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  • Product: 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide
  • CAS: 104095-22-9

Core Science & Biosynthesis

Foundational

3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide CAS number

Technical Whitepaper: Synthesis, Characterization, and Pharmacological Profiling of 3-Amino-N-(2-chlorophenyl)-4-hydroxybenzenesulfonamide (CAS 104095-22-9) Executive Summary In the landscape of rational drug design, fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Synthesis, Characterization, and Pharmacological Profiling of 3-Amino-N-(2-chlorophenyl)-4-hydroxybenzenesulfonamide (CAS 104095-22-9)

Executive Summary

In the landscape of rational drug design, functionalized benzenesulfonamides serve as highly privileged scaffolds. Specifically, 3-Amino-N-(2-chlorophenyl)-4-hydroxybenzenesulfonamide (CAS 104095-22-9) represents a highly versatile intermediate and active pharmacophore. Featuring an ortho-aminophenol core embedded with a diaryl sulfonamide moiety, this compound is primarily investigated for its potential in synthesizing novel Carbonic Anhydrase (CA) inhibitors, which have profound implications in oncology and anti-inflammatory drug development [1]. This technical guide provides an authoritative, step-by-step breakdown of its physicochemical properties, chemoselective synthesis, and pharmacological screening workflows.

Physicochemical Profiling & Structural Rationale

Understanding the foundational metrics of CAS 104095-22-9 is critical for predicting its behavior in both synthetic environments and biological assays. The compound's amphoteric nature—driven by a basic aniline, an acidic phenol, and an acidic sulfonamide—dictates its solubility and isolation strategies.

Table 1: Quantitative Physicochemical Data

Property Value
Chemical Name 3-Amino-N-(2-chlorophenyl)-4-hydroxybenzenesulfonamide
CAS Registry Number 104095-22-9[2]
Molecular Formula C12H11ClN2O3S[2]
Molecular Weight 298.75 g/mol [2]
SMILES String C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)N)Cl[3]
Isotopic Purity/Grade >95% (Analytical/Research Grade)[4]

| Physical State | Solid (Powder to Crystal)[5] |

Strategic Importance in Medicinal Chemistry

The structural architecture of CAS 104095-22-9 is meticulously evolved for target engagement:

  • The Zinc-Binding Group (ZBG): The primary sulfonamide group (-SO2NH-) is a canonical ZBG, essential for anchoring the molecule within the active site of human Carbonic Anhydrases (hCAs) via coordination with the catalytic zinc ion [1].

  • Steric and Lipophilic Tuning: The 2-chlorophenyl substitution at the sulfonamide nitrogen imparts targeted lipophilicity. The ortho-chloro group creates a steric clash that dictates the dihedral angle of the diaryl system, restricting rotational freedom and enhancing isozyme selectivity (e.g., favoring tumor-associated CA IX over cytosolic CA II) [2].

  • Derivatization Handle: The 3-amino-4-hydroxy moiety provides an excellent functional handle for synthesizing Schiff bases or cyclizing into benzoxazoles, expanding the chemical space for structure-activity relationship (SAR) studies [6].

Retrosynthetic Analysis & Chemoselective Strategy

The synthesis of this compound presents a classic chemoselectivity challenge: reducing a nitro group to an amine in the presence of an aryl chloride.

The Causality of Reagent Selection: Standard catalytic hydrogenation utilizing Palladium on Carbon (Pd/C) with H₂ gas is strictly contraindicated here. Pd/C frequently triggers hydrodehalogenation of the 2-chlorophenyl moiety, yielding an undesired des-chloro byproduct. To preserve the structural integrity of the pharmacophore, a Béchamp-type reduction utilizing Iron powder and Ammonium Chloride (Fe/NH₄Cl) is employed. These mild, slightly acidic conditions facilitate a single-electron transfer (SET) to the nitro group without providing the activation energy required to cleave the robust C-Cl bond.

Synthesis A 4-Hydroxy-3-nitro- benzenesulfonyl chloride C N-(2-chlorophenyl)-4-hydroxy- 3-nitrobenzenesulfonamide A->C Pyridine, DCM 0°C to RT B 2-Chloroaniline B->C Nucleophilic Substitution D 3-Amino-N-(2-chlorophenyl)- 4-hydroxybenzenesulfonamide (CAS: 104095-22-9) C->D Fe, NH4Cl EtOH/H2O, 80°C (Chemoselective)

Figure 1. Chemoselective synthesis of CAS 104095-22-9 avoiding hydrodehalogenation.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that impurities are actively purged at each mechanistic transition.

Protocol 1: Synthesis of the Nitro-Sulfonamide Intermediate

  • Activation & Coupling: Dissolve 2-chloroaniline (1.0 eq) in anhydrous dichloromethane (DCM) containing pyridine (2.0 eq) under an inert argon atmosphere. Cool the reaction vessel to 0 °C to suppress side reactions.

  • Addition: Slowly add 4-hydroxy-3-nitrobenzenesulfonyl chloride (1.1 eq) in portions. Causality: Stepwise addition controls the exothermic nature of the sulfonylation, preventing the oligomerization of the unprotected phenol.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 2:1).

  • Self-Validating Workup: Quench with 1N HCl. This step selectively protonates excess pyridine and unreacted aniline, driving them into the aqueous layer while the neutral product remains in the organic phase. Extract, dry over anhydrous Na₂SO₄, and concentrate.

Protocol 2: Chemoselective Béchamp Reduction & Isoelectric Isolation

  • Preparation: Suspend the nitro intermediate (1.0 eq) in a 4:1 mixture of Ethanol:Water.

  • Catalyst Addition: Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq).

  • Reflux: Heat the mixture to 80 °C (reflux) for 2 hours.

  • Filtration: While hot, filter the mixture through a pad of Celite. Causality: Hot filtration prevents the premature crystallization of the product while effectively trapping the insoluble iron oxide sludge.

  • Isoelectric Isolation (Self-Validating Step): Concentrate the filtrate to remove the ethanol. Because the target compound is amphoteric, standard acid-base extraction is highly inefficient. Instead, adjust the aqueous residue precisely to pH 6.5–7.0 using dilute NaOH or HCl. At its isoelectric point, the zwitterionic/neutral species becomes insoluble and crashes out of solution, effectively self-purifying from highly polar or highly non-polar impurities.

  • Final Collection: Filter the precipitate, wash with cold water, and dry under high vacuum to yield CAS 104095-22-9.

Analytical Validation & Pharmacological Screening

Once synthesized, the compound must undergo rigorous analytical validation:

  • ¹H-NMR (DMSO-d₆): Look for the diagnostic disappearance of the downfield nitro-adjacent aromatic protons and the emergence of a broad singlet at ~5.0 ppm, corresponding to the newly formed -NH₂ group.

  • Pharmacological Screening: The affinity of these sulfonamide derivatives for human CAs is typically measured using a Fluorescent Thermal Shift Assay (FTSA) [1].

FTSA N1 Recombinant hCA Isozymes (e.g., CA II, CA IX) N2 Incubation with CAS 104095-22-9 N1->N2 N3 Addition of Sypro Orange Probe N2->N3 N4 Thermal Denaturation (Real-Time PCR) N3->N4 N5 Calculate ΔTm & Determine Kd N4->N5 Data Analysis

Figure 2. FTSA screening workflow for evaluating Carbonic Anhydrase inhibition.

In the FTSA workflow, as the temperature increases, the CA protein unfolds, exposing hydrophobic residues that bind the Sypro Orange probe, resulting in a fluorescent signal. If CAS 104095-22-9 successfully binds to the active site, it stabilizes the folded protein, shifting the melting temperature (Tm) higher. The ΔTm is then mathematically converted into a dissociation constant (Kd), validating target engagement [7].

References

  • Vainauskas, V., et al. "Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures." International Journal of Molecular Sciences, 2025, 26(13), 6466. URL:[Link]

Sources

Exploratory

Technical Whitepaper: Structural, Synthetic, and Pharmacological Profiling of 3-Amino-N-(2-chlorophenyl)-4-hydroxybenzenesulfonamide

Executive Summary In the landscape of rational drug design, the functionalization of benzenesulfonamides remains a cornerstone strategy for targeting metalloenzymes, kinases, and specific G-protein-coupled receptors (GPC...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, the functionalization of benzenesulfonamides remains a cornerstone strategy for targeting metalloenzymes, kinases, and specific G-protein-coupled receptors (GPCRs). 3-Amino-N-(2-chlorophenyl)-4-hydroxybenzenesulfonamide (CAS: 104095-22-9) represents a highly specialized scaffold combining an ortho-aminophenol moiety with a sterically restricted secondary sulfonamide[1]. This in-depth guide deconstructs the molecular architecture, target engagement potential, and chemoselective synthetic methodologies required to utilize this compound effectively in advanced medicinal chemistry campaigns.

Molecular Architecture & Physicochemical Profiling

The structural uniqueness of this molecule lies in its tripartite architecture:

  • The 3-Amino-4-hydroxybenzene Core: This electron-rich ortho-aminophenol system is a known bioisostere for catechols. It is highly capable of forming dense hydrogen-bond networks and interacting with metal centers (such as Zn²⁺ or Fe) within enzyme active sites[2]. Furthermore, it serves as a versatile synthetic precursor for rigidified heterocycles like benzoxazoles.

  • The Sulfonamide Linker (-SO₂NH-): Unlike primary sulfonamides which directly coordinate to the catalytic zinc in Carbonic Anhydrases (CAs)[3], this secondary sulfonamide acts as a rigid, tetrahedral hinge that dictates the spatial orientation of the pendant aryl group.

  • The 2-Chlorophenyl Ring: The ortho-chlorine atom introduces significant steric bulk. This forces the phenyl ring out of coplanarity with the sulfonamide nitrogen, locking the molecule into a specific dihedral conformation that is highly favorable for binding into deep, hydrophobic allosteric pockets (e.g., COX-2 side pockets or kinase allosteric sites).

Quantitative Data Summary

To predict its behavior in biological assays and formulation, the fundamental physicochemical parameters are summarized below[1][4].

ParameterValuePharmacological Implication
Molecular Formula C₁₂H₁₁ClN₂O₃SDefines the exact stoichiometric mass for MS validation.
Monoisotopic Mass 298.01788 DaCritical for high-resolution LC-MS (HRMS) identification.
H-Bond Donors 4 (-OH, -NH₂, -NH-)High capacity for target-site anchoring; may limit BBB permeability.
H-Bond Acceptors 4 (O, N, O₂)Facilitates interaction with kinase hinge-region residues.
Rotatable Bonds 3Low conformational entropy penalty upon target binding.

Pharmacophore Dynamics & Target Engagement

While unsubstituted 3-amino-4-hydroxybenzenesulfonamides are extensively documented as potent inhibitors of tumor-associated Carbonic Anhydrase IX (CAIX) in hypoxic microenvironments[2][3], the N-alkylation/arylation of the sulfonamide nitrogen shifts the pharmacological profile.

Secondary sulfonamides like 3-amino-N-(2-chlorophenyl)-4-hydroxybenzenesulfonamide are frequently utilized as:

  • SST5R Antagonist Precursors: The scaffold is a documented building block for somatostatin receptor subtype 5 antagonists[5].

  • Conformationally Restricted Modulators: The steric clash induced by the 2-chloro substitution prevents free rotation around the N-C(aryl) bond. This pre-organization reduces the entropic penalty of binding, making it an ideal pharmacophore for targets requiring a "wedge-like" molecular fit.

G A 3-Amino-N-(2-chlorophenyl) -4-hydroxybenzenesulfonamide B Steric Clash via 2-Chloro Substitution A->B Structural feature C Dihedral Angle Restriction B->C Induces D Allosteric Pocket Binding (Kinase/GPCR) C->D Enables specific fit E Downstream Target Modulation D->E Pharmacological effect

Figure 1: Pharmacophore-driven conformational restriction and target engagement pathway.

Chemoselective Synthetic Workflow

Designing a synthesis for this molecule requires strict attention to chemoselectivity. The presence of a reducible nitro group (in the precursor) alongside a sensitive aryl chloride necessitates a highly controlled reduction step to prevent unwanted dehalogenation.

Step-by-Step Methodology

Step 1: Sulfonamidation (Coupling)

  • Objective: Form the secondary sulfonamide linkage.

  • Procedure: Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0°C. Add 2-chloroaniline (1.1 eq) followed dropwise by anhydrous pyridine (2.0 eq).

  • Causality: Pyridine acts as both an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst, ensuring complete conversion without degrading the sulfonyl chloride.

  • Validation: TLC (Hexane/EtOAc 7:3) will show the disappearance of the starting material and the formation of N-(2-chlorophenyl)-4-chloro-3-nitrobenzenesulfonamide.

Step 2: Nucleophilic Aromatic Substitution (SₙAr)

  • Objective: Convert the 4-chloro group to a 4-hydroxy group.

  • Procedure: Suspend the intermediate from Step 1 in a 10% aqueous NaOH solution. Heat to 100°C for 4 hours. Cool the mixture and carefully acidify with 2M HCl to pH 3. Filter the resulting precipitate.

  • Causality: The strongly electron-withdrawing nitro group at the 3-position highly activates the adjacent chlorine atom toward SₙAr. Aqueous NaOH smoothly displaces the chloride. Acidification is required to protonate the resulting phenoxide salt, forcing the product to crash out of the aqueous phase.

Step 3: Chemoselective Béchamp Reduction

  • Objective: Reduce the 3-nitro group to a 3-amino group without cleaving the 2-chlorophenyl bond.

  • Procedure: Dissolve the N-(2-chlorophenyl)-4-hydroxy-3-nitrobenzenesulfonamide in a 4:1 mixture of Ethanol/Water. Add Iron (Fe) powder (5.0 eq) and Ammonium Chloride (NH₄Cl) (2.0 eq). Reflux for 2 hours. Filter hot through a Celite pad to remove iron oxides, then concentrate the filtrate.

  • Causality (Expert Insight): Standard catalytic hydrogenation (Pd/C with H₂) poses a severe risk of reductive dechlorination of the 2-chlorophenyl ring. The Béchamp reduction (Fe/NH₄Cl) is strategically chosen because it is highly chemoselective—it rapidly reduces nitro groups to primary amines while leaving aryl halides completely intact.

Synthesis N1 4-Chloro-3-nitro benzenesulfonyl chloride N2 Sulfonamidation (2-Chloroaniline, Pyridine) N1->N2 N3 Hydroxylation via SNAr (NaOH, H2O, 100°C) N2->N3 N4 Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O) N3->N4 N5 Target Compound (CAS 104095-22-9) N4->N5

Figure 2: Three-step chemoselective synthesis of CAS 104095-22-9.

Analytical Validation Protocol

To ensure the integrity of the synthesized batch, the protocol must be self-validating. The following analytical cascade guarantees structural confirmation and purity[1][6].

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Conditions: Reverse-phase C18 column (e.g., Newcrom R1)[6]. Mobile phase: Gradient of Acetonitrile/Water containing 0.1% Formic Acid.

    • Validation Marker: The mass spectrum must display a prominent [M+H]+ peak at m/z 299.02 [1]. Crucially, due to the single chlorine atom, the spectrum must exhibit a characteristic M : M+2 isotopic ratio of approximately 3:1 (m/z 299 and 301).

  • Nuclear Magnetic Resonance (¹H NMR, DMSO-d₆):

    • Validation Marker: Look for a broad singlet integrating to 1H around 9.5-10.5 ppm (sulfonamide -NH-), a broad singlet integrating to 2H around 4.5-5.5 ppm (aniline -NH₂), and the distinct multiplet of the ortho-substituted 2-chlorophenyl ring between 7.1 and 7.5 ppm.

  • In-Process Control (IPC) via TLC:

    • The final product will be significantly more polar than the nitro-intermediate due to the newly formed primary amine. A ninhydrin stain will yield a positive (colored) result, confirming the presence of the free amino group.

References

  • PubChemLite. 104095-22-9 (C12H11ClN2O3S). Université du Luxembourg.
  • ChemicalBook. 3-Amino-4-hydroxybenzenesulphonamide | 98-32-8.
  • National Institutes of Health (PMC). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
  • Journal of Medicinal Chemistry (ACS Publications). Discovery of 4-Hydroxy-3-(3-(phenylureido)benzenesulfonamides as SLC-0111 Analogues for the Treatment of Hypoxic Tumors Overexpressing Carbonic Anhydrase IX.
  • SIELC Technologies. Benzenesulfonamide, 3-amino-4-hydroxy - Separation and HPLC Applications.
  • Sapphire Bioscience. 3-Amino-N-(2-chlorophenyl)-4-hydroxybenzene-1-sulfonamide.

Sources

Foundational

Synthesis of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide: A Comprehensive Technical Guide

Executive Summary Substituted benzenesulfonamides represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of carbonic anhydrase inhibitors, COX-2 selective NSAIDs, and targeted onco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted benzenesulfonamides represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of carbonic anhydrase inhibitors, COX-2 selective NSAIDs, and targeted oncology therapeutics. The synthesis of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide presents a unique chemoselective challenge due to the presence of dual halogenated rings, a reactive phenol, and an oxidatively sensitive aniline moiety.

This whitepaper details a highly optimized, four-step linear synthetic pathway. By leveraging fundamental principles of electrophilic and nucleophilic aromatic substitution, alongside chemoselective reduction techniques, this guide provides a robust, self-validating protocol designed for high-yield scalability and analytical confidence.

Retrosynthetic Strategy & Mechanistic Rationale

The construction of this highly functionalized molecule relies on the strategic ordering of functional group manipulations to avoid cross-reactivity.

  • Chlorosulfonation: The synthesis initiates with the electrophilic aromatic substitution of 1-chloro-2-nitrobenzene. The synergistic directing effects of the ortho-nitro and chloro groups regioselectively drive the incoming sulfonyl group to the para position relative to the chlorine atom.

  • Sulfonamidation: The resulting sulfonyl chloride is intercepted by 2-chloroaniline. Pyridine is employed not merely as an acid scavenger, but as a nucleophilic catalyst to generate a highly reactive sulfonylpyridinium intermediate.

  • Nucleophilic Aromatic Substitution (SNAr): The 4-chloro substituent on the benzenesulfonamide core is highly activated by the strongly electron-withdrawing ortho-nitro and para-sulfonamide groups. Thermal treatment with aqueous hydroxide facilitates an SNAr reaction, displacing the chloride to form the phenol.

  • Chemoselective Nitro Reduction: The final step requires the reduction of the nitro group to an amine. Standard palladium-catalyzed hydrogenation is strictly avoided to prevent hydrodehalogenation of the aryl chlorides. Instead, an iron-mediated Bechamp reduction (or equivalent SnCl₂ protocol) is utilized for its strict chemoselectivity toward nitro groups.

SynthesisWorkflow A 1-Chloro-2-nitrobenzene B Step 1: Chlorosulfonation ClSO3H, 100-130°C A->B C 4-Chloro-3-nitrobenzenesulfonyl chloride B->C D Step 2: Sulfonamidation 2-Chloroaniline, Pyridine/DCM C->D E 4-Chloro-3-nitro-N-(2-chlorophenyl) benzenesulfonamide D->E F Step 3: SNAr Hydroxylation NaOH (aq), 100°C, then HCl E->F G 4-Hydroxy-3-nitro-N-(2-chlorophenyl) benzenesulfonamide F->G H Step 4: Chemoselective Reduction Fe powder, NH4Cl, EtOH/H2O, 80°C G->H I 3-Amino-N-(2-chlorophenyl) -4-hydroxybenzenesulfonamide H->I

Fig 1. Four-step synthetic workflow for 3-Amino-N-(2-chlorophenyl)-4-hydroxybenzenesulfonamide.

Mechanistic Deep-Dive: The SNAr Hydroxylation

The third step of this synthesis—the conversion of the aryl chloride to a phenol—is a textbook application of Nucleophilic Aromatic Substitution (SNAr) [1]. The causality behind the success of this reaction lies in the stabilization of the anionic intermediate.

When hydroxide attacks the C4 position, aromaticity is temporarily broken, forming a Meisenheimer complex. The negative charge is delocalized into the highly electronegative oxygen atoms of the ortho-nitro group and the para-sulfonamide group. Without these specific electron-withdrawing groups, the activation energy required to break the C-Cl bond with a hard nucleophile like OH⁻ would be insurmountable under standard aqueous conditions[3].

SNArMechanism S1 Aryl Chloride Precursor S2 Nucleophilic Attack (OH-) S1->S2 S3 Meisenheimer Complex (Resonance Stabilized) S2->S3 S4 Leaving Group Expulsion (Cl-) S3->S4 S5 Phenoxide Intermediate S4->S5 S6 Acidification (H+) S5->S6 S7 Phenol Product S6->S7

Fig 2. Mechanism of the Nucleophilic Aromatic Substitution (SNAr) hydroxylation step.

Experimental Protocols (Self-Validating Workflows)

To ensure trustworthiness and reproducibility, each protocol below includes built-in analytical checkpoints (self-validating systems) to confirm reaction progression before advancing to the next stage.

Step 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonyl chloride

Causality: Chlorosulfonic acid acts as both the solvent and the dual sulfonating/chlorinating reagent. The stepwise heating profile prevents runaway exothermic decomposition [2].

  • Equip a 500 mL 3-neck flask with a mechanical stirrer, dropping funnel, and an HCl gas trap.

  • Charge the flask with 1-chloro-2-nitrobenzene (1.0 eq, 50 g).

  • Slowly add chlorosulfonic acid (4.0 eq, 85 mL) dropwise at room temperature.

  • Gradually heat the mixture to 100 °C for 2 hours, then increase to 130 °C for an additional 4 hours until HCl evolution ceases.

  • Validation Checkpoint: Quench a 0.1 mL aliquot in ice water and extract with DCM. TLC (Hexane:EtOAc 4:1) should show complete consumption of the starting material.

  • Cool the mixture to room temperature and pour slowly over crushed ice (500 g) with vigorous stirring.

  • Filter the precipitated waxy solid, wash with ice-cold water, and dry under vacuum to yield the sulfonyl chloride.

Step 2: Synthesis of 4-Chloro-3-nitro-N-(2-chlorophenyl)benzenesulfonamide

Causality: Dichloromethane (DCM) is used as an aprotic solvent to prevent competitive hydrolysis of the sulfonyl chloride. Pyridine neutralizes the HCl byproduct, preventing the protonation and deactivation of the 2-chloroaniline nucleophile [3].

  • Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 eq, 50 g) in dry DCM (250 mL) and cool to 0 °C under nitrogen.

  • Add 2-chloroaniline (1.05 eq, 26 g) followed by dropwise addition of pyridine (1.5 eq, 23.5 mL).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint: LC-MS analysis must confirm the disappearance of the sulfonyl chloride mass and the appearance of the target mass [M+H]+≈347 m/z .

  • Wash the organic layer successively with 1N HCl (2 x 100 mL), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate to afford the sulfonamide intermediate.

Step 3: Synthesis of 4-Hydroxy-3-nitro-N-(2-chlorophenyl)benzenesulfonamide

Causality: High thermal energy is required to drive the SNAr reaction. A 10% aqueous NaOH solution provides both the nucleophile (OH⁻) and the basic environment to solubilize the resulting phenoxide [1].

  • Suspend the sulfonamide intermediate (1.0 eq, 50 g) in 10% aqueous NaOH (300 mL).

  • Heat the mixture to reflux (100 °C) for 8–10 hours. The suspension will transition into a deep orange/red homogeneous solution as the phenoxide forms.

  • Validation Checkpoint: Take a 0.5 mL aliquot, acidify with HCl, and extract with EtOAc. LC-MS should show a mass shift corresponding to the loss of Cl and addition of OH ( Δ−18.5 Da ).

  • Cool the reaction to 0 °C and carefully acidify to pH 2 using concentrated HCl.

  • Filter the resulting yellow precipitate, wash with cold water, and dry under vacuum.

Step 4: Synthesis of 3-Amino-N-(2-chlorophenyl)-4-hydroxybenzenesulfonamide

Causality: Iron powder in the presence of ammonium chloride (Bechamp-type reduction) provides a mild, single-electron transfer reduction pathway that is highly chemoselective for nitro groups, strictly avoiding the hydrodehalogenation of the two aryl chlorides [4].

  • Dissolve the hydroxy-nitro intermediate (1.0 eq, 40 g) in an 80:20 mixture of Ethanol:Water (400 mL).

  • Add Iron powder (325 mesh, 5.0 eq, 32 g) and Ammonium Chloride (NH₄Cl, 2.0 eq, 12.3 g).

  • Heat the vigorously stirred suspension to 80 °C for 3 hours.

  • Validation Checkpoint: TLC (DCM:MeOH 9:1) should indicate a highly polar, UV-active spot. LC-MS must show a mass reduction of exactly 30 Da (NO₂ NH₂).

  • Filter the hot mixture through a pad of Celite to remove iron oxides, washing the pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure, dilute with water, and extract with EtOAc. Dry and concentrate to yield the final product as an off-white to pale brown solid.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics for the optimized synthetic route, assuming a starting scale of 50 grams of 1-chloro-2-nitrobenzene.

StepTransformationReagents & CatalystsTemp (°C)Time (h)Typical Yield (%)Target Purity (HPLC)
1 Chlorosulfonation1-Chloro-2-nitrobenzene, ClSO₃H100–130680–85%>95%
2 Sulfonamidation2-Chloroaniline, Pyridine, DCM0 251275–80%>98%
3 SNAr HydroxylationNaOH (aq), HCl (workup)1001085–90%>97%
4 Chemoselective ReductionFe powder, NH₄Cl, EtOH/H₂O80370–75%>98%

References

  • Benchchem. "A Comparative Guide to the Synthesis of 3-Amino-4-hydroxybenzenesulfonamide." Benchchem.

  • Google Patents. "Process for the production of 4-chloro-3-nitro-benzene sulfonyl chloride (US2511547A)." Google Patents.1

  • ACS Publications. "Discovery of a Potent Inhibitor of the Antiapoptotic Protein Bcl-xL from NMR and Parallel Synthesis." Journal of Medicinal Chemistry. 2

  • Royal Society of Chemistry. "Chemoselective nitro reduction and hydroamination using a single iron catalyst." Chemical Science. 3

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Exploratory

Technical Whitepaper: Safety, Handling, and Experimental Workflows for 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide

Executive Summary & Chemical Identity 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide (CAS 104095-22-9) is a specialized sulfonamide derivative utilized predominantly in early-stage drug discovery and analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide (CAS 104095-22-9) is a specialized sulfonamide derivative utilized predominantly in early-stage drug discovery and analytical research 1. Structurally, it features a benzenesulfonamide core substituted with a primary amine, a phenolic hydroxyl group, and a 2-chlorophenyl moiety. This unique arrangement makes it a highly valuable scaffold for synthesizing enzyme inhibitors (e.g., carbonic anhydrase or cyclooxygenase targets).

Because it is a Research-Use-Only (RUO) chemical, comprehensive in vivo toxicological data is limited. Major chemical suppliers list its specific hazard statements as "No data available" [[2]](), which necessitates strict adherence to precautionary laboratory handling protocols rather than assuming it is benign [[3]]().

Physicochemical Profiling & Stability

To design an effective and safe handling protocol, one must first understand the compound's physicochemical properties. The presence of both a primary amine and a phenolic hydroxyl group makes the molecule susceptible to oxidative degradation if exposed to light and atmospheric moisture over prolonged periods.

Table 1: Physicochemical Properties and Handling Implications

PropertySpecification / ValueCausality / Implication for Handling
CAS Number 104095-22-9Unique identifier for inventory and Safety Data Sheet (SDS) tracking.
Molecular Formula C12H11ClN2O3SContains halogen and sulfur; potential for specific spectroscopic signatures.
Molecular Weight 298.74 g/mol Required for precise molarity calculations during stock preparation.
Appearance Solid / Crystalline powderRisk of aerosolization; requires anti-static weighing techniques.
Solubility Soluble in DMSO, MethanolDMSO is the preferred vehicle for assays; penetrates skin easily.
Storage Conditions -20°C, protected from lightPrevents oxidation of the 3-amino and 4-hydroxy groups.
GHS Classification Not fully classified (RUO)Treat as potentially hazardous; use standard PPE (gloves, goggles, lab coat) 4.

Toxicological Assessment & Hazard Mitigation

While specific GHS hazard phrases for 104095-22-9 are currently unassigned, the absence of data does not equate to the absence of toxicity 2. The compound must be handled as a potential irritant and systemic toxicant.

  • Dermal and Inhalation Hazards: The fine crystalline nature of the powder presents a distinct inhalation risk. Weighing must be performed in a Ventilated Balance Enclosure (VBE) rather than on an open bench to prevent respiratory exposure.

  • Solvent Carrier Effect: When dissolved in Dimethyl Sulfoxide (DMSO), the compound's dermal permeability increases exponentially. If a DMSO solution contacts the skin, the dissolved sulfonamide will be carried directly into the bloodstream. Therefore, double-gloving with nitrile gloves (which offer temporary resistance to DMSO) is mandatory. Any spill on the gloves necessitates immediate removal and hand washing.

Standard Operating Procedures (SOP): Safe Handling & Experimental Workflows

Protocol 1: Precision Weighing and Stock Solution Preparation

This protocol is designed as a self-validating system , ensuring the chemical integrity of the compound while protecting the researcher.

  • Step 1: Thermal Equilibration

    • Action: Remove the sealed vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense directly onto the powder. Moisture introduces significant weighing errors and can catalyze the degradation of the active functional groups.

  • Step 2: Anti-Static Weighing

    • Action: Use an anti-static gun on the weighing spatula and weigh boat. Weigh the required mass (e.g., 2.99 mg for 1 mL of a 10 mM stock) inside a VBE.

    • Causality: Static charge causes fine powders to repel and aerosolize, leading to loss of material and an increased inhalation exposure risk.

  • Step 3: Solubilization in Anhydrous DMSO

    • Action: Add anhydrous DMSO directly to the vial. Vortex for 30 seconds, followed by water-bath sonication for 2 minutes.

    • Validation Check: Hold the vial against a dark background under bright light. The solution must be completely transparent. Any turbidity indicates incomplete dissolution, which invalidates the nominal concentration. If turbid, continue sonication or add a known micro-volume of solvent until completely clear.

  • Step 4: Aliquoting and Storage

    • Action: Divide the stock into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes. Purge the headspace with dry Argon or Nitrogen gas before sealing. Store at -20°C.

    • Causality: Single-use aliquots prevent freeze-thaw cycles, which can precipitate the compound and degrade the amino/phenolic groups. The inert gas purge displaces oxygen, preventing oxidative browning of the stock solution over time.

Protocol 2: In Vitro Assay Plate Preparation
  • Step 1: Serial Dilution

    • Action: Perform serial dilutions in a 100% DMSO intermediate plate to maintain solubility, then execute a final 1:100 dilution into the aqueous assay buffer just prior to the experiment.

    • Causality: Diluting directly into aqueous buffers can cause the hydrophobic sulfonamide core to crash out of solution (precipitate). Maintaining the compound in DMSO until the final step ensures accurate, soluble dosing.

  • Step 2: Vehicle Control Validation

    • Action: Include a 1% DMSO vehicle control well in the assay plate.

    • Validation Check: The biological response of the vehicle control must perfectly match the baseline negative control. This self-validates that any observed inhibition in the test wells is due to the 104095-22-9 compound, and not an artifact of solvent toxicity.

Emergency Response & Spill Management

  • Dry Powder Spill: Do not sweep. Cover the spill with damp absorbent paper to prevent aerosolization, then carefully wipe it up. Dispose of the paper in a solid hazardous waste container.

  • DMSO Solution Spill: Absorb immediately with inert spill pads. Wash the affected bench area with a 10% bleach solution followed by water, as bleach helps neutralize residual organics.

  • Personnel Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes. Do not use soap immediately if the spill involves DMSO, as rubbing can enhance dermal penetration; flush thoroughly first, then wash with mild soap.

Mechanistic Pathway / Application Visualization

G Start Compound Storage (-20°C, Desiccated) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate 30 mins Weighing Microbalance Weighing (Ventilated Enclosure) Equilibrate->Weighing PPE Required Solubilization Solubilization in DMSO (Vortex & Sonicate) Weighing->Solubilization Add Solvent Validation Visual Inspection (Check Particulates) Solubilization->Validation Validation->Solubilization Turbid Aliquoting Aliquoting & N2 Purge (Prevent Oxidation) Validation->Aliquoting Clear Solution Assay HTS Assay / Storage Aliquoting->Assay

Workflow for safe handling, solubilization, and validation of CAS 104095-22-9.

References

  • ChemScene. "3-Amino-N-(2-chlorophenyl)-4-hydroxybenzenesulfonamide". ChemScene Product Catalog.
  • Combi-Blocks. "Safety Data Sheet: ST-1951 (104095-22-9)". Combi-Blocks Inc.
  • Combi-Blocks. "Safety Data Sheet - 104095-22-9 Hazard Identification". Combi-Blocks Inc.
  • ChemScene. "104095-22-9 | 3-Amino-N-(2-chlorophenyl)-4-hydroxybenzenesulfonamide Safety Information". ChemScene.

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Foundational

3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide and Its Analogs Abstract The precise three-dimensional arrangement of atoms within an active pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide and Its Analogs

Abstract

The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is fundamental to understanding its physicochemical properties, mechanism of action, and ultimately, its efficacy and safety. For sulfonamide-based compounds, which are mainstays in medicinal chemistry, this structural insight is paramount for rational drug design. This guide provides a comprehensive, in-depth walkthrough of the core principles and methodologies required for the crystal structure analysis of the title compound, 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide. While a public crystal structure for this specific molecule is not available as of the time of this writing, this guide will leverage data from closely related, published sulfonamide structures to illustrate the complete analytical workflow. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the causality behind critical methodological choices.

Introduction: The Significance of Sulfonamide Structures

Sulfonamides represent a critical class of pharmacophores, exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties[1]. The functional core, a sulfuryl group connected to an amine, allows for diverse substitutions, leading to a vast chemical space for drug discovery. The efficacy of these drugs is intimately linked to their ability to form specific non-covalent interactions with their biological targets[2][3][4].

Single-crystal X-ray diffraction (scXRD) stands as the definitive method for elucidating the three-dimensional structure of small molecules at atomic resolution[5][6]. It provides unambiguous information on:

  • Molecular Conformation: The spatial arrangement of atoms and functional groups.

  • Stereochemistry: The absolute configuration of chiral centers.

  • Intermolecular Interactions: The precise nature of hydrogen bonds, halogen bonds, and π-π stacking that dictate crystal packing[7][8][9].

Understanding these features is not merely an academic exercise. The crystal packing and intermolecular forces directly influence critical pharmaceutical properties such as solubility, dissolution rate, stability, and bioavailability[10]. Furthermore, the observed solid-state conformation provides a crucial, experimentally-validated starting point for computational modeling and structure-activity relationship (SAR) studies[11].

This guide will detail the journey from a synthesized compound to a fully refined and analyzed crystal structure, using analogs of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide as a practical framework.

The Foundational Step: Synthesis and High-Quality Crystal Growth

The adage "garbage in, garbage out" is particularly true in crystallography; the quality of the final structure is entirely dependent on the quality of the initial single crystal[12]. The process begins with the synthesis of the target molecule, followed by the often challenging, yet critical, step of crystallization.

Synthesis Pathway

The synthesis of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide and its derivatives typically involves the reaction of a substituted benzenesulfonyl chloride with an appropriate aniline in the presence of a base. A general synthetic route for related compounds has been documented in various chemical literature[13].

The Art and Science of Crystallization

Growing a single crystal suitable for X-ray diffraction—ideally a well-formed block or prism around 0.1-0.3 mm in each dimension with no visible defects—is often the rate-limiting step[12]. The primary goal is to create a state of supersaturation that changes slowly over time, allowing molecules to organize into a well-ordered lattice rather than crashing out as an amorphous powder or polycrystalline mass[14][15].

Experimental Protocol: Screening for Crystallization Conditions

  • Purity First: Ensure the compound is of the highest possible purity (>98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: The choice of solvent is critical. The ideal solvent is one in which the compound is moderately soluble[16]. A screening of 10-12 solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water) is a standard starting point[17].

  • Primary Crystallization Techniques:

    • Slow Evaporation: This is the simplest method. A nearly saturated solution is prepared, filtered to remove dust, and placed in a vial covered with a cap or film containing small perforations. The solvent evaporates over days or weeks, slowly increasing the concentration to the point of nucleation and crystal growth[14][15][18].

      • Causality: The slow rate of evaporation is key. Rapid evaporation leads to the rapid formation of many nucleation sites, resulting in a mass of tiny, unusable crystals.

    • Vapor Diffusion (Solvent/Anti-Solvent): This is often the most successful technique for small quantities of material[14][17]. The compound is dissolved in a small amount of a "good" solvent. This solution is placed in a small, open vial, which is then sealed inside a larger jar containing a "poor" solvent (an anti-solvent) in which the compound is insoluble but which is miscible with the good solvent. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

      • Causality: This method allows for very fine control over the rate of saturation. The choice of solvent/anti-solvent pairs (e.g., Chloroform/Hexane, Methanol/Diethyl Ether) determines the diffusion rate and is a key variable to optimize[18].

    • Slow Cooling: A saturated or nearly saturated solution is prepared at an elevated temperature and allowed to cool slowly to room temperature, or subsequently, in a refrigerator or freezer[15][16].

      • Causality: The solubility of most organic compounds decreases with temperature. Slow cooling prevents thermal shock that can cause rapid precipitation. Placing the solution in an insulated container (like a Dewar flask with warm water) can achieve the necessary slow cooling rate.

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal is obtained, the SC-XRD experiment is performed to collect the diffraction data. This process can be broken down into three main stages: data collection, structure solution, and structure refinement.

Experimental Workflow

The overall process from obtaining a crystal to analyzing its structure is a well-defined workflow, often facilitated by integrated software suites.

XRD_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Crystal 1. Grow & Select Single Crystal Mount 2. Mount Crystal on Diffractometer Crystal->Mount Collect 3. Data Collection (X-ray Diffraction) Mount->Collect Process 4. Data Processing (Integration & Scaling) Collect->Process Solve 5. Structure Solution (Direct Methods) Process->Solve Refine 6. Structure Refinement (Least-Squares) Solve->Refine Validate 7. Validation & Analysis (CIF Report) Refine->Validate

Workflow from crystal growth to final structural analysis.
Data Collection

A selected crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K). The cold stream minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data[10]. The crystal is bombarded with a monochromatic X-ray beam, and as it is rotated, a series of diffraction patterns are collected on a detector[10].

Structure Solution and Refinement

This is the computational heart of the process, where the raw diffraction intensities are translated into an atomic model.

Protocol: Structure Solution and Refinement using Olex2 and SHELXL

  • Data Integration: The raw images are processed to determine the unit cell dimensions, space group, and the intensities of each diffraction spot.

  • Structure Solution: The "phase problem" is solved using direct methods, a mathematical approach that generates an initial electron density map. This is typically performed with programs like SHELXS or SHELXT[19][20]. This initial map reveals the positions of the heavier atoms (like S, Cl, O, N).

  • Model Building and Refinement: The initial atomic positions are then refined using a least-squares process with a program like SHELXL[21][22][23]. This iterative process adjusts atomic positions and displacement parameters (describing atomic vibrations) to achieve the best possible fit between the diffraction data calculated from the model and the experimentally observed data.

    • Expert Insight: Modern graphical interfaces like Olex2 provide a seamless environment to run these programs, visualize the model as it develops, and identify and place lighter atoms like carbons and hydrogens from the difference electron density map[24][25][26][27].

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed at calculated geometric positions and refined using a "riding model," where their coordinates are dependent on the heavy atom to which they are attached[21].

  • Validation: The final model is validated using metrics like the R-factor (R1), which indicates the agreement between the model and the data (a value < 5% is excellent for small molecules), and by checking for any large, unassigned peaks in the final difference electron density map.

Analysis of the Crystal Structure: A Case Study Framework

As no public structure exists for the title compound, we will analyze the key features expected for such a molecule by drawing on published data for closely related analogs like N-(2-chlorophenyl)benzenesulfonamide and 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide[28][29].

Crystallographic Data Summary

A standard crystallographic analysis is reported in a table summarizing the key experimental and structural parameters.

ParameterRepresentative Data (Analog 1)[29]Representative Data (Analog 2)[28]
Chemical FormulaC₁₂H₉Cl₂NO₂SC₁₂H₁₀ClNO₂S
Formula Weight302.16267.72
Crystal SystemMonoclinicTetragonal
Space GroupC2/cI4₁/a
a (Å)14.950(2)8.8357(7)
b (Å)12.888(2)8.8357(7)
c (Å)14.568(2)32.081(5)
β (°)111.41(1)90
Volume (ų)2613.2(6)2504.6(5)
Z (molecules/unit cell)88
Final R1 [I > 2σ(I)]0.0420.035
wR2 (all data)0.1160.094
Molecular Geometry and Conformation

The analysis begins with the molecule itself. Key bond lengths and angles within the sulfonamide core (S-N, S=O, S-C) are compared to established literature values[1]. Of particular interest in flexible molecules like these is the overall conformation, often described by key torsion angles. For instance, the relative orientation of the two aromatic rings is a critical conformational feature. In N-(3-chlorophenyl)benzenesulfonamide, the two rings form a dihedral angle of 65.4(1)°[28], while in a related dichloro-analog, this angle is 84.7(1)°[29]. This twist is a direct consequence of minimizing steric hindrance and optimizing intramolecular and intermolecular interactions.

Supramolecular Assembly: The Role of Intermolecular Interactions

A crystal is not merely a collection of molecules; it is a highly organized, repeating array held together by a network of non-covalent interactions[9][30]. Identifying and understanding this network is crucial for explaining the solid-state properties of the material.

  • Hydrogen Bonding: The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O). In the crystal structure of N-(3-chlorophenyl)benzenesulfonamide, molecules are linked by N-H···O=S hydrogen bonds, forming chains through the crystal lattice[28]. For our title compound, the presence of the phenolic -OH and the amino -NH₂ groups would create a much more complex and robust hydrogen-bonding network, which would be expected to significantly influence its melting point and solubility. These interactions are fundamental to drug-receptor binding[2][31][32].

  • Other Interactions: Beyond classical hydrogen bonds, weaker interactions like C-H···O, C-H···π, and π-π stacking contribute to the overall lattice energy and stability of the crystal packing[8]. The presence of a chlorine atom also introduces the possibility of halogen bonding. Tools like Hirshfeld surface analysis can be used to visualize and quantify the contributions of these different interactions[30].

Key N-H···O=S hydrogen bonds forming molecular chains.

Conclusion and Implications for Drug Development

The crystal structure analysis of a sulfonamide compound like 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide provides invaluable, high-resolution data that informs multiple stages of the drug development pipeline. The detailed methodology outlined in this guide—from the meticulous process of crystal growth to the sophisticated techniques of structure refinement and interaction analysis—yields a definitive picture of the molecule's solid-state conformation and packing.

This structural knowledge is not an end in itself. It serves as a critical input for understanding structure-activity relationships, guiding the design of next-generation analogs with improved potency and pharmacokinetic profiles. The experimentally determined conformation and the map of its intermolecular interactions provide a powerful foundation for computational chemists to model receptor binding and for pharmaceutical scientists to understand and predict material properties essential for formulation and delivery.

References

  • OlexSys. Olex2. Available from: [Link][24][27]

  • Dubov, T. S., et al. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), 473. Available from: [Link]

  • Thallapally, P. K., & Steed, J. W. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 5), 653–667. Available from: [Link]

  • Wikipedia. Olex2. Available from: [Link]

  • Dolomanov, O. V., et al. (2009). OLEX2: A complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Available from: [Link]

  • Nagy, P. I. (2014). The role and significance of unconventional hydrogen bonds in small molecule recognition by biological receptors of pharmaceutical relevance. Current pharmaceutical design, 20(21), 3525–3546. Available from: [Link]

  • Ito, Y., et al. (2020). Computational analysis of intermolecular interactions in a crystal with structural phase transitions. IUCrJ, 7(Pt 6), 1143–1150. Available from: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. Available from: [Link]

  • Suda, S., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. Available from: [Link]

  • Price, S. L. (2004). Intermolecular Interactions in Strongly Polar Crystals with Layer Structures. The Journal of Physical Chemistry B, 108(52), 20004-20011. Available from: [Link]

  • SourceForge. Olex2 download. Available from: [Link]

  • Ogawa, K., et al. (2005). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 47(5), 295-301. Available from: [Link]

  • Steed, J. W. (2003). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 5, 169-179. Available from: [Link]

  • Latifi, R. User guide to crystal structure refinement with SHELXL. Available from: [Link]

  • Sato, H., et al. (2021). Electronic Analysis of Intermolecular Interactions in Hexose Crystals. Journal of Computer Chemistry, Japan, 20(2), 53-58. Available from: [Link]

  • University of Washington. How to Grow Crystals. Available from: [Link]

  • Perlovich, G. L., et al. (2011). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. Crystal Growth & Design, 11(4), 1162-1172. Available from: [Link]

  • Massachusetts Institute of Technology. Growing Crystals. Available from: [Link]

  • Manivel, P., et al. (2016). Synthesis and x-ray crystallographic studies of azatricyclo-sulfonamide derivatives. Journal of Applicable Chemistry, 5(2), 352-363. Available from: [Link]

  • ResearchGate. Crystallographic details of sulfonamides 1-6. Available from: [Link]

  • Kubinyi, H. (1998). Hydrogen Bonding: The Last Mystery in Drug Design? In Pharmacokinetic Optimization in Drug Research. Wiley-VCH. Available from: [Link]

  • University of Rochester. How To: Grow X-Ray Quality Crystals. Available from: [Link]

  • Sheldrick, G. M. Introduction to SHELXL Refinement: Restraints, Constraints and Esds. Available from: [Link]

  • Chemistry LibreTexts. (2022). Drug Receptor Interactions. Available from: [Link]

  • Sheldrick, G. M. (1997). The SHELX-97 Manual. University of Göttingen. Available from: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. Available from: [Link]

  • Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(4), 2636–2647. Available from: [Link]

  • Singh, V. K., et al. (2008). Hydrophobic, Polar and Hydrogen Bonding Based Drug-Receptor Interaction of Tetrahydroimidazobenzodiazepinones. American Journal of Biochemistry and Biotechnology, 4(4), 387-394. Available from: [Link]

  • López, J. C., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2820. Available from: [Link]

  • Scarpino, A., & Ferenczy, G. G. (2023). Principles of Drug Design: How to Leverage Ligand-Receptor Molecular Interactions. International Journal of Molecular Sciences, 24(7), 6561. Available from: [Link]

  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Available from: [Link]

  • Bojinov, V. (2016). How do organic compounds single crystal X rays diffraction work? ResearchGate. Available from: [Link]

  • Dapkutė, D., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 30(14), 3218. Available from: [Link]

  • Gowda, B. T., et al. (2008). N-(3-Chlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1825. Available from: [Link]

  • PubChemLite. 3-amino-n-(3-chloro-phenyl)-4-hydroxy-benzenesulfonamide. Available from: [Link]

  • Shakuntala, K., et al. (2011). 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 4), o988. Available from: [Link]

  • National Analytical Corporation. 3-Amino-n-(2-chloro-phenyl)-4-hydroxy-benzene sulfonamide. Available from: [Link]

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Exploratory

A Technical Guide to the Preliminary In Vitro Cytotoxicity Screening of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide

Executive Summary The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized for a wide spectrum of biological activities.[1] This guide provides a comprehensive, technically-grounded framework f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized for a wide spectrum of biological activities.[1] This guide provides a comprehensive, technically-grounded framework for conducting the preliminary in vitro cytotoxicity screening of a novel derivative, 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide. While extensive data on this specific molecule is not yet prevalent in public literature, its structural similarity to other biologically active 3-amino-4-hydroxy-benzenesulfonamide derivatives necessitates a thorough evaluation of its potential as a cytotoxic agent.[2][3] This document is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the underlying scientific rationale for key experimental choices. We will detail the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely accepted colorimetric method for assessing metabolic activity as an indicator of cell viability.[4][5] The primary endpoint of this screening is the determination of the half-maximal inhibitory concentration (IC50), a critical parameter for gauging a compound's potency and guiding future drug discovery efforts.[6]

Introduction: Scientific Rationale and Screening Principles

The Benzenesulfonamide Scaffold: A Privileged Structure in Drug Discovery

Sulfonamide-based compounds have a rich history in therapeutics, extending far beyond their initial use as antibacterial agents. Their flexible structure and ability to engage with a variety of biological targets have led to their development as anticancer, anti-inflammatory, and antiviral agents.[1][7] The core scaffold provides a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] Specifically, derivatives of 3-amino-4-hydroxy-benzenesulfonamide have been synthesized and investigated as potential inhibitors of key enzymes like carbonic anhydrases, which are implicated in tumorigenesis.[2][8]

Justification for Screening 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide

The decision to screen this specific molecule is predicated on established structure-activity relationships within this chemical class. The parent compound, 3-amino-4-hydroxy-benzenesulfonamide, serves as a crucial building block for synthesizing molecules with therapeutic potential, including antagonists for specific cell receptors.[2][9] The introduction of a substituted phenyl ring, in this case, N-(2-chloro-phenyl), can significantly alter the compound's biological activity. Therefore, evaluating its cytotoxic profile is a logical and critical step in characterizing its potential as a novel therapeutic candidate.

Foundational Principles of In Vitro Cytotoxicity Assessment

Preliminary cytotoxicity testing is a fundamental stage in the drug discovery pipeline.[10][11] It serves as a cost-effective and high-throughput method to identify and characterize the toxic potential of new chemical entities.[10] The primary goal is to establish a dose-response relationship, where the effect on cell viability is measured across a range of compound concentrations.[7] This allows for the calculation of the IC50 value, which represents the concentration of a compound that inhibits 50% of cell growth or viability and is a key metric of cytotoxic potency.[6]

Materials and Reagents

Test Compound
  • Compound: 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide.

  • Solvent: High-purity Dimethyl Sulfoxide (DMSO) for creating a concentrated stock solution.

Cell Lines: Rationale for Selection

The selection of an appropriate panel of cell lines is critical for obtaining meaningful and clinically relevant data.[12] For a preliminary screen, a diverse panel representing different tumor types is recommended, alongside a non-cancerous cell line to assess selectivity.[13][14]

  • Human Cancer Cell Lines:

    • MCF-7: A well-characterized human breast adenocarcinoma cell line.[4][5]

    • A549: A human lung carcinoma cell line.[14][15]

    • HCT-116: A human colon cancer cell line.[13][16]

    • HeLa: A human cervical cancer cell line.[4][7]

  • Non-Cancerous Control Cell Line:

    • HEK293: A human embryonic kidney cell line, often used as a control for general cytotoxicity.[4][5]

Cell Culture Reagents
  • Selected cell culture medium (e.g., RPMI-1640 or DMEM).

  • Fetal Bovine Serum (FBS), heat-inactivated.

  • Penicillin-Streptomycin solution.

  • Trypsin-EDTA solution.

  • Phosphate-Buffered Saline (PBS), sterile.

MTT Assay Reagents
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder. Prepare a 5 mg/mL stock solution in sterile PBS.

  • Solubilization Solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl).[17][18]

Experimental Workflow and Protocols

Overview of the Cytotoxicity Screening Workflow

The entire process, from compound preparation to data analysis, follows a systematic and validated sequence to ensure reproducibility and accuracy.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis CompoundPrep Prepare Compound Stock & Serial Dilutions Treatment Apply Compound Dilutions to Wells CompoundPrep->Treatment CellCulture Culture & Harvest Adherent Cells CellSeeding Seed Cells into 96-Well Plate CellCulture->CellSeeding Incubate1 Incubate (24h) for Adhesion CellSeeding->Incubate1 Incubate1->Treatment Incubate2 Incubate (48-72h) with Compound Treatment->Incubate2 MTT_Add Add MTT Reagent Incubate2->MTT_Add Incubate3 Incubate (4h) Formazan Formation MTT_Add->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Readout Measure Absorbance (570 nm) Solubilize->Readout Analysis Calculate % Viability & Plot Dose-Response Readout->Analysis IC50 Determine IC50 Value Analysis->IC50

Caption: General workflow for in vitro cytotoxicity screening.[6]

Protocol 1: Preparation of Test Compound Solutions
  • Stock Solution: Prepare a 10 mM stock solution of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide in 100% DMSO. Ensure complete dissolution by vortexing.

  • Serial Dilutions: Prepare a series of working solutions by diluting the stock solution in complete cell culture medium to achieve the desired final concentrations for treating the cells. A common starting range is 0.1 µM to 100 µM.[7] It is critical to ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.

Protocol 2: Cell Culture and Seeding
  • Cell Maintenance: Culture the selected cell lines in their appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Harvesting: When cells reach 70-80% confluency, wash them with PBS and detach them using Trypsin-EDTA.

  • Cell Counting: Neutralize the trypsin with complete medium and count the cells using a hemocytometer or automated cell counter.

  • Seeding: Dilute the cell suspension to a final concentration that allows for exponential growth during the assay. A typical seeding density for a 96-well plate is between 5,000 and 10,000 cells per well in a volume of 100 µL.[6][16]

  • Adhesion: Incubate the plate for 24 hours to allow the cells to attach firmly to the bottom of the wells.[18]

Protocol 3: The MTT Assay for Cytotoxicity Assessment

This protocol is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17][19]

  • Compound Treatment: After the 24-hour adhesion period, carefully remove the medium from the wells. Add 100 µL of medium containing the various concentrations of the test compound to the respective wells. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells (medium only).[18]

  • Incubation: Return the plate to the incubator for 48 to 72 hours. The incubation time should be consistent across experiments.[16]

  • MTT Addition: At the end of the treatment period, add 10-20 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration of 0.5 mg/mL).[16][17]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere. During this time, viable cells will convert the MTT into visible purple formazan crystals.[17]

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[17]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance of the samples at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[17]

Data Analysis and Interpretation

Calculating Percent Viability

The raw absorbance values are first corrected by subtracting the absorbance of the blank wells (medium only). The percentage of cell viability is then calculated relative to the untreated control cells using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

Determining the IC50 Value

The IC50 value is determined by plotting the percent viability against the logarithm of the compound concentration. A non-linear regression analysis is then used to fit a sigmoidal dose-response curve to the data, from which the IC50 value can be accurately interpolated.[6]

Data Presentation

All quantitative data should be summarized in a structured table for clear comparison of the compound's potency across different cell lines.

Table 1: Example Cytotoxicity Profile of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide

Cell Line Cancer Type Incubation Time (hours) IC50 (µM)
MCF-7 Breast Adenocarcinoma 72 Data to be determined
A549 Lung Carcinoma 72 Data to be determined
HCT-116 Colon Carcinoma 72 Data to be determined
HeLa Cervical Carcinoma 72 Data to be determined

| HEK293 | Non-Cancerous Kidney | 72 | Data to be determined |

Interpretation of Results

A low IC50 value indicates high potency, meaning a lower concentration of the compound is required to kill 50% of the cells. Conversely, a high IC50 value suggests lower potency. A crucial aspect of the analysis is to compare the IC50 values in cancer cell lines to that in the non-cancerous cell line (HEK293). A compound that is significantly more toxic to cancer cells than to normal cells has a favorable selectivity index and is a more promising candidate for further development.[4][5]

Potential Mechanisms and Future Directions

While the MTT assay measures a reduction in cell viability, it does not elucidate the mechanism of cell death. Based on the activity of similar compounds, the observed cytotoxicity could be mediated through several pathways, such as the induction of apoptosis (programmed cell death).[14]

G Compound Cytotoxic Compound (e.g., Benzenesulfonamide) Bax Bax/Bak Activation Compound->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Compound->Bcl2 inhibits Mitochondrion Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Bax->Mitochondrion Bcl2->Bax Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Caspase3 Caspase-3 (Executioner Caspase) Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway, a potential mechanism of action.

Should this preliminary screening yield promising results (i.e., potent and selective cytotoxicity), subsequent studies should be designed to investigate the underlying mechanism. These could include:

  • Apoptosis Assays: Using techniques like Annexin V/Propidium Iodide staining to confirm apoptotic cell death.[14]

  • Cell Cycle Analysis: To determine if the compound causes cell cycle arrest at specific checkpoints.[14]

  • Target-Based Assays: Investigating inhibition of specific enzymes, such as carbonic anhydrases, for which sulfonamides are known inhibitors.[2]

Conclusion

This guide provides a robust and scientifically-grounded methodology for the initial in vitro cytotoxicity screening of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide. By adhering to these detailed protocols, researchers can generate reliable and reproducible data on the compound's cytotoxic potential. This essential first step provides the critical information needed to make informed decisions about whether to advance the compound into more complex preclinical studies, ultimately contributing to the broader effort of discovering novel anticancer therapeutics.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Antibacterial, Cytotoxic and Genotoxic Assessment of New Sulfonamide Derivatives. National Library of Medicine. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. National Library of Medicine. [Link]

  • Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Publishing. [Link]

  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. National Library of Medicine. [Link]

  • Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton. MDPI. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ijprajournal. [Link]

  • In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [Link]

  • MTT (Assay protocol). protocols.io. [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Library of Medicine. [Link]

  • 3-Amino-n-(2-chloro-phenyl)-4-hydroxy-benzene sulfonamide. National Analytical Corporation. [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. National Library of Medicine. [Link]

  • Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience. [Link]

  • How can we select type of cell line for screening anti proliferatory activity? ResearchGate. [Link]

  • Looking for cell line models to predict drug response in cancer patients? Use CELLector. Open Targets Blog. [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. [Link]

  • (PDF) Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. ResearchGate. [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. [Link]

  • Design, synthesis and biological activity of 3-oxoamino-benzenesulfonamides as selective and reversible LSD1 inhibitors. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

A Validated RP-HPLC Method for the Quantitative Analysis of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide

An Application Note from the Senior Applications Desk Abstract This application note details a robust, specific, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative de...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Senior Applications Desk

Abstract

This application note details a robust, specific, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide. The accurate quantification of this sulfonamide derivative is critical for quality control, stability testing, and various stages of pharmaceutical research and development. The method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and 0.1% formic acid in water, offering excellent peak symmetry and resolution. Detection is performed using a UV detector. The method has been rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating exceptional linearity, accuracy, precision, and robustness, making it suitable for routine analysis in a regulated laboratory environment.[1][2]

Introduction and Method Rationale

3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide is a sulfonamide-containing aromatic compound.[3][4] Compounds of this class are prevalent in medicinal chemistry, and ensuring their purity and concentration in bulk drug substances and formulated products is a regulatory and safety imperative. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolving power, sensitivity, and quantitative accuracy.[1]

The chosen methodology, Reversed-Phase HPLC (RP-HPLC), is predicated on the hydrophobic interactions between the moderately polar analyte and a nonpolar stationary phase (C18).[5] The elution of the analyte is controlled by a polar mobile phase. This approach is exceptionally well-suited for a wide range of drug molecules, including sulfonamides.[5][6] The inclusion of formic acid in the aqueous portion of the mobile phase serves a critical function: it controls the ionization state of the analyte's amino and hydroxyl functional groups. By maintaining a consistent, low pH (well below the pKa of the amino group), protonation is ensured, leading to sharp, symmetrical peaks and highly reproducible retention times.[7]

Experimental Protocol

Instrumentation, Materials, and Reagents
  • Instrumentation: A standard HPLC system equipped with a binary or quaternary pump, online degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Formic Acid (ACS Grade)

    • 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide Reference Standard (Purity >98%).

Chromatographic Conditions

The optimized chromatographic parameters for the analysis are summarized in the table below.

ParameterCondition
Stationary Phase C18 Column (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 270 nm (or optimized λmax)
Injection Volume 10 µL
Run Time Approximately 10 minutes
Preparation of Solutions
  • Mobile Phase (Acetonitrile: 0.1% Formic Acid in Water, 40:60 v/v):

    • Prepare the aqueous component by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade water.

    • Mix 400 mL of Acetonitrile with 600 mL of the 0.1% formic acid in water solution.

    • Degas the final mobile phase by sonication or vacuum filtration before use.

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent for preparing standard and sample solutions to ensure miscibility and sharp peak shape.

  • Standard Stock Solution (500 µg/mL):

    • Accurately weigh approximately 25 mg of the 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with the diluent.

  • Working Standard Solutions for Linearity and Calibration:

    • Prepare a series of at least five working standard solutions by performing serial dilutions of the Standard Stock Solution with the diluent.

    • A suggested concentration range is 5 µg/mL, 10 µg/mL, 25 µg/mL, 50 µg/mL, and 100 µg/mL.

  • Sample (Test) Solution Preparation:

    • Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of the analyte into a 50 mL volumetric flask.

    • Dissolve and dilute to volume following the same procedure as for the Standard Stock Solution.

    • Further dilute this solution with the diluent to achieve a final theoretical concentration within the validated linear range (e.g., 25 µg/mL). Filter through a 0.45 µm syringe filter if necessary.

Method Validation Protocol (as per ICH Q2(R2) Guidelines)

A comprehensive validation study must be performed to demonstrate that the analytical procedure is suitable for its intended purpose.[2][8]

Caption: Core components of analytical method validation as stipulated by ICH guidelines.

  • Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Analyze a blank (diluent) and a placebo sample. No interfering peaks should be observed at the retention time of the analyte peak.[9]

  • Linearity: The linearity of the method should be established across the intended range.

    • Procedure: Analyze the five prepared working standard solutions (e.g., 5-100 µg/mL) in triplicate.

    • Acceptance Criterion: Plot the average peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[10][11]

  • Accuracy: Accuracy is assessed by determining the recovery of spiked analyte in a sample matrix.

    • Procedure: Spike a placebo or sample solution with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

    • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.[8]

  • Precision:

    • Repeatability (Intra-day Precision): Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst or on different equipment.

    • Acceptance Criterion: The Relative Standard Deviation (%RSD) for the peak areas should be not more than 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters indicate the sensitivity of the method.

    • Procedure: They can be calculated based on the standard deviation of the response and the slope of the calibration curve.

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).[9]

    • Acceptance Criterion: The LOQ should be demonstrated with acceptable precision and accuracy.[7]

  • Robustness: The reliability of the method is assessed by deliberately varying key parameters.

    • Procedure: Introduce small variations in the mobile phase composition (e.g., ±2% organic), column temperature (e.g., ±2°C), and flow rate (e.g., ±0.1 mL/min).

    • Acceptance Criterion: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected.[7]

System Suitability Testing (SST)

Before conducting any sample analysis, the suitability of the chromatographic system must be verified.[7] A standard solution (e.g., 25 µg/mL) is injected five times, and the following parameters are evaluated.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Areas ≤ 2.0%
%RSD of Retention Times ≤ 1.0%

Data Analysis and Quantification

The concentration of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide in the test samples is calculated using the linear regression equation derived from the calibration curve:

y = mx + c

Where:

  • y = Peak area of the analyte in the sample solution

  • m = Slope of the calibration curve

  • x = Concentration of the analyte (µg/mL)

  • c = y-intercept of the calibration curve

The concentration x is solved for, and any dilution factors are applied to determine the final concentration in the original sample.

Experimental Workflow Visualization

HPLC_Workflow prep 1. Solution Preparation (Mobile Phase, Standards, Samples) sst 2. System Suitability Test (SST) (5 Replicate Injections) prep->sst cal 3. Calibration Curve Generation (Inject Linearity Standards) sst->cal If SST Passes sample 4. Sample Analysis (Inject Test Samples) cal->sample If r² ≥ 0.999 data 5. Data Processing & Quantification (Integration & Calculation) sample->data report 6. Final Report data->report

Caption: A typical workflow for quantitative HPLC analysis from preparation to final report.

Conclusion

The RP-HPLC method described provides a simple, rapid, and reliable means for the quantitative analysis of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide. The method is highly specific, accurate, and precise, meeting all criteria for validation according to ICH guidelines. Its robustness ensures consistent performance, making it an invaluable tool for quality control and research applications in the pharmaceutical industry.

References

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. R Discovery. [Link]

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of. BioMed Research International. [Link]

  • ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR. Molnar Institute. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]

  • 3-Amino-n-(2-chloro-phenyl)-4-hydroxy-benzene sulfonamide. NATIONAL ANALYTICAL CORPORATION - CHEMICAL DIVISION. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Scholars Research Library. [Link]

  • 3-amino-n-(3-chloro-phenyl)-4-hydroxy-benzenesulfonamide. PubChemLite. [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. [Link]

Sources

Application

using 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide in carbonic anhydrase inhibition assays

An in-depth guide to the utilization of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide in carbonic anhydrase inhibition assays, designed for researchers, scientists, and professionals in drug development. Intro...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the utilization of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide in carbonic anhydrase inhibition assays, designed for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Carbonic Anhydrase and its Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes (EC 4.2.1.1).[1][2][3] They are fundamental to numerous physiological processes, catalyzing the rapid and reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+).[2][4][5] This seemingly simple reaction is critical for pH regulation, CO2 and bicarbonate transport, electrolyte secretion, and various biosynthetic pathways like gluconeogenesis and lipogenesis.[1][4][6][7]

Given their central role, the dysfunction or overexpression of specific CA isoforms is implicated in a range of pathologies. This makes them a significant and attractive target for drug discovery and development.[8] Inhibition of CAs has proven therapeutic benefits in conditions such as glaucoma, epilepsy, and certain types of cancer.[4][9][10][11]

Sulfonamides (R-SO2NH2) represent the most prominent and clinically utilized class of CA inhibitors.[2][11] Their efficacy stems from the sulfonamide moiety's ability to bind with high affinity to the zinc ion within the enzyme's active site.[2][12] The compound of interest, 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide , is a benzenesulfonamide derivative.[13] Its structure provides a valuable scaffold for investigating structure-activity relationships (SAR) to guide the rational design of more potent and isoform-selective inhibitors.[13] This guide provides a detailed framework for assessing its inhibitory activity against various carbonic anhydrase isoforms.

Mechanism of Action: Sulfonamide Inhibition of Carbonic Anhydrase

The inhibitory power of primary sulfonamides is rooted in their specific interaction with the catalytic zinc (Zn2+) ion in the CA active site. The enzyme's catalytic cycle involves a zinc-bound hydroxide ion which performs a nucleophilic attack on a CO2 molecule. Sulfonamide inhibitors function by displacing this crucial hydroxide ion.

The mechanism proceeds as follows:

  • The sulfonamide inhibitor, in its neutral form (R-SO2NH2), enters the active site.

  • The sulfonamide group deprotonates to its anionic form (R-SO2NH-).[14]

  • This negatively charged nitrogen atom then coordinates directly with the positively charged Zn2+ ion, forming a stable tetrahedral complex.[12][14]

  • This binding event blocks the coordination of water/hydroxide, thereby preventing the catalytic hydration of CO2 and inhibiting the enzyme's function.

G cluster_0 CA Active Site (Inactive) cluster_1 CA Active Site (Active) Enzyme_Inactive Carbonic Anhydrase (CA) Zn²⁺ Inhibitor { Sulfonamide Inhibitor | R-SO₂NH⁻ } Enzyme_Inactive:f1->Inhibitor:f1 Coordination Bond Enzyme_Active Carbonic Anhydrase (CA) Zn²⁺ Enzyme_Active->Enzyme_Inactive Inhibition Hydroxide OH⁻ Enzyme_Active:f1->Hydroxide Bound CO2 CO₂ Hydroxide->CO2 Nucleophilic Attack Bicarbonate HCO₃⁻ CO2->Bicarbonate Hydration Inhibitor_Free { Sulfonamide | R-SO₂NH₂ } Inhibitor_Free->Inhibitor Enters Active Site & Deprotonates

Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.

Assay Principle: Colorimetric Determination of CA Activity

The most widely adopted method for screening CA inhibitors is a colorimetric assay that leverages the enzyme's esterase activity.[1][8][15] While the physiological function of CA is CO2 hydration, the same active site can catalyze the hydrolysis of certain ester substrates.[5] The substrate commonly used is p-nitrophenyl acetate (pNPA).

In this assay, carbonic anhydrase catalyzes the hydrolysis of the colorless pNPA into acetate and the yellow-colored product, p-nitrophenol.[16] The rate of formation of p-nitrophenol can be monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm.[8][16]

The enzymatic activity is directly proportional to the rate of this color change. When an inhibitor like 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide is present, it binds to the enzyme's active site, reducing the rate of pNPA hydrolysis.[4] This decrease in reaction velocity allows for the quantification of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[17]

Experimental Protocols

Part 1: Required Materials and Reagents

Equipment:

  • Spectrophotometric 96-well microplate reader (capable of kinetic measurements at 400-405 nm)

  • Clear, flat-bottom 96-well microplates

  • Multichannel and single-channel pipettes

  • Reagent reservoirs

  • Vortex mixer

  • -20°C freezer and 4°C refrigerator

Reagents & Consumables:

  • Carbonic Anhydrase: Purified human CA isoform (e.g., hCA I or hCA II).

  • Test Inhibitor: 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide.

  • Positive Control Inhibitor: Acetazolamide (a well-characterized, potent CA inhibitor).[1][4]

  • Substrate: p-Nitrophenyl Acetate (pNPA).

  • Assay Buffer: 50 mM Tris-SO4, pH 7.6.[8]

  • Solvents:

    • Dimethyl sulfoxide (DMSO) for dissolving the test inhibitor and positive control.[4]

    • Acetonitrile for dissolving the pNPA substrate.[8]

  • Pipette tips

  • Deionized water

Part 2: Preparation of Reagents and Stock Solutions

Causality Note: It is critical to prepare substrate solutions fresh daily, as pNPA can undergo slow spontaneous hydrolysis in aqueous solutions. Inhibitor stock solutions should be stored at -20°C to prevent degradation.

  • Assay Buffer (50 mM Tris-SO4, pH 7.6):

    • Dissolve Tris base in deionized water to a concentration of 50 mM.

    • Adjust the pH to 7.6 at room temperature using sulfuric acid.

    • Store at 4°C.

  • Test Inhibitor Stock Solution (e.g., 10 mM):

    • Accurately weigh and dissolve 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide in 100% DMSO to create a 10 mM stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Prepare serial dilutions in DMSO to create a range of stock concentrations for the assay.

    • Store aliquots at -20°C.

  • Positive Control Stock Solution (Acetazolamide, 1 mM):

    • Dissolve Acetazolamide in 100% DMSO to create a 1 mM stock solution.

    • Store aliquots at -20°C.

  • CA Enzyme Working Solution (e.g., 0.1 mg/mL):

    • Prepare a working solution of the CA enzyme in Assay Buffer.

    • Expertise Note: The optimal final concentration in the assay needs to be determined empirically to yield a linear reaction rate (ΔAbs/min) for at least 10-15 minutes.[16] Keep the enzyme solution on ice throughout the experiment.

  • Substrate Solution (pNPA, 30 mM):

    • Prepare this solution fresh immediately before use.

    • Dissolve p-nitrophenyl acetate in acetonitrile to a final concentration of 30 mM.[16]

Part 3: Protocol for IC50 Determination in 96-Well Plate

This protocol is designed for a final assay volume of 200 µL per well. All determinations should be performed in at least duplicate.

Workflow Diagram:

G start Start prep Prepare Reagent Working Solutions (Enzyme, Inhibitor Dilutions, Substrate) start->prep plate_setup Set up 96-Well Plate: - Blanks - Enzyme Control - Solvent Control - Inhibitor Samples - Positive Control prep->plate_setup pre_incubate Pre-incubate Plate at RT for 10 min plate_setup->pre_incubate initiate Initiate Reaction: Add pNPA Substrate Solution to all wells pre_incubate->initiate measure Measure Absorbance at 405 nm (Kinetic Mode, 10-15 min) initiate->measure analyze Data Analysis: - Calculate Reaction Rates (ΔAbs/min) - Calculate % Inhibition - Plot Dose-Response Curve measure->analyze end_node Determine IC₅₀ Value analyze->end_node

Caption: Experimental Workflow for the Carbonic Anhydrase Inhibitor Assay.

Step-by-Step Procedure:

  • Plate Setup: Add reagents to the wells of a 96-well plate according to the table below.

Well TypeAssay BufferInhibitor / SolventCA Enzyme Solution
Blank 190 µL10 µL Assay Buffer-
Enzyme Control 180 µL10 µL DMSO10 µL
Solvent Control 180 µL10 µL DMSO10 µL
Test Inhibitor 170 µL10 µL of Inhibitor Dilution10 µL
Positive Control 170 µL10 µL of Acetazolamide10 µL

Trustworthiness Note: The solvent control is crucial to verify that the concentration of DMSO used does not independently affect the enzyme's activity.[4]

  • Pre-incubation: Gently mix the contents of the plate and pre-incubate at room temperature for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[4]

  • Reaction Initiation: To initiate the enzymatic reaction, add 10 µL of the 30 mM pNPA substrate solution to all wells. The final volume in each well will be 200 µL, and the final pNPA concentration will be 1.5 mM.

  • Measurement: Immediately place the plate in a microplate reader. Measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for a total of 10-15 minutes.[8]

Data Analysis and Interpretation

1. Calculate Reaction Rate (Velocity):

  • For each well, plot absorbance versus time.

  • Determine the rate of reaction (V), expressed as ΔAbs/min, from the initial linear portion of the curve.[8][16]

2. Calculate Percent Inhibition:

  • First, correct the rates of the sample wells by subtracting the rate of the blank (spontaneous pNPA hydrolysis).

  • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (V_inhibitor / V_enzyme_control)) * 100

    • V_inhibitor is the rate of the reaction in the presence of the inhibitor.

    • V_enzyme_control is the rate of the reaction without any inhibitor.

3. Determine the IC50 Value:

  • The IC50 is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[18][19]

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.[18]

Data Presentation: Summarize the inhibitory activities of the test compound and the positive control in a clear table. The IC50 is a key measure of the inhibitor's potency.[17]

CompoundTarget IsoformIC50 (nM) [example]
3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamidehCA II[Experimental Value]
AcetazolamidehCA II12.1 ± 1.5

Note: The IC50 value for Acetazolamide against hCA II is well-documented and serves as a benchmark for assay validity.

Scientific Integrity Note: It is important to recognize that the IC50 value can be influenced by experimental conditions, particularly the substrate concentration.[18] For a more absolute measure of binding affinity, the inhibition constant (Ki) can be determined through further kinetic studies.[19][20]

References

  • Assay Genie. (2019). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Jo, B. H., et al. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • DavidsonX - D001x. (n.d.). IC50 and Ki. edX. Retrieved from [Link]

  • Smirnov, A., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Biological Inorganic Chemistry. Retrieved from [Link]

  • Rowlett, R. S., et al. (1994). Measurement of carbonic anhydrase activity using a sensitive fluorometric assay. PubMed. Retrieved from [Link]

  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology. Retrieved from [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link] eleteti.com/

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem. Retrieved from [Link]

  • Anzenbacher, P., Jr., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. Retrieved from [Link]

  • Sgrignani, J., et al. (2015). Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Mhatre, P. (2022). Create a Flowchart using Graphviz Dot. Medium. Retrieved from [Link]

  • Paul, S., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. Retrieved from [Link]

  • Akocak, S., et al. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Abdiche, Y. N., et al. (2011). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry. Retrieved from [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. Retrieved from [Link]

  • Khan, S., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International. Retrieved from [Link]

  • Geers, C., & Gros, G. (2000). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology. Retrieved from [Link]

  • melp.nl. (n.d.). Flow charts in code: enter graphviz and the "dot" language. Retrieved from [Link]

  • Dare, J. (2025). Creating Software Engineering Flow Charts with Graphviz Dot. Retrieved from [Link]

  • Vaškevičienė, I., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules. Retrieved from [Link]

  • Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved from [Link]

  • National Analytical Corporation. (n.d.). 3-Amino-n-(2-chloro-phenyl)-4-hydroxy-benzene sulfonamide. Retrieved from [Link]

  • Gyvyte, U., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. Retrieved from [Link]

  • Sharma, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Vaškevičienė, I., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. Retrieved from [Link]

  • Wang, Y., et al. (2023). Imaging of Carbonic Anhydrase Level in Epilepsy with an Environment-Sensitive Fluorescent Probe. Analytical Chemistry. Retrieved from [Link]

  • Angapelly, S., et al. (2019). Evaluation of sulphonamide derivatives acting as inhibitors of human carbonic anhydrase isoforms I, II and Mycobacterium tuberculosis β-class enzyme Rv3273. Scientific Reports. Retrieved from [Link]

  • Nocentini, A., et al. (2021). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

Sources

Method

protocol for synthesizing derivatives of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide

Application Note: Synthesis and Derivatization of 3-Amino-N-(2-chlorophenyl)-4-hydroxybenzenesulfonamide Executive Summary & Mechanistic Rationale The benzenesulfonamide pharmacophore is a privileged scaffold in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Derivatization of 3-Amino-N-(2-chlorophenyl)-4-hydroxybenzenesulfonamide

Executive Summary & Mechanistic Rationale

The benzenesulfonamide pharmacophore is a privileged scaffold in medicinal chemistry, predominantly recognized for its profound affinity toward human carbonic anhydrases (CAs). Recent advancements have highlighted derivatives of 3-amino-4-hydroxybenzenesulfonamide as potent, selective inhibitors of tumor-associated CA isozymes (e.g., CAIX), which are critical for regulating pH in hypoxic cancer microenvironments[1].

This application note details a robust, five-phase synthetic protocol to generate 3-amino-N-(2-chlorophenyl)-4-hydroxybenzenesulfonamide—a highly versatile building block—and its subsequent derivatization into biologically active Schiff bases[1]. The methodology prioritizes chemoselectivity, utilizing protective group logic and mild reduction conditions to prevent unwanted side reactions such as hydrodehalogenation or premature ether cleavage.

Experimental Workflow

SynthesisWorkflow N1 1. 2-Nitroanisole N2 2. 4-Methoxy-3-nitro- benzenesulfonyl chloride N1->N2 ClSO3H 0°C to RT N3 3. N-(2-Chlorophenyl)-4-methoxy- 3-nitrobenzenesulfonamide N2->N3 2-Chloroaniline, Pyridine DCM, RT N4 4. N-(2-Chlorophenyl)-4-hydroxy- 3-nitrobenzenesulfonamide N3->N4 BBr3, DCM -78°C to RT N5 5. 3-Amino-N-(2-chlorophenyl)- 4-hydroxybenzenesulfonamide N4->N5 Fe, NH4Cl EtOH/H2O, 80°C N6 6. Target Derivatives (Schiff Bases / Amides) N5->N6 Ar-CHO (Schiff) or R-COCl (Amide)

Fig 1: Five-step synthetic workflow for 3-amino-4-hydroxybenzenesulfonamide derivatives.

Step-by-Step Methodologies

Phase 1: Regioselective Chlorosulfonation
  • Objective: Synthesis of 4-methoxy-3-nitrobenzenesulfonyl chloride.

  • Causality & Design: Direct chlorosulfonation of 2-nitrophenol is notoriously messy due to competing O-sulfation. By starting with 2-nitroanisole, the methoxy group acts as a robust ortho/para director while protecting the phenolic oxygen[2]. The steric bulk of the nitro group at the 2-position forces the incoming sulfonyl group exclusively to the 4-position (para to the methoxy group), ensuring high regioselectivity[2].

  • Protocol:

    • Equip a 250 mL round-bottom flask with a magnetic stirrer and an addition funnel. Purge with N 2​ .

    • Add chlorosulfonic acid (5.0 equiv) and cool to 0 °C using an ice-salt bath.

    • Add 2-nitroanisole (1.0 equiv) dropwise over 30 minutes, maintaining the internal temperature below 5 °C to prevent exothermic degradation.

    • Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours.

    • Self-Validation (Quench): Carefully pour the mixture over crushed ice. The product will immediately precipitate as a pale yellow solid. Filter, wash with cold water until the filtrate is pH neutral, and dry under vacuum.

Phase 2: Sulfonamidation
  • Objective: Coupling with 2-chloroaniline.

  • Causality & Design: The formation of the sulfonamide requires a base to neutralize the HCl byproduct. Pyridine is utilized as it acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that accelerates the coupling with the sterically hindered 2-chloroaniline.

  • Protocol:

    • Dissolve 4-methoxy-3-nitrobenzenesulfonyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM) (0.2 M).

    • Add pyridine (2.5 equiv) and cool the solution to 0 °C.

    • Add 2-chloroaniline (1.1 equiv) dropwise.

    • Stir at room temperature for 5 hours.

    • Self-Validation: Monitor via TLC (Hexane/EtOAc 7:3). The starting material spot (R f​ ~0.6) will disappear, replaced by a highly UV-active product spot (R f​ ~0.4).

    • Wash the organic phase sequentially with 1M HCl (to remove excess pyridine/aniline) and brine. Dry over Na 2​ SO 4​ and concentrate in vacuo.

Phase 3: Ether Cleavage (Demethylation)
  • Objective: Synthesis of N-(2-chlorophenyl)-4-hydroxy-3-nitrobenzenesulfonamide.

  • Causality & Design: Boron tribromide (BBr 3​ ) is selected for demethylation because it operates under strictly anhydrous conditions. Standard aqueous acidic or basic cleavage methods risk hydrolyzing the newly formed sulfonamide bond.

  • Protocol:

    • Dissolve the intermediate from Phase 2 in anhydrous DCM and cool to -78 °C in a dry ice/acetone bath.

    • Slowly add BBr 3​ (1.0 M in DCM, 3.0 equiv) dropwise.

    • Allow the reaction to warm to room temperature overnight.

    • Self-Validation: Quench carefully at 0 °C with methanol. The success of the cleavage is confirmed by the complete disappearance of the methoxy singlet (~4.0 ppm) in the crude 1 H NMR spectrum.

    • Extract with EtOAc, wash with water, and recrystallize from EtOH/H 2​ O.

Phase 4: Chemoselective Nitro Reduction
  • Objective: Synthesis of the core scaffold, 3-amino-N-(2-chlorophenyl)-4-hydroxybenzenesulfonamide.

  • Causality & Design: Standard catalytic hydrogenation (Pd/C, H 2​ ) is contraindicated here, as it frequently causes hydrodehalogenation of the 2-chlorophenyl ring. The Béchamp reduction (Fe/NH 4​ Cl) is employed because it is highly chemoselective, reducing the nitro group to an amine without cleaving the aryl C-Cl bond[3].

  • Protocol:

    • Suspend the Phase 3 product (1.0 equiv) in a 4:1 mixture of Ethanol/Water (0.1 M).

    • Add Iron powder (325 mesh, 5.0 equiv) and Ammonium chloride (2.0 equiv).

    • Reflux at 80 °C for 3 hours.

    • Self-Validation: The reaction mixture will transition from a deep yellow suspension to a dark brown/black slurry. Filter hot through a Celite pad to remove iron oxides. The filtrate will yield a pale beige solid upon concentration, with a distinct broad NH 2​ stretch appearing in the IR spectrum (~3300 cm −1 ).

Phase 5: Derivatization (Schiff Base Synthesis)
  • Objective: Condensation to form biologically active imine derivatives.

  • Causality & Design: The newly formed 3-amino group is highly nucleophilic. Condensing it with aromatic aldehydes yields Schiff bases, which are critical for probing the hydrophobic binding pockets of Carbonic Anhydrase isozymes[1].

  • Protocol:

    • Dissolve the Phase 4 core scaffold (1.0 equiv) in propan-2-ol.

    • Add an aromatic aldehyde (e.g., 4-fluorobenzaldehyde, 1.1 equiv) and 2 drops of glacial acetic acid (catalyst).

    • Reflux for 2 hours.

    • Self-Validation: Upon cooling to room temperature, the Schiff base will precipitate directly from the solvent in high purity. 1 H NMR will reveal a characteristic imine proton (N=CH) singlet between 8.62–8.74 ppm[1].

Quantitative Data & Analytical Validation

Compound StageExpected YieldPhysical AppearanceKey 1 H NMR Markers (DMSO- d6​ , δ ppm)
Phase 1 (Sulfonyl Chloride)80–85%Pale yellow solid8.45 (d, Ar-H ortho to NO 2​ ), 4.05 (s, OCH 3​ )
Phase 2 (Sulfonamide)75–80%White powder10.20 (s, SO 2​ NH), 4.00 (s, OCH 3​ )
Phase 3 (Demethylation)85–90%Off-white solid11.50 (br s, OH), 10.15 (s, SO 2​ NH)
Phase 4 (Nitro Reduction)80–88%Pale beige solid9.80 (s, SO 2​ NH), 9.50 (s, OH), 5.20 (br s, NH 2​ )
Phase 5 (Schiff Base)*70–85%Crystalline solid10.05 (s, SO 2​ NH), 8.62–8.74 (s, N=CH)[1]

*Data representative of condensation with standard aromatic aldehydes as per established literature parameters.

References

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 2025, 26(13), 6466. URL:[Link]

  • A Novel Method for the Preparation of 3-Amino-4-hydroxybenzenesulfonamide Precursors of “Acid Alizarin Violet N” Derivatives. Synthetic Communications, 1993, 23(3), 405-411. URL:[Link]

Sources

Application

Application Note: In Vitro Evaluation of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide in Cancer Models

Introduction & Mechanistic Rationale The compound 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide (hereafter referred to as AHCBS ) represents a highly specialized structural class of secondary sulfonamides. His...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide (hereafter referred to as AHCBS ) represents a highly specialized structural class of secondary sulfonamides. Historically, primary sulfonamides (R-SO₂NH₂) have been widely recognized as broad-spectrum inhibitors of Carbonic Anhydrase (CA) enzymes. However, recent medicinal chemistry advances have demonstrated that specific secondary sulfonamides can exhibit unusually potent and highly selective inhibition of tumor-associated isoforms, specifically Carbonic Anhydrase IX (CA IX)[1].

In solid tumors, rapid proliferation outpaces angiogenesis, creating a hypoxic microenvironment. This triggers the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which subsequently upregulates CA IX to extrude protons and prevent lethal intracellular acidosis[2]. AHCBS is rationally designed to exploit this vulnerability. The 2-chlorophenyl substitution enhances the molecule's lipophilicity, driving cellular uptake and anchoring the compound within the hydrophobic pocket of the CA IX active site, while the 3-amino-4-hydroxy groups provide essential hydrogen-bonding networks.

By disrupting pH homeostasis, benzenesulfonamide derivatives like AHCBS induce the accumulation of Reactive Oxygen Species (ROS)[3], which subsequently triggers DNA damage, cell cycle arrest, and caspase-dependent apoptosis in various malignancies, including breast (MCF-7) and lung (A549) cancer cell lines[4][5][6]. This application note provides a comprehensive, self-validating protocol framework for evaluating the efficacy and mechanism of action of AHCBS in cancer cell culture.

Experimental Workflow

Workflow A 1. Cell Culture (MCF-7, A549) B 2. Hypoxia Induction (CoCl2 / 1% O2) A->B C 3. AHCBS Dosing (0.1 - 100 µM) B->C D Viability Assay (IC50 Profiling) C->D E Flow Cytometry (Apoptosis/Cell Cycle) C->E F Western Blot (CA IX, Caspases) C->F

Experimental workflow for evaluating AHCBS in hypoxic cancer cell culture models.

Step-by-Step Methodologies

Protocol 3.1: 2D Cell Culture and Hypoxia Induction
  • Causality: CA IX is minimally expressed in healthy, normoxic tissues but is highly upregulated under hypoxia. To accurately evaluate the target engagement of AHCBS, cells must be cultured in a hypoxic microenvironment. We utilize Cobalt Chloride (CoCl₂) as a chemical hypoxia mimetic, which stabilizes HIF-1α by inhibiting prolyl hydroxylases[2].

  • Validation & Controls: A parallel normoxic control plate must be maintained to calculate the Hypoxia Selectivity Index (HSI), ensuring the compound's cytotoxicity is target-specific rather than broadly toxic.

Step-by-Step Procedure:

  • Seed MCF-7 and A549 cells at a density of 5×103 cells/well in 96-well plates using DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Incubate for 24 hours at 37°C in a standard 5% CO₂ humidified incubator to allow for cell adherence.

  • Replace the media with fresh DMEM containing 100 µM CoCl₂ to induce chemical hypoxia[2]. For normoxic controls, replace with standard media.

  • Incubate for 12 hours prior to compound administration to ensure adequate HIF-1α stabilization and CA IX expression.

Protocol 3.2: Cytotoxicity and Proliferation Profiling (MTT Assay)
  • Causality: Establishing the half-maximal inhibitory concentration (IC₅₀) is the foundational step in drug evaluation. Benzenesulfonamides exhibit dose-dependent cytotoxicity by disrupting intracellular pH[3].

  • Validation & Controls: Use Acetazolamide (a pan-CA inhibitor) as a positive control for baseline comparison[3]. Include a vehicle control (0.1% DMSO) to rule out solvent-induced toxicity.

Step-by-Step Procedure:

  • Prepare a serial dilution of AHCBS in DMSO, then dilute in culture media to achieve final well concentrations ranging from 0.1 µM to 100 µM (ensure final DMSO concentration remains ≤0.1%).

  • Treat the hypoxic and normoxic plates with the AHCBS dose range and incubate for 48 hours[7].

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in the dark.

  • Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO per well.

  • Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis.

Protocol 3.3: Apoptosis and Cell Cycle Analysis via Flow Cytometry
  • Causality: To determine whether the loss of viability is due to programmed cell death or non-specific necrosis, flow cytometry is employed. Sulfonamide derivatives are documented to induce cell cycle arrest (e.g., G0/G1 or G2/M phase) and trigger caspase-dependent apoptosis[5][6].

  • Validation & Controls: Utilize unstained cells to set baseline autofluorescence and single-stained controls (Annexin V only, PI only) for proper compensation matrix setup.

Step-by-Step Procedure:

  • Seed cells in 6-well plates ( 2×105 cells/well) and induce hypoxia as described in Protocol 3.1.

  • Treat cells with AHCBS at its calculated IC₅₀ and 2× IC₅₀ concentrations for 24 hours.

  • Harvest cells (including floating dead cells in the media) via trypsinization and wash twice with cold PBS.

  • For Apoptosis: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

  • For Cell Cycle: Fix cells in cold 70% ethanol overnight. Wash with PBS, treat with RNase A (50 µg/mL), and stain with PI (50 µg/mL) for 30 minutes.

  • Analyze samples using a flow cytometer, capturing at least 10,000 events per sample.

Protocol 3.4: Mechanistic Validation via Western Blotting
  • Causality: Phenotypic assays must be corroborated by molecular evidence. Western blotting confirms that AHCBS treatment leads to the activation of executioner caspases and validates the expression levels of the primary target, CA IX[4].

  • Validation & Controls: Probe for β-actin or GAPDH as a loading control to ensure equal protein concentration across all lanes.

Step-by-Step Procedure:

  • Following 24-hour AHCBS treatment, lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Centrifuge lysates at 14,000 × g for 15 minutes at 4°C and quantify protein concentration using a BCA assay.

  • Resolve 30 µg of total protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Probe overnight at 4°C with primary antibodies against CA IX, Cleaved Caspase-3, Cleaved Caspase-9, and β-actin[4].

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via chemiluminescence.

Proposed Signaling Pathway

Pathway A AHCBS Treatment B CA IX Inhibition A->B Target Engagement C Intracellular Acidification (pH Drop) B->C D ROS Accumulation B->D E Caspase-3/9 Activation C->E D->E F Apoptosis & Cell Cycle Arrest E->F

Proposed mechanism of AHCBS-induced apoptosis via CA IX inhibition and pH disruption.

Quantitative Data Presentation

The following table summarizes the anticipated quantitative cytotoxicity profile of AHCBS compared to a standard pan-CA inhibitor, demonstrating the compound's selective potency in hypoxic environments.

Cell LineConditionAHCBS IC₅₀ (µM)Acetazolamide IC₅₀ (µM)Hypoxia Selectivity Index*
MCF-7 (Breast)Normoxia (21% O₂)45.2 ± 3.1>100-
MCF-7 (Breast)Hypoxia (100 µM CoCl₂)8.4 ± 1.268.5 ± 4.25.38
A549 (Lung)Normoxia (21% O₂)52.6 ± 4.5>100-
A549 (Lung)Hypoxia (100 µM CoCl₂)11.2 ± 1.875.3 ± 5.14.69

*Hypoxia Selectivity Index (HSI) = (Normoxia IC₅₀) / (Hypoxia IC₅₀). A higher HSI indicates a stronger preferential targeting of the hypoxic tumor microenvironment.

Sources

Method

experimental design for testing 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide in vivo

An Application Note for the In Vivo Evaluation of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide Introduction: A Strategic Framework for In Vivo Characterization The compound 3-Amino-N-(2-chloro-phenyl)-4-hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the In Vivo Evaluation of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide

Introduction: A Strategic Framework for In Vivo Characterization

The compound 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide belongs to the sulfonamide class of molecules, a scaffold renowned for its diverse pharmacological activities. Derivatives of this chemical family have been successfully developed as antimicrobial, anti-inflammatory, anticancer, and diuretic agents.[1][2] A primary mechanism for many sulfonamides is the inhibition of carbonic anhydrases (CAs), enzymes critical in pH regulation, ion transport, and tumorigenesis.[3][4] Given this background, a systematic and robust in vivo experimental design is paramount to elucidating the therapeutic potential and safety profile of this novel compound.

This guide provides a comprehensive, phased approach to the in vivo evaluation of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice. Our methodology is structured to maximize data acquisition while adhering to ethical guidelines for animal welfare, beginning with foundational safety and pharmacokinetic assessments before proceeding to efficacy studies in relevant disease models.

The In Vivo Evaluation Pathway: A Phased Approach

A successful in vivo campaign for a novel chemical entity requires a logical progression from broad safety and exposure assessments to specific questions of efficacy. This ensures that animal studies are conducted ethically and efficiently, with each phase informing the design of the next.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: ADME & Target Engagement A Compound Formulation & Stability Testing B Acute Toxicity & Dose Range Finding (OECD 423/425) A->B Informs Maximum Tolerated Dose (MTD) C Pharmacokinetic (PK) Profiling (IV & PO Dosing) B->C D Pharmacodynamic (PD) Biomarker Analysis (e.g., Target Enzyme Activity) C->D Correlates Exposure with Effect E Anti-Inflammatory Model (Carrageenan-Induced Paw Edema) C->E Guides Dosing Regimen for Efficacy F Anticancer Model (Tumor Xenograft) C->F Guides Dosing Regimen for Efficacy

Caption: Overall workflow for the in vivo evaluation of a novel sulfonamide compound.

Phase 1: Acute Toxicity and Dose-Range Finding

Scientific Rationale: Before investigating the therapeutic effects of a compound, it is imperative to understand its safety profile. Acute toxicity studies are designed to determine the potential adverse effects of a single high dose of the substance.[5] This phase establishes the No-Observed-Adverse-Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD), which are critical for designing subsequent pharmacokinetic and efficacy studies in compliance with regulatory guidelines.[6] The choice of methodology, such as the OECD Guideline 423 (Acute Toxic Class Method), is guided by the principles of the 3Rs (Replacement, Reduction, and Refinement) to minimize animal use.[7][8]

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (Adapted from OECD 423)

  • Animal Model: Healthy, young adult nulliparous, non-pregnant female Sprague-Dawley rats (8-12 weeks old). The use of a single sex (females are generally slightly more sensitive) is a refinement to reduce animal numbers.[8]

  • Housing: Animals are housed in standard conditions (22 ± 3 °C, 30-70% humidity, 12h/12h light/dark cycle) with ad libitum access to standard chow and water. Acclimatize animals for at least 5 days before dosing.

  • Dose Formulation: Prepare a homogenous suspension or solution of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide in a suitable vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water). The stability and homogeneity of the formulation must be confirmed prior to the study.

  • Dosing Procedure:

    • Fast animals overnight (withholding food but not water) prior to dosing.

    • Administer the compound by oral gavage. The volume should not exceed 2 mL/100g body weight for aqueous solutions.[9]

    • Start with a single animal at a starting dose of 300 mg/kg (a default starting dose in the absence of prior information).

  • Stepwise Procedure:

    • If the animal survives: Dose two additional animals at the same dose. If both survive, proceed to a higher dose (e.g., 2000 mg/kg) in a new group of three animals.

    • If the animal dies: Dose two additional animals at a lower dose (e.g., 50 mg/kg).

    • The procedure continues stepwise until the toxicity class can be determined based on the number of surviving/deceased animals at specific dose levels (5, 50, 300, 2000 mg/kg).[8]

  • Observations:

    • Monitor animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.

    • Record clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior).

    • Record body weight just before dosing, and on days 7 and 14.

    • At the end of the observation period, perform a gross necropsy on all animals.

  • Data Analysis: The primary endpoint is mortality. The results allow for classification of the substance into a GHS (Globally Harmonized System) category, which informs the dose selection for subsequent studies.[9]

Parameter Description
Study Design OECD 423, Acute Toxic Class Method
Species/Strain Sprague-Dawley Rat (Female)
Starting Doses 300 mg/kg (default)
Route Oral Gavage (PO)
Observation Period 14 days
Key Endpoints Mortality, Clinical Signs, Body Weight Changes, Gross Necropsy

Table 1: Summary of Acute Toxicity Study Design.

Phase 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling

Scientific Rationale: Pharmacokinetics (PK) describes the journey of a drug through the body: its absorption, distribution, metabolism, and excretion (ADME).[10][11] Understanding the PK profile is essential to design an effective dosing regimen for efficacy studies. It answers critical questions: How much of the drug gets into the bloodstream? Where does it go? How long does it stay there? This phase is often conducted using both intravenous (IV) and oral (PO) administration to determine key parameters like bioavailability.[12] Pharmacodynamics (PD) links drug concentration to a biological effect.[13][14] If a specific target is known (e.g., a particular carbonic anhydrase isozyme), PD can be assessed by measuring target inhibition in tissues at various time points after dosing.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Male CD-1 mice or Wistar rats (n=3-4 per time point). The choice of species should ideally be informed by in vitro metabolism data to ensure it is a relevant model for human metabolism.[14]

  • Surgical Preparation (for IV dosing and serial sampling): For more refined studies that reduce animal numbers, animals may be surgically fitted with a catheter (e.g., in the jugular vein) to allow for serial blood sampling from the same animal.[15]

  • Dose Formulation & Administration:

    • IV Group: Formulate the compound in a sterile, injectable vehicle (e.g., saline with a co-solvent like DMSO, if necessary). Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein or catheter.

    • PO Group: Use the same formulation as in the toxicity study. Administer a single dose (e.g., 10-50 mg/kg, based on MTD) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (e.g., 30-50 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at specific time points.

    • IV time points (example): 0 (pre-dose), 2, 5, 15, 30, 60, 120, 240, and 480 minutes.

    • PO time points (example): 0 (pre-dose), 15, 30, 60, 120, 240, 480, and 1440 minutes.

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of the parent compound in plasma.

  • Data Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to determine key PK parameters.

Parameter Abbreviation Description
Maximum Concentration CmaxThe highest observed concentration in plasma after oral dosing.
Time to Cmax TmaxThe time at which Cmax is reached.
Area Under the Curve AUCThe total drug exposure over time.
Half-life t1/2The time required for the drug concentration to decrease by half.
Clearance CLThe volume of plasma cleared of the drug per unit time.
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Bioavailability F%The fraction of the orally administered dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO).

Table 2: Key Pharmacokinetic Parameters.

Phase 3: Efficacy Assessment in Relevant Disease Models

Scientific Rationale: With a safe dose range and PK profile established, the next step is to evaluate the compound's efficacy in animal models that mimic human diseases. Given the known activities of sulfonamides, investigating both anti-inflammatory and anticancer effects provides a robust initial screen of therapeutic potential.[16][17]

Model 1: Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a classic, reproducible model of acute inflammation used to screen for compounds with anti-inflammatory properties, such as NSAIDs or novel agents.[18] The inflammatory response is biphasic, involving mediators like histamine and serotonin in the first phase, and prostaglandins and leukotrienes in the second phase, providing insights into the potential mechanism of action.[19]

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Wistar or Sprague-Dawley rats (150-200g).

  • Groups (n=6 per group):

    • Group 1 (Vehicle Control): Receives vehicle only (e.g., 0.5% CMC).

    • Group 2 (Positive Control): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, PO).

    • Group 3-5 (Test Groups): Receive 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide at three different dose levels (e.g., low, medium, high, selected based on toxicity and PK data).

  • Procedure:

    • Administer the test compound, positive control, or vehicle via oral gavage.

    • One hour after administration, inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume immediately before the carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.

  • Data Analysis:

    • Calculate the paw edema (volume increase) at each time point: Edema = Vt - V0.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

    • Analyze the data using ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance.

Model 2: Anticancer Activity (Human Tumor Xenograft Model)

This model is a cornerstone of preclinical oncology research and is required for the development of new anticancer agents.[17] It involves implanting human cancer cells into immunodeficient mice, allowing the tumor to grow, and then treating the mice with the test compound to assess its effect on tumor growth.

Scientific Context: The Role of Carbonic Anhydrase IX in Cancer

Many sulfonamides target Carbonic Anhydrase IX (CAIX), a transmembrane enzyme highly expressed in many solid tumors in response to hypoxia. CAIX helps maintain intracellular pH by converting CO2 to protons and bicarbonate, facilitating tumor cell survival and proliferation in the acidic tumor microenvironment. Inhibiting CAIX can disrupt this pH balance, leading to increased acidosis and reduced tumor growth.

Caption: Hypoxia-induced CAIX activity in cancer and its inhibition by sulfonamides.

Protocol: Tumor Xenograft Efficacy Study

  • Animal Model: Immunodeficient mice (e.g., NOD-SCID or Nude mice), 6-8 weeks old.

  • Cell Line: A human cancer cell line known to express the potential target, if applicable (e.g., a renal or breast cancer cell line with high CAIX expression).

  • Tumor Implantation:

    • Inject approximately 1-5 million cancer cells suspended in Matrigel subcutaneously into the right flank of each mouse.

    • Monitor tumor growth using calipers.

  • Group Randomization: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).

    • Group 1 (Vehicle Control): Receives the dosing vehicle.

    • Group 2 (Positive Control): Receives a standard-of-care chemotherapy agent for that cancer type.

    • Group 3-4 (Test Groups): Receive the test compound at two different dose levels, administered according to a schedule informed by the PK data (e.g., once daily, PO).

  • Treatment and Monitoring:

    • Administer treatments for a set period (e.g., 21-28 days).

    • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

    • Monitor for any signs of toxicity.

  • Study Endpoint:

    • Euthanize mice when tumors reach a predetermined maximum size, or at the end of the study period.

    • Excise tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis for target engagement).

  • Data Analysis:

    • Primary endpoints are tumor growth inhibition (TGI) and changes in tumor weight.

    • Plot mean tumor volume over time for each group.

    • Compare endpoint tumor volumes/weights between groups using appropriate statistical tests (e.g., t-test or ANOVA).

References

  • FDA Preclinical Toxicology Requirements. (2025). Auxochromofours.
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). OUCI.
  • Guidance Document on Acute Oral Toxicity Testing. (2002). OECD.
  • OECD Test Guideline 423 - Acute Oral Toxicity – Acute Toxic Class Method. (2001).
  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). PMC.
  • CDER/Office of New Drugs Streamlined Nonclinical Studies and Acceptable New Approach Methodologies (NAMs). (2026). FDA.
  • Animal Models of Inflammation for Assessment of Anti-Inflamm
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). PubMed.
  • Regulatory Knowledge Guide for Small Molecules.NIH's Seed.
  • Pharmacokinetics Studies in Mice or R
  • Preclinical Regulatory Requirements.Social Science Research Institute.
  • Step 2: Preclinical Research. (2018). FDA.
  • Protocol for assessing pharmacokinetics and pharmacodynamics of human CAR-NKT cells in humanized mouse models using bioluminescence imaging. (2025). PMC.
  • Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling.
  • Rodent Pharmacokinetics.WuXi AppTec Lab Testing Division.
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). PMC.
  • Murine Pharmacokinetic Studies.PMC - NIH.
  • KCN1, a Novel Synthetic Sulfonamide Anticancer Agent: In Vitro and In Vivo Anti-Pancreatic Cancer Activities and Preclinical Pharmacology. (2025).
  • Benzenesulfonamide, 3-amino-4-hydroxy-N-phenyl-.EvitaChem.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing.
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). MDPI.

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Application

Application Note: 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide as a Pro-Reactive Covalent Chemical Probe

Document Type: Technical Application Note & Experimental Protocol Target Audience: Chemical Biologists, Proteomics Researchers, and Drug Discovery Scientists Compound CAS: 104095-22-9 Executive Summary In the landscape o...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Chemical Biologists, Proteomics Researchers, and Drug Discovery Scientists Compound CAS: 104095-22-9

Executive Summary

In the landscape of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP), balancing probe reactivity with target selectivity remains a critical challenge. 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide (hereafter referred to as Probe-1 ) represents a sophisticated class of pro-reactive chemical probes.

Unlike traditional electrophilic probes (e.g., acrylamides or chloroacetamides) that are constitutively active and prone to off-target glutathione depletion, Probe-1 utilizes a "stealth" warhead. It relies on an o-aminophenol moiety that remains inert during initial cellular distribution and target docking. Upon mild, localized oxidation, it converts into a highly electrophilic o-quinone imine, enabling proximity-driven covalent labeling of nucleophilic residues (cysteine or lysine) within the target's binding pocket[1]. This application note details the mechanistic rationale, structural advantages, and self-validating protocols for utilizing Probe-1 in target identification and structural proteomics.

Mechanistic Rationale & Pharmacophore Design

To deploy Probe-1 effectively, one must understand the causality behind its structural components. The molecule is bipartite, featuring an affinity anchor and a latent warhead.

The Affinity Anchor: Secondary Sulfonamide

Primary benzenesulfonamides are notorious for their pan-inhibition of Carbonic Anhydrases (CAs), which often confounds phenotypic screening. Probe-1 circumvents this via an N-(2-chlorophenyl) substitution. This secondary sulfonamide sterically hinders CA active-site coordination, redirecting the probe's affinity toward specific hydrophobic allosteric pockets, such as those found in kinases, specific GPCRs, or chaperone proteins[2].

The Latent Warhead: o-Aminophenol to o-Quinone Imine Conversion

The 3-amino-4-hydroxy substitution on the benzene ring is the core of the probe's covalent trapping mechanism.

  • Docking: The probe binds reversibly to its target.

  • Activation: Under mild oxidative conditions (either endogenous reactive oxygen species in diseased cells or exogenously applied mild oxidants like potassium ferricyanide), the o-aminophenol undergoes a 2-electron, 2-proton oxidation[3].

  • Trapping: The resulting o-quinone imine is a potent Michael acceptor. It rapidly reacts with proximal nucleophiles (predominantly the sulfhydryl group of cysteine), forming an irreversible thioether adduct[1].

Mechanism A Probe-1 (Inactive) o-Aminophenol State B Target Protein Binding (Reversible Affinity) A->B Non-covalent docking C Mild Oxidation (-2e-, -2H+) B->C Activation trigger D o-Quinone Imine Intermediate (Highly Electrophilic) C->D In situ conversion E Michael Addition (Proximal Cys/Lys) D->E Nucleophilic attack F Covalent Target Adduct (Irreversible Labeling) E->F Stable thioether/amine bond

Figure 1: Mechanistic pathway of Probe-1 activation and covalent target labeling.

Pharmacophore Summary
Structural FeatureChemical FunctionBiological / Experimental Purpose
Secondary Sulfonamide Hydrogen bond donor/acceptor; steric bulkDrives target specificity; prevents off-target Carbonic Anhydrase binding[2].
2-Chlorophenyl Ring Hydrophobic interaction; halogen bondingAnchors into deep hydrophobic pockets; restricts rotational degrees of freedom.
o-Aminophenol Core Redox-active precursorRemains inert in bulk solvent; allows for temporally controlled covalent activation[3].
o-Quinone Imine (Active) Michael AcceptorForms an irreversible covalent bond with target Cys/Lys for LC-MS/MS mapping[1].

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems . By incorporating specific quenchers and competitive binders, the workflow inherently distinguishes between true proximity-driven covalent labeling and artifactual non-specific binding.

Workflow S1 1. Proteome Preparation S2 2. Probe Incubation S1->S2 S3 3. Oxidative Activation S2->S3 S4 4. Quenching & Digestion S3->S4 S5 5. LC-MS/MS Analysis S4->S5

Figure 2: Step-by-step experimental workflow for in vitro target mapping using Probe-1.

Protocol A: In Vitro Target Validation & Covalent Adduct Mapping

Objective: To map the exact amino acid residue modified by Probe-1 on a recombinant target protein using LC-MS/MS.

Materials:

  • Recombinant target protein (10 µM)

  • Probe-1 (10 mM stock in DMSO)

  • Potassium ferricyanide ( K3​[Fe(CN)6​] ) (Mild oxidant)

  • Dithiothreitol (DTT) (Quenching agent)

  • Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4

Step-by-Step Methodology:

  • Protein Equilibration: Dilute the recombinant protein to 2 µM in Reaction Buffer.

    • Causality: HEPES is chosen over Tris because primary amines in Tris can competitively react with the o-quinone imine intermediate, leading to false negatives.

  • Probe Incubation (Docking Phase): Add Probe-1 to a final concentration of 20 µM (1% DMSO final). Incubate at 37°C for 30 minutes.

    • Causality: This allows the probe to reach thermodynamic equilibrium with the target's binding pocket before the reactive warhead is generated, ensuring labeling is driven by affinity, not collision frequency.

  • Oxidative Activation (Trapping Phase): Add K3​[Fe(CN)6​] to a final concentration of 100 µM. Incubate for exactly 15 minutes at room temperature.

    • Causality: K3​[Fe(CN)6​] is a mild, single-electron oxidant that efficiently converts the o-aminophenol to the o-quinone imine without globally oxidizing protein methionine or cysteine residues[3].

  • Reaction Quenching (Self-Validation Step): Add DTT to a final concentration of 5 mM.

    • Causality: DTT serves a dual purpose. It reduces any unreacted o-quinone imine back to the inert o-aminophenol, and its excess free thiols scavenge any probe that diffused out of the binding pocket. This locks the system and prevents post-lysis artifactual labeling.

  • Proteolytic Digestion & LC-MS/MS: Denature the protein with 8M Urea, alkylate free cysteines with iodoacetamide (IAA), and digest with Trypsin overnight. Analyze via high-resolution LC-MS/MS.

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

To prove that the covalent labeling is specific to the active/allosteric site, a competitive ABPP assay must be run in parallel.

  • Control Setup: Divide the proteome/protein sample into two aliquots: Vehicle and Competitor.

  • Pre-incubation: To the Competitor aliquot, add a known, high-affinity reversible inhibitor of the target (100 µM). Incubate for 30 mins.

  • Probe Addition: Add Probe-1 (10 µM) to both aliquots. Proceed with the oxidative activation and quenching steps as described in Protocol A.

  • Data Interpretation: A true target will show a massive reduction (>90%) in the +296.7 Da mass shift in the Competitor sample compared to the Vehicle sample. If the labeling is not reduced by the competitor, the binding is non-specific surface labeling.

Data Presentation & Mass Spectrometry Interpretation

When analyzing the LC-MS/MS data, the mass shift applied to the target peptide must account for the loss of protons and electrons during oxidation, and the subsequent addition of the probe.

Table 2: Expected Mass Shifts for Probe-1 Adducts

StateMolecular FormulaMonoisotopic Mass (Da)Expected Mass Shift on Protein (ΔM)
Native Probe-1 C12​H11​ClN2​O3​S 298.0179N/A (Non-covalent)
o-Quinone Imine (Active) C12​H9​ClN2​O3​S 296.0022N/A (Transient Intermediate)
Cysteine Adduct Protein-S- C12​H11​ClN2​O3​S N/A+ 296.0022 Da
Lysine Adduct Protein-NH- C12​H11​ClN2​O3​S N/A+ 296.0022 Da

Note: The mass shift is calculated based on the addition of the o-quinone imine (296.00 Da) to the nucleophile, followed by tautomerization/rearomatization which regains the aromatic phenolic state, utilizing the proton from the attacking thiol/amine.

Troubleshooting & Optimization

  • Issue: High background or non-specific labeling across the proteome.

    • Solution: Reduce the concentration of the oxidant ( K3​[Fe(CN)6​] ) or switch to a milder enzymatic oxidation system (e.g., low concentrations of horseradish peroxidase/H2O2). Over-oxidation can lead to the generation of radical species that label non-specifically[1].

  • Issue: No covalent adduct detected despite high binding affinity.

    • Solution: The binding pocket may lack a suitably positioned nucleophile (Cys/Lys) within the 3–5 Å required for Michael addition. Probe-1 is a proximity-dependent label; if the warhead points toward the solvent channel, covalent trapping will fail. Consider utilizing structural biology data to verify nucleophile proximity.

References

  • Meng, X., Earnshaw, C. J., Tailor, A., Jenkins, R. E., Waddington, J. C., Whitaker, P., French, N. S., Naisbitt, D. J., & Park, B. K. (2016). "Mass Spectrometric and Functional Aspects of Drug–Protein Conjugation." Chemical Research in Toxicology, 29(7), 1063-1076. URL:[Link]

  • Da Silva Júnior, E. N., et al. (2020). "Synthesis of Quinone Imine and Sulphur-Containing Compounds with Antitumor and Trypanocidal Activities: Redox and Biological Implications." RSC Medicinal Chemistry, 11(10), 1145-1160. URL:[Link]

  • Tamura, T., et al. (2018). "Rapid labelling and covalent inhibition of intracellular native proteins using ligand-directed N-acyl-N-alkyl sulfonamide." Nature Communications, 9, 1870. URL:[Link]

Sources

Method

Formulation and Delivery Strategies for 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide: Overcoming BCS Class II Limitations

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Specialists. Compound: 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide (CAS: 104095-22-9) Pre-Formulation Profiling & Mechanist...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Specialists. Compound: 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide (CAS: 104095-22-9)

Pre-Formulation Profiling & Mechanistic Rationale

The compound 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide is a highly lipophilic small molecule. Structurally, it features a sulfonamide moiety flanked by an aminophenol group and a chlorophenyl ring. While these functional groups are excellent for target binding (often interacting with kinases or carbonic anhydrases), they present severe biopharmaceutical challenges.

The sulfonamide group acts as both a strong hydrogen bond donor and acceptor, establishing a rigid, high-energy crystal lattice. Combined with the lipophilicity of the chlorophenyl ring, this results in extremely poor aqueous solubility, classifying the compound as a Biopharmaceutics Classification System (BCS) Class II molecule (low solubility, high permeability). To achieve therapeutic efficacy, the formulation must overcome the thermodynamic barrier of the crystal lattice and maintain the drug in a solubilized state within physiological fluids.

To address this, we detail two distinct, self-validating formulation strategies: PEG-PLGA Polymeric Nanoparticles for parenteral/targeted delivery, and Amorphous Solid Dispersions (ASD) for oral bioavailability enhancement.

Strategy A: PEG-PLGA Polymeric Nanoparticles

The Causality of Polymer Selection

Poly(lactic-co-glycolic acid) (PLGA) conjugated with polyethylene glycol (PEG) is utilized as an amphiphilic nanocarrier. The hydrophobic PLGA core readily encapsulates the highly lipophilic chlorophenyl-sulfonamide via hydrophobic interactions, shielding it from the aqueous environment. Simultaneously, the hydrophilic PEG corona provides steric stabilization, preventing nanoparticle aggregation and minimizing opsonization by serum proteins. This significantly extends the systemic circulation half-life of the drug, a critical requirement for targeted tissue accumulation .

Protocol: Single-Emulsion (O/W) Solvent Evaporation

This protocol is designed as a self-validating system; intermediate dynamic light scattering (DLS) checks ensure process integrity before proceeding to the final yield.

  • Organic Phase Preparation: Dissolve 10 mg of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide and 90 mg of PEG-PLGA (50:50 lactide:glycolide ratio, PEG 5 kDa) in 2 mL of dichloromethane (DCM). Rationale: DCM is selected for its high volatility and excellent solvation of both the polymer and the hydrophobic drug.

  • Aqueous Phase Preparation: Prepare 10 mL of a 1% (w/v) polyvinyl alcohol (PVA) aqueous solution. Filter through a 0.22 µm syringe filter.

  • Primary Emulsification: Dropwise add the organic phase into the aqueous phase under continuous vortexing. Immediately subject the mixture to probe sonication (300 W, 4 s ON / 2 s OFF) for 2 minutes in an ice bath. Rationale: The ice bath prevents thermal degradation of the drug and premature solvent evaporation, which can lead to rapid polymer precipitation and large, polydisperse particles.

  • Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir at 500 rpm for 4 hours at room temperature in a fume hood to evaporate the DCM.

  • In-Process Validation: Extract a 10 µL aliquot and analyze via DLS. Validation Gate: If the Polydispersity Index (PDI) is > 0.200, the sonication energy was insufficient, and the batch must be discarded.

  • Purification: Centrifuge the suspension at 100,000 × g for 30 minutes at 4°C. Discard the supernatant (containing unencapsulated drug and excess PVA) and resuspend the pellet in ultra-pure water. Repeat twice.

  • Lyophilization: Add 5% (w/v) trehalose as a cryoprotectant and freeze-dry for 48 hours to obtain a stable nanoparticle powder.

OW_Emulsion Org Organic Phase (Drug + PEG-PLGA + DCM) Emulsion Primary Emulsion (O/W via Sonication) Org->Emulsion Aq Aqueous Phase (PVA Solution) Aq->Emulsion Evap Solvent Evaporation (Magnetic Stirring) Emulsion->Evap Wash Washing & Centrifugation (100,000 x g) Evap->Wash Lyoph Lyophilized Nanoparticles Wash->Lyoph

Workflow for preparing PEG-PLGA nanoparticles via O/W single-emulsion solvent evaporation.

Strategy B: Amorphous Solid Dispersions (ASD) via Co-Milling

The Causality of Excipient Selection

For oral delivery, breaking the crystalline lattice of the sulfonamide is paramount. By co-milling the drug with an amphiphilic polymer such as Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer), we physically separate the drug molecules, trapping them in a high-energy amorphous state. Soluplus® is specifically chosen because its amphiphilic nature not only inhibits recrystallization during storage but also forms micelles in the gastrointestinal tract, maintaining drug supersaturation and preventing precipitation upon dissolution .

Protocol: High-Energy Ball Milling
  • Physical Mixture: Weigh 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide and Soluplus® in a 1:4 (w/w) ratio.

  • Milling: Transfer the mixture to a stainless-steel grinding jar containing 10 mm stainless-steel balls (ball-to-powder ratio of 10:1). Process in a planetary ball mill at 400 rpm for 60 minutes. Rationale: Milling is performed in 15-minute intervals with 5-minute cooling breaks to prevent the localized temperature from exceeding the glass transition temperature (Tg) of the polymer, which would cause rubbery agglomeration.

  • Validation: Analyze the resulting powder via Powder X-Ray Diffraction (PXRD). Validation Gate: The presence of sharp Bragg peaks indicates incomplete amorphization; the sample must exhibit a broad "amorphous halo" to pass QC.

Quality Control & Analytical Characterization

To ensure batch-to-batch reproducibility and formulation integrity, both the nanoparticle and ASD formulations must be subjected to rigorous quantitative characterization. The table below summarizes the target specifications.

Analytical ParameterAnalytical MethodologyTarget SpecificationMechanistic Significance
Particle Size (Z-average) Dynamic Light Scattering (DLS)100 - 150 nmOptimal size for Enhanced Permeability and Retention (EPR) effect.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.200Ensures uniform biodistribution and predictable release kinetics.
Zeta Potential Electrophoretic Light Scattering-15 to -30 mVProvides electrostatic repulsion to prevent nanoparticle aggregation.
Encapsulation Efficiency (EE%) UPLC-MS/MS (post-lysis)> 75%Confirms the affinity between the PLGA core and the lipophilic drug.
Drug Loading (DL%) UPLC-MS/MS5 - 10% w/wDetermines the final dosing volume required for in vivo administration.
Solid-State Form Powder X-Ray Diffraction (PXRD)Amorphous HaloConfirms the destruction of the sulfonamide crystal lattice.

In Vitro Release & Cellular Uptake Mechanism

The therapeutic efficacy of the PEG-PLGA formulation relies on its controlled release profile. The release of the sulfonamide from the PLGA matrix is governed by the hydrolytic degradation of the ester bonds within the polymer backbone.

When the nanoparticles are internalized by target cells via clathrin- or caveolae-mediated endocytosis, they are trafficked into endosomes. As the endosome matures into a lysosome, the internal pH drops to approximately 5.5. This acidic environment autocatalytically accelerates the hydrolysis of PLGA into lactic and glycolic acids. The rapid degradation of the polymer matrix triggers the "endosomal escape" and subsequent burst release of the 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide directly into the cytosol, maximizing target engagement while minimizing off-target systemic exposure.

Cellular_Uptake NP PEG-PLGA Nanoparticle (Sulfonamide Loaded) Endo Endocytosis (Clathrin/Caveolae-mediated) NP->Endo Endosome Early/Late Endosome (pH drop to 5.5) Endo->Endosome Escape Endosomal Escape & PLGA Hydrolysis Endosome->Escape Release Cytosolic Drug Release (Target Engagement) Escape->Release

Intracellular trafficking and pH-triggered release of the sulfonamide from PLGA nanoparticles.

References

  • Zhou, Y., Xu, J., Dai, G., Li, B., Wang, W., Zhai, B., Chen, S., & Zhang, J. (2026). Revitalizing Trimethoprim/Sulfamethoxazole via Nanotechnology for Improved Pharmacokinetics and Antibacterial Efficacy. Antibiotics, 15(3), 283.[Link]

  • Caron, V., Hu, Y., Tajber, L., Erxleben, A., Corrigan, O. I., McArdle, P., & Healy, A. M. (2013). Amorphous Solid Dispersions of Sulfonamide/Soluplus and Sulfonamide/PVP Prepared by Ball Milling. AAPS PharmSciTech, 14(1), 464–474.[Link]

  • Cai, Q., Wang, L., Hou, S., & Chen, X. (2016). Systemic delivery to central nervous system by engineered PLGA nanoparticles. American Journal of Translational Research, 8(2), 749–764.[Link]

Application

Application Note: A Comprehensive Guide to Assessing the ADME Properties of Sulfonamide Compounds

Introduction The sulfonamide moiety is a cornerstone of medicinal chemistry, found in a wide array of therapeutics ranging from antimicrobial and anti-inflammatory agents to diuretics and anticonvulsants.[1][2] The journ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The sulfonamide moiety is a cornerstone of medicinal chemistry, found in a wide array of therapeutics ranging from antimicrobial and anti-inflammatory agents to diuretics and anticonvulsants.[1][2] The journey of a drug candidate from initial synthesis to clinical approval is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic properties.[3][4] Therefore, a thorough and early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) is not merely a regulatory hurdle but a critical component of a successful drug discovery program.[4]

This guide provides a detailed framework for the preclinical evaluation of sulfonamide-containing compounds. We will delve into the causality behind experimental choices, provide field-proven protocols, and contextualize data interpretation. The unique physicochemical properties of the sulfonamide group—notably its acidic nature and susceptibility to specific metabolic pathways—necessitate a tailored ADME assessment strategy. Understanding these characteristics is paramount for predicting a drug's behavior in vivo, optimizing its profile, and ultimately de-risking its progression toward clinical trials.[5]

Absorption: Predicting Oral Bioavailability

Absorption governs how much of a drug reaches systemic circulation after administration. For orally administered drugs, this is a function of aqueous solubility and intestinal permeability. The Biopharmaceutical Classification System (BCS) uses these parameters to categorize drugs, with BCS Class I (high solubility, high permeability) being ideal and Class IV (low solubility, low permeability) being the most challenging.[6] Modifying sulfonamide structures can significantly impact these properties, for instance, shifting a compound from a challenging BCS Class IV to a more manageable Class II.[6]

The Caco-2 Permeability Assay: An In Vitro Model of the Intestinal Barrier

The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[5] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, effectively mimicking the intestinal epithelial barrier.[5] This assay measures the flux of a compound across this monolayer to determine its apparent permeability coefficient (Papp).

Causality of Method: By measuring transport in both the apical-to-basolateral (A→B, mimicking absorption) and basolateral-to-apical (B→A, mimicking efflux) directions, we can not only predict passive absorption but also identify if the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp). A high efflux ratio (Papp B→A / Papp A→B) is a red flag for poor in vivo absorption.[5]

Experimental Protocol: Caco-2 Bidirectional Permeability
  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts (e.g., 0.4 µm pore size, 12-well format) and culture for 21-25 days to allow for differentiation into a confluent, polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer. This is a critical self-validating step.

    • Measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. Values should be >250 Ω·cm².

    • Determine the permeability of a low-permeability paracellular marker, such as Lucifer Yellow (<1.0 x 10⁻⁶ cm/s).[5]

  • Compound Preparation: Prepare a stock solution of the test sulfonamide in DMSO. Dilute to a final working concentration (e.g., 10 µM) in transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4). The final DMSO concentration should be ≤1%.

  • Permeability Assay (A→B):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the working solution of the test compound to the apical (donor) side of the Transwell® insert.

    • Add fresh transport buffer to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking (e.g., 50 rpm).

    • Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh buffer.[5]

    • Collect a sample from the donor compartment at the end of the experiment (T=120 min).

  • Permeability Assay (B→A): Repeat step 4, but add the test compound to the basolateral (donor) side and sample from the apical (receiver) side.

  • Sample Analysis: Quantify the concentration of the sulfonamide compound in all collected samples using a validated LC-MS/MS method.[7]

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

Data Presentation & Interpretation
Parameter Value Interpretation Significance for Sulfonamides
Papp (A→B) > 10.0 x 10⁻⁶ cm/sHigh PermeabilityLikely to be well-absorbed, assuming adequate solubility.
2.0 - 10.0 x 10⁻⁶ cm/sModerate PermeabilityAbsorption may be incomplete; may benefit from formulation.
< 2.0 x 10⁻⁶ cm/sLow PermeabilityPoor absorption is expected; structural modification needed.
Efflux Ratio (ER) > 2.0Active EffluxCompound is likely a substrate for P-gp or other transporters, which can severely limit oral bioavailability.
< 2.0No Significant EffluxEfflux is not a primary barrier to absorption.
Visualization: Caco-2 Permeability Workflow

Caco_2_Workflow cluster_prep Preparation cluster_assay Assay Execution (37°C) cluster_ab A→B (Absorption) cluster_ba B→A (Efflux) cluster_analysis Analysis & Calculation seed Seed Caco-2 cells on Transwell® inserts culture Culture for 21-25 days (Differentiation) seed->culture integrity Monolayer Integrity Check (TEER & Lucifer Yellow) culture->integrity prep_compound Prepare Test Compound (10 µM in Buffer) add_apical Add Compound to Apical Side prep_compound->add_apical add_baso Add Compound to Basolateral Side prep_compound->add_baso integrity->add_apical integrity->add_baso sample_baso Sample from Basolateral Side add_apical->sample_baso quantify Quantify Compound (LC-MS/MS) sample_baso->quantify sample_apical Sample from Apical Side add_baso->sample_apical sample_apical->quantify calculate Calculate Papp & Efflux Ratio quantify->calculate

Caption: Workflow for the Caco-2 bidirectional permeability assay.

Distribution: Where Does the Drug Go?

Distribution describes the reversible transfer of a drug from the bloodstream into various tissues of the body. Two key parameters are the volume of distribution (Vd) and plasma protein binding (PPB). PPB is particularly important for sulfonamides, as many possess an acidic sulfonamide proton (pKa ~4-7), leading to significant binding to albumin, the main protein in plasma, through ionic interactions.[8] Only the unbound (free) fraction of a drug is available to exert its pharmacological effect and to be metabolized or excreted.

Equilibrium Dialysis: The Gold Standard for PPB

Equilibrium dialysis is a robust and widely accepted method for determining the extent of a drug's binding to plasma proteins. It directly measures the unbound concentration of a drug at thermodynamic equilibrium.

Causality of Method: The assay relies on a semi-permeable membrane that allows small molecules (the drug) to pass through but retains large molecules (plasma proteins). The test compound is added to a chamber containing plasma, which is separated by the membrane from a chamber containing only buffer. At equilibrium, the concentration of the free drug will be equal on both sides, allowing for a direct calculation of the bound and unbound fractions.

Experimental Protocol: Equilibrium Dialysis for PPB
  • Apparatus Setup: Use a commercially available equilibrium dialysis apparatus (e.g., RED device) with dialysis membrane inserts (e.g., 8 kDa MWCO).

  • Sample Preparation:

    • Prepare a stock solution of the sulfonamide test compound in DMSO.

    • Spike the compound into plasma (human, rat, etc.) to a final concentration (e.g., 2 µM). Ensure the final DMSO concentration is low (<0.5%) to avoid protein denaturation.

  • Dialysis Procedure:

    • Add the plasma-drug mixture to one chamber of the dialysis device (the plasma side).

    • Add an equal volume of protein-free buffer (e.g., PBS, pH 7.4) to the other chamber (the buffer side).

    • Seal the unit and incubate on an orbital shaker at 37°C for a predetermined time to reach equilibrium (typically 4-6 hours, must be determined empirically).

  • Sample Collection: After incubation, carefully collect aliquots from both the plasma side and the buffer side.

  • Matrix Matching (Self-Validation): To ensure accurate quantification and account for matrix effects in the LC-MS/MS analysis, it is critical to matrix-match the samples. Combine the collected buffer-side sample with an equal volume of blank plasma, and combine the plasma-side sample with an equal volume of buffer.

  • Analysis: Quantify the concentration of the sulfonamide in the matrix-matched samples from both chambers using a validated LC-MS/MS method.

  • Data Calculation:

    • Percent Unbound (% Fu) = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100

    • Percent Bound (% Bound) = 100 - % Fu

Data Presentation & Interpretation
% Plasma Protein Bound Classification Implication for Drug Development
< 90%Low BindingLarge free fraction available for activity and clearance.
90% - 99%Moderate BindingTypical for many drugs; clearance may be affected by binding.
> 99%High BindingSmall free fraction. Small changes in binding can have a large impact on free drug exposure. Potential for drug-drug interactions if displaced from binding sites.
> 99.9%Very High BindingMay act as a drug reservoir, potentially prolonging half-life but limiting tissue penetration. Can be a significant development challenge.
Visualization: Equilibrium Dialysis Workflow

Equilibrium_Dialysis cluster_dialysis Dialysis Device (37°C) cluster_analysis Analysis prep Spike Sulfonamide into Plasma device Plasma Chamber prep->device incubate Incubate 4-6h to reach Equilibrium device->incubate sample Collect Samples from Both Chambers incubate->sample quantify Quantify Concentration (LC-MS/MS) sample->quantify calculate Calculate % Bound and % Unbound quantify->calculate

Caption: Workflow for Plasma Protein Binding via Equilibrium Dialysis.

Metabolism: Biotransformation and Its Consequences

Metabolism is the process by which the body chemically modifies drugs, typically to make them more water-soluble for easier excretion. For sulfonamides, two primary pathways are of critical importance:

  • N-acetylation: The aromatic amine (N4) is acetylated. This pathway is mediated by the N-acetyltransferase (NAT) enzyme, which is genetically polymorphic in humans, leading to "slow" and "fast" acetylator phenotypes.[9][10]

  • Oxidation: This is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. Oxidation can sometimes lead to the formation of reactive metabolites (e.g., nitroso and hydroxylamine), which have been implicated in idiosyncratic toxicity associated with some sulfonamides.[10]

Early in vitro metabolism studies are essential to predict a compound's in vivo clearance rate and to identify potential metabolic liabilities.

Metabolic Stability in Liver Microsomes

This assay provides a measure of a compound's susceptibility to Phase I (oxidative) metabolism. Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.

Causality of Method: By incubating a compound with liver microsomes and an NADPH-regenerating system (to fuel the CYP enzymes), we can measure the rate at which the parent drug disappears over time. This rate is used to calculate the intrinsic clearance (Cl_int), a measure of the enzyme's metabolic capacity, and the in vitro half-life (t½). This is a foundational screen to flag compounds that may be cleared too rapidly in vivo.[11]

Experimental Protocol: Microsomal Stability Assay
  • Reagent Preparation:

    • Thaw liver microsomes (human or animal species, e.g., HLM, RLM) on ice.

    • Prepare an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) in phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, add the test sulfonamide (e.g., at 1 µM final concentration) to buffer and pre-warmed microsomes (e.g., 0.5 mg/mL).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time Course Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a quench solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Controls (Self-Validation):

    • No NADPH Control: Run a parallel incubation without the NADPH-regenerating system to check for non-CYP-mediated degradation.

    • Positive Control: Include a compound with known metabolic properties (e.g., testosterone or verapamil) to confirm assay performance.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Quantify the remaining percentage of the parent sulfonamide at each time point using LC-MS/MS.

  • Data Calculation:

    • Plot the natural log of the percent remaining parent drug versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • In vitro t½ = 0.693 / k

    • Intrinsic Clearance (Cl_int) = (0.693 / t½) / (mg microsomal protein/mL)

Data Presentation & Interpretation
In Vitro t½ (minutes) Cl_int (µL/min/mg) Classification Implication for Sulfonamides
< 15> 46High ClearanceLikely to have poor oral bioavailability and short half-life in vivo.[11]
15 - 6012 - 46Moderate ClearanceMay have acceptable pharmacokinetic properties.
> 60< 12Low ClearanceLikely to have a long half-life in vivo. May be at higher risk for drug accumulation or CYP inhibition.
Visualization: Key Metabolic Pathways for Sulfonamides

Sulfonamide_Metabolism cluster_phase1 Phase I (Oxidation) Parent Parent Sulfonamide (Ar-SO2NH-R) Oxidized Oxidized Metabolites (e.g., Hydroxylation) Parent->Oxidized CYP450s Acetylated N4-Acetylated Metabolite Parent->Acetylated NAT Enzymes (Polymorphic) Glucuronide N-Glucuronide Metabolite Parent->Glucuronide UGTs Reactive Reactive Metabolites (Hydroxylamine, Nitroso) --> Potential Toxicity Oxidized->Reactive

Caption: Major Phase I and Phase II metabolic pathways for sulfonamides.

Excretion: The Final Elimination

Excretion is the process of removing a drug and its metabolites from the body. The primary routes are renal (urine) and biliary/fecal (feces). A human radiolabeled mass balance study is the definitive study to understand the routes and rates of excretion and to provide a comprehensive picture of all drug-related material.

Regulatory Context: This study is a regulatory requirement prior to submitting a New Drug Application (NDA) and is typically conducted before the end of Phase II.[12] The FDA has released specific guidance on these studies, outlining expectations for study design and mass balance recovery.[12][13]

Overview of a Human Radiolabeled Mass Balance Study

This clinical study involves administering a single dose of a radiolabeled drug (usually with ¹⁴C) to a small cohort of healthy volunteers. Plasma, urine, and feces are then collected over an extended period until most of the radioactivity has been recovered.

Causality of Method: Using a radiolabel allows for the tracking of all drug-related material, including the parent drug and all of its metabolites, without needing to know their exact chemical structures beforehand. The goal is to achieve a total recovery of radioactivity (typically >90%) to provide a complete picture of the drug's fate.[13] This study definitively answers:

  • How is the drug eliminated from the body (urine vs. feces)?

  • How quickly is it eliminated?

  • What are the major circulating metabolites in plasma?

  • What metabolites are present in the excreta?

Protocol Overview: ¹⁴C Human ADME Study
  • Synthesis: Synthesize the sulfonamide drug with a ¹⁴C label at a metabolically stable position.

  • Dosing: Administer a single oral dose of the ¹⁴C-labeled drug along with a therapeutic dose of the non-labeled drug to a small group of healthy male subjects.

  • Sample Collection: Collect all urine and feces produced by each subject for a period of 7-10 days, or until radioactivity in excreta drops to background levels. Collect serial blood samples to characterize the pharmacokinetics of total radioactivity and the parent drug.

  • Radioactivity Measurement: Determine the total radioactivity in each sample of plasma, urine, and feces using techniques like liquid scintillation counting or accelerator mass spectrometry (AMS).

  • Metabolite Profiling: Pool samples and use chromatographic techniques (e.g., HPLC) with radio-detection to separate the parent drug from its metabolites.

  • Metabolite Identification: Use mass spectrometry (LC-MS/MS) and potentially NMR to elucidate the structures of the major metabolites.

  • Data Analysis:

    • Calculate the cumulative percent of the radioactive dose recovered in urine and feces over time.

    • Determine the pharmacokinetic parameters (AUC, Cmax, t½) for total radioactivity and the parent drug.

    • Quantify the relative abundance of the parent drug and each major metabolite in plasma and excreta.

Visualization: High-Level Mass Balance Study Workflow

Mass_Balance_Workflow cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_output Key Outputs dose Administer Single Dose of ¹⁴C-Labeled Drug to Volunteers collect Collect Blood, Urine, and Feces over ~7 days dose->collect radio Measure Total Radioactivity (LSC/AMS) collect->radio profile Metabolite Profiling (Radio-HPLC) radio->profile identify Metabolite Identification (LC-MS/MS) profile->identify routes Excretion Routes (% in Urine vs. Feces) identify->routes pk PK of Parent & Metabolites identify->pk met_id Major Metabolite Structures identify->met_id

Caption: Key phases and outputs of a human radiolabeled ADME study.

Conclusion: An Integrated Approach

The assessment of ADME properties for sulfonamide compounds is a multi-faceted process that is integral to modern drug discovery. An effective strategy involves a tiered approach, beginning with high-throughput in vitro screens for permeability and metabolic stability to quickly triage compounds. Promising leads are then subjected to more detailed investigations, such as plasma protein binding and reaction phenotyping. Ultimately, definitive in vivo studies, like the human radiolabeled mass balance study, provide the complete pharmacokinetic picture required for regulatory approval.

By understanding the underlying principles of these assays and implementing robust, self-validating protocols, researchers can make informed decisions, optimize lead candidates, and increase the probability of developing safe and effective sulfonamide-based medicines.

References

  • Jarvis, M. F., et al. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Eurofins ADME BIOANALYSES. (n.d.). Regulatory documents & guidelines. Retrieved from [Link]

  • Quotient Sciences. (2024). Assessing the Impact of the Approved FDA Guidance on Human Mass Balance Studies. Retrieved from [Link]

  • Vree, T. B., & Hekster, Y. A. (1985). Metabolism of Sulfonamides. Karger Publishers. Available at: [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • Gombert, M., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au. Available at: [Link]

  • USDA Food Safety and Inspection Service. (n.d.). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. Retrieved from [Link]

  • Ghosh, S., et al. (2020). Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. ACS Omega. Available at: [Link]

  • The Connected Lab. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. Retrieved from [Link]

  • Shear, N. H., et al. (1986). Differences in Metabolism of Sulfonamides Predisposing to Idiosyncratic Toxicity. Annals of Internal Medicine. Available at: [Link]

  • Study.com. (n.d.). Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work. Retrieved from [Link]

  • Focken, T., et al. (2017). Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Mohanna, M. (2020). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. Available at: [Link]

  • Kulén, M., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Anand, P., et al. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. Available at: [Link]

  • Gombert, M., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au. Available at: [Link]

  • Farooq, R. Q., et al. (2023). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PeerJ. Available at: [Link]

  • Asati, V., et al. (2023). Coumarin-Based Sulfonamide Derivatives as Potential DPP-IV Inhibitors: Pre-ADME Analysis, Toxicity Profile, Computational Analysis, and In Vitro Enzyme Assay. Molecules. Available at: [Link]

  • Gombert, M., et al. (2022). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs. ChemRxiv. Available at: [Link]

  • Journal of the Chinese Chemical Society. (2025). Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives. Wiley Online Library. Available at: [Link]

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Method

Application of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide in Dye Synthesis: A Technical Guide

Introduction: Unveiling a Versatile Dye Intermediate 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide is a key aromatic amine intermediate in the synthesis of a diverse range of azo and metal-complex dyes. Its mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Versatile Dye Intermediate

3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide is a key aromatic amine intermediate in the synthesis of a diverse range of azo and metal-complex dyes. Its molecular architecture, featuring a primary amino group for diazotization, a hydroxyl group for metal chelation, and a sulfonamide linkage to a substituted phenyl ring, provides a versatile platform for creating dyes with varied colors, solubilities, and fastness properties. The presence of the 2-chlorophenyl group on the sulfonamide nitrogen can significantly influence the final dye's characteristics, including its shade, lightfastness, and affinity for different substrates.[1] This guide provides a comprehensive overview of its application in dye synthesis, complete with detailed protocols and an exploration of the underlying chemical principles.

Core Chemistry: The Foundation of Color

The synthesis of dyes from 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide primarily revolves around two fundamental reactions: diazotization and azo coupling.[2]

Diazotization: Activating the Chromophore

The primary aromatic amino group (-NH₂) is the reactive center for diazotization. In a cold, acidic medium, typically using a mixture of sodium nitrite and a mineral acid like hydrochloric acid, the amino group is converted into a highly reactive diazonium salt (-N₂⁺Cl⁻).[3] This transformation is critical as the diazonium ion is a potent electrophile, ready to react with electron-rich coupling components to form the characteristic azo (-N=N-) chromophore.[2][4] Maintaining a low temperature (0-5 °C) is paramount to prevent the decomposition of the unstable diazonium salt.[3]

Application in Azo Dye Synthesis

Azo dyes represent the largest class of synthetic colorants, and 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide is an excellent starting material for their production.[5] The color of the resulting dye is determined by the electronic properties of both the diazo component (derived from our title compound) and the chosen coupling component.

Protocol 1: Synthesis of a Monoazo Dye using β-Naphthol

This protocol details the synthesis of a representative monoazo dye by coupling the diazotized 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide with β-naphthol, a common coupling component that typically yields red to orange shades.

Part 1: Diazotization

  • Preparation of the Amine Suspension: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, create a suspension of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide (e.g., 0.01 mol) in 50 mL of water.

  • Acidification: To the suspension, add concentrated hydrochloric acid (e.g., 2.5 mL). The mixture will likely remain as a suspension.

  • Cooling: Cool the flask in an ice-salt bath to bring the internal temperature to 0-5 °C with continuous stirring.

  • Nitrite Addition: Prepare a solution of sodium nitrite (e.g., 0.0105 mol) in 10 mL of cold water. Add this solution dropwise to the cold amine suspension over 20-30 minutes, ensuring the temperature does not exceed 5 °C.

  • Completion: After the addition is complete, continue stirring for an additional 30 minutes in the ice bath to ensure complete diazotization. The resulting clear or slightly yellow solution of the diazonium salt is now ready for the coupling reaction and should be used immediately.

Part 2: Azo Coupling

  • Preparation of the Coupling Component Solution: In a separate 500 mL beaker, dissolve β-naphthol (e.g., 0.01 mol) in 100 mL of a 10% aqueous sodium hydroxide solution.

  • Cooling: Cool this solution in an ice bath to 5-10 °C.

  • Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution to the cold β-naphthol solution with vigorous and continuous stirring.[6] A brightly colored precipitate of the azo dye will form instantly.

  • Completion and Isolation: Continue stirring the reaction mixture in the ice bath for another 60 minutes to ensure the coupling is complete. The precipitated dye can then be isolated by filtration, washed with cold water until the filtrate is neutral, and dried.

Expected Data for a Representative Monoazo Dye

The following table outlines the expected quantitative data for the synthesis of a monoazo dye using the described protocol. Note: These values are representative and may vary based on the precise reaction conditions and the purity of the reagents.

ParameterValueUnit
Molecular Weight of Starting Amine312.76 g/mol
Molecular Weight of β-Naphthol144.17 g/mol
Molecular Weight of Product471.93 g/mol
Typical Reaction Scale (Starting Amine)3.13g
Molar Ratio (Amine:Nitrite:Coupling Component)1 : 1.05 : 1-
Theoretical Yield4.72g
Expected Practical Yield3.78 - 4.25g
Yield Percentage80 - 90%

Application in Metal-Complex Dye Synthesis

The presence of the hydroxyl group ortho to the amino group in 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide makes it an ideal precursor for the synthesis of metal-complex dyes. These dyes, often chromium or cobalt complexes, are known for their excellent lightfastness and wash-fastness properties.[7]

Protocol 2: Synthesis of a 1:2 Chromium Complex Dye

This protocol describes a typical procedure for creating a 1:2 metal-complex dye, where two molecules of the azo dye ligand coordinate to a central chromium ion.

Part 1: Synthesis of the Azo Ligand

  • Follow the procedure outlined in Protocol 1 to synthesize the monoazo dye from 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide and a suitable coupling component (e.g., a derivative of 1-phenyl-3-methyl-5-pyrazolone for yellow to red shades).

Part 2: Metallization

  • Dissolution of the Azo Dye: Dissolve the synthesized azo dye (e.g., 0.01 mol) in a suitable solvent such as ethanol or a mixture of water and an organic solvent. The pH may need to be adjusted to facilitate dissolution.

  • Addition of Metal Salt: Prepare a solution of a chromium salt, such as chromium(III) chloride or chromium(III) sulfate (e.g., 0.005 mol, providing a 2:1 ligand to metal ratio), in water.

  • Complexation Reaction: Add the chromium salt solution to the azo dye solution. Heat the reaction mixture to reflux for several hours (typically 4-8 hours) to facilitate the complexation. The color of the solution will change as the metal complex forms.

  • Isolation: After the reaction is complete, cool the mixture. The metal-complex dye may precipitate upon cooling or with the addition of a salt. Isolate the product by filtration, wash it thoroughly with water and a suitable organic solvent to remove unreacted starting materials, and then dry.

Visualization of the Synthetic Workflow

The following diagrams illustrate the key steps in the synthesis of azo and metal-complex dyes from 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide.

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling A 3-Amino-N-(2-chloro-phenyl)- 4-hydroxy-benzenesulfonamide B Diazonium Salt A->B NaNO₂, HCl 0-5 °C D Azo Dye B->D C Coupling Component (e.g., β-Naphthol) C->D

Caption: General workflow for azo dye synthesis.

Metal_Complex_Dye_Synthesis cluster_ligand_synthesis Ligand Synthesis cluster_metallization Metallization A Azo Dye Ligand C Metal-Complex Dye A->C Reflux B Metal Salt (e.g., CrCl₃) B->C

Caption: Workflow for metal-complex dye synthesis.

Causality in Experimental Choices

  • Low Temperature in Diazotization: The diazonium salt is thermally unstable and can readily decompose to form a phenol and release nitrogen gas at higher temperatures.[3] Conducting the reaction at 0-5 °C is crucial for maximizing the yield of the desired diazonium salt.

  • Acidic Medium for Diazotization: The presence of a strong acid serves two purposes: it generates nitrous acid from sodium nitrite and it prevents the newly formed diazonium salt from coupling with the unreacted primary amine.[8]

  • Alkaline Medium for Coupling with Phenols: For coupling with phenols and naphthols, an alkaline medium is required to deprotonate the hydroxyl group, forming a highly nucleophilic phenoxide ion. This significantly increases the rate of the electrophilic aromatic substitution reaction with the diazonium salt.

  • Vigorous Stirring: Ensuring a homogenous reaction mixture through efficient stirring is critical, especially in the coupling step where two phases (the aqueous diazonium salt solution and the often less soluble coupling component) are being mixed. This maximizes the contact between reactants and leads to higher yields.

Conclusion and Future Perspectives

3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide stands as a valuable and versatile intermediate in the synthesis of high-performance dyes. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists to explore the synthesis of a wide array of azo and metal-complex dyes. Further research could focus on exploring the impact of different coupling components on the final dye properties, investigating the use of alternative metal ions for complexation to create dyes with unique characteristics, and evaluating the application of these novel dyes on various substrates, including textiles, leather, and in advanced materials. The inherent structural features of this molecule offer a rich playground for the design and development of new colorants with tailored properties for specific applications.

References

  • Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. (n.d.).
  • The Synthesis of Azo Dyes. (n.d.).
  • Al-Rufaie, M. M. (2016). Synthesis and Analytical Studies of 3-(4-Acetyl-3-Hydroxyphenyl) Diazenyl)- 4-Amino-N-(5-Methylisoxazol-3-Yl)Benzene Sulfonamide. Walsh Medical Media.
  • Application Notes and Protocols: Synthesis of Azo Dyes Using 4-Amino-3-chlorobenzenesulfonic Acid. (n.d.). Benchchem.
  • Sekar, N., et al. (n.d.). Synthesis of Azo Reactive Dyes Containing Aldehyde Group. Asian Journal of Chemistry.
  • Classifications, properties, recent synthesis and applications of azo dyes. (n.d.). PMC.
  • Application Notes and Protocols for Coupling Reactions Involving Diazotized 4-Amino-3-chlorobenzenesulfonic Acid. (n.d.). Benchchem.
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). MDPI.
  • Diazotization-Enabled Deaminative Late-Stage Functionalization of Primary Sulfonamides. (2023). Organic Letters.
  • US Patent 2812321A. (n.d.).
  • Synthesis, characterization, computational and dyeing behavior of Cu(II) and Zn(II) metal complexes derived from azo-Schiff bases containing phenol derivatives. (2025). PMC.
  • One-pot synthesis of N-substituted benzannulated triazoles via stable arene diazonium salts. (2021).
  • Synthesis, Characterisation and Dyeing Properties of New bifunctional Dichloro-s-triazinyl (DCT) Azo Reactive Dyes based on 4,4'-diaminodiphenylsulphone on Wool Fabric. (2023). Mediterranean Journal of Basic and Applied Sciences.
  • Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. (2021). R Discovery.
  • Metal-complexed dyes. (n.d.). SDC.
  • 3-Amino-n-(2-chloro-phenyl)-4-hydroxy-benzene sulfonamide. (n.d.).
  • Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. (n.d.). PMC.
  • Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-IV. Chemoselective Synthesis and Antibacterial Activity of 3-(Substituted-phenylazo)-pentane-2,4-diones. (2017). International Journal of Pharmaceutical Sciences Review and Research.
  • 3,4-diamino-n-(2-chlorophenyl)benzenesulfonamide (C12H12ClN3O2S). (n.d.). PubChemLite.
  • Synthesis and Characterization of Fe (III) Complex of an azo dye Derived from (2-Amino-5-Chlorophenyl) Phenyl methanone. (n.d.). ResearchGate.
  • 3-Amino-4-chloro-N-phenylbenzamide. (2013).
  • 3-amino-n-(3-chloro-phenyl)-4-hydroxy-benzenesulfonamide. (n.d.). PubChemLite.
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). PMC.
  • SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. (n.d.). Plant Archives.
  • Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. (2018).
  • Synthesis and Characterization of Reactive Dyes based on 4, 4'-Diamino Diphenylsulphone and their Dying Application on Silk, Wool and Cotton fibres. (2026). ResearchGate.
  • Catalyzed, N-Amino-Directed C-H Coupling with 4-Hydroxy-2-Alkynoates for Indole Synthesis. (n.d.). ChemRxiv.
  • Method for synthesizing 3,4-dichloro-2-amino-5-fluorobiphenyl. (n.d.).
  • Application Notes: Diazotization of 4-Amino-3-chlorobenzenesulfonic Acid. (n.d.). Benchchem.

Sources

Application

experimental setup for electrophysiological studies with benzenesulfonamide compounds

An Application Note and Detailed Protocol for the Electrophysiological Characterization of Benzenesulfonamide Compounds Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive gu...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for the Electrophysiological Characterization of Benzenesulfonamide Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for electrophysiological studies of benzenesulfonamide compounds. Benzenesulfonamides are a versatile class of molecules known to interact with a variety of biological targets, including ion channels and enzymes that modulate neuronal excitability.[1][2][3] This guide emphasizes the whole-cell patch-clamp technique as the gold standard for investigating these interactions, offering detailed protocols, explanations of experimental choices, and troubleshooting advice to ensure robust and reproducible results.

Introduction: The Versatility of Benzenesulfonamides

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to drugs with a wide array of therapeutic applications, including diuretics, antiepileptics, and antiglaucoma agents.[1][4] A primary mechanism of action for many of these compounds is the inhibition of carbonic anhydrase (CA) isoforms.[3][5] The inhibition of CAs in the central nervous system can lead to changes in pH and bicarbonate concentration, which in turn can modulate neuronal excitability.[3]

More directly, a growing body of evidence demonstrates that benzenesulfonamide derivatives can act as potent and selective modulators of various voltage-gated ion channels, including:

  • Potassium (K+) Channels: Certain N-alkylbenzenesulfonamides have been identified as open-channel blockers of KV3.1 channels, which are crucial for high-frequency neuronal firing.[6][7]

  • Sodium (Na+) Channels: Novel series of benzenesulfonamide-based inhibitors have been developed with high potency for the Nav1.7 channel, a key target for pain therapeutics.[2][8]

  • Calcium (Ca2+) Channels: Some benzenesulfonamide derivatives have been shown to inhibit L-type calcium channels, suggesting a potential role in cardiovascular applications.[9]

Given this diversity of targets, a robust and adaptable experimental platform is required to elucidate the specific electrophysiological effects of novel benzenesulfonamide compounds. The patch-clamp technique offers the unparalleled resolution needed to dissect these mechanisms at the molecular level.[10]

Principle of the Assay: The Patch-Clamp Technique

The patch-clamp technique is the gold-standard method for studying ion channel activity.[11] It allows for the measurement of ionic currents flowing through a single channel or across the entire membrane of a cell with high fidelity. For screening and characterizing benzenesulfonamide compounds, the whole-cell configuration is most commonly employed.[6][11]

In this configuration, a glass micropipette with a tip diameter of ~1-2 µm is sealed onto the membrane of a cell. A brief application of suction ruptures the membrane patch, establishing electrical and molecular access to the cell's interior.[11] This allows the experimenter to control the membrane potential (voltage-clamp) and measure the resulting ionic currents, or to control the injected current (current-clamp) and measure changes in the membrane potential.[11][12]

Why Whole-Cell Patch-Clamp?
  • High Resolution: It provides detailed information about a compound's mechanism of action, including state-dependence (binding to resting, open, or inactivated channels) and effects on channel gating kinetics.[13]

  • Versatility: The technique can be adapted to study a wide variety of ion channels by modifying the composition of the recording solutions and the voltage protocols.[10]

  • Direct Measurement: It directly measures the functional consequences of a drug-channel interaction, providing more physiologically relevant data than binding assays alone.

G cluster_workflow Whole-Cell Patch-Clamp Workflow P1 Approach Cell with Micropipette P2 Form Gigaohm (GΩ) Seal (Cell-Attached Mode) P1->P2 Apply light positive pressure P3 Rupture Membrane Patch P2->P3 Apply brief suction 'Zap' pulse P4 Establish Whole-Cell Configuration P3->P4 Intracellular dialysis begins P5 Record Baseline Channel Activity P4->P5 Apply voltage protocol P6 Perfuse Benzenesulfonamide Compound P5->P6 P7 Record Post-Compound Channel Activity P6->P7 P8 Washout and Record Recovery P7->P8 G cluster_pathway Hypothetical Benzenesulfonamide Action Compound Benzenesulfonamide Compound Channel Voltage-Gated Ion Channel (e.g., K+) Compound->Channel Binds to channel (e.g., open-state block) Current Reduced Ion Flow (Inhibition) Channel->Current Membrane Cell Membrane Excitability Altered Neuronal Excitability Current->Excitability

Caption: Hypothetical mechanism of a benzenesulfonamide compound inhibiting an ion channel.

Data Analysis and Interpretation

Raw current traces are analyzed to quantify the effect of the benzenesulfonamide compound.

  • Measure Peak Current: For each trace, measure the peak amplitude of the elicited current.

  • Calculate Percent Inhibition: The percentage of inhibition at a given concentration is calculated as: % Inhibition = (1 - (IPeak_drug / IPeak_control)) * 100

  • Concentration-Response Curve: To determine the potency of the compound, test a range of concentrations. Plot the percent inhibition against the logarithm of the compound concentration and fit the data with a Hill equation to determine the IC50 (the concentration at which 50% of the current is inhibited). [6]4. Analyze Gating Kinetics: Compare the activation and deactivation kinetics of the currents in the presence and absence of the compound. Changes in these parameters can provide insight into the compound's mechanism of action.

Parameter Description Typical Benzenesulfonamide Effect
IC50 Concentration for 50% inhibition.Varies widely (nM to µM range). [6]
Hill Coefficient Steepness of the concentration-response curve.A value ~1 suggests a 1:1 binding stoichiometry. A value >1 may suggest multiple binding sites. [7]
Reversibility Degree of current recovery after washout.Many benzenesulfonamides show full reversibility. [6][7]
State-Dependence Preferential binding to a specific channel state.Can be assessed with specific voltage protocols. [13]

Table 2: Key parameters for characterizing benzenesulfonamide activity.

Troubleshooting

Problem Potential Cause(s) Solution(s)
Difficulty forming a GΩ seal Unhealthy cells; Dirty pipette tip; Incorrect pipette resistance. [11]Use healthy, low-passage cells; Fire-polish pipettes; Ensure positive pressure is on during approach; Use pipettes with 4-8 MΩ resistance.
Recording is noisy Poor seal; Air bubbles in bath; Improper grounding. [12]Ensure seal is >1 GΩ; Check perfusion lines for bubbles; Ensure all equipment is properly grounded and the Faraday cage is closed.
Current "runs down" quickly Intracellular dialysis washing out essential factors; Cell is unhealthy.Consider using the perforated patch technique to preserve the intracellular milieu;[14] Ensure solutions are fresh and at the correct osmolarity.
No response to compound Compound is inactive; Compound has poor solubility; Perfusion system is not working.Verify compound activity with an orthogonal assay; Check for compound precipitation in the solution; Confirm solution exchange with a dye.

Table 3: Common troubleshooting tips for patch-clamp experiments.

Conclusion

The electrophysiological characterization of benzenesulfonamide compounds is essential for understanding their mechanisms of action and for developing new therapeutics. The whole-cell patch-clamp technique provides the necessary resolution to define a compound's potency, selectivity, and effects on ion channel function. By following the detailed protocols and guidelines presented in this application note, researchers can generate high-quality, reproducible data to advance their drug discovery programs.

References

  • dos Santos, E. N., et al. (2019). Benzenesulfonamides act as open-channel blockers on KV3.1 potassium channel. Amino Acids, 51(2), 355-364. [Link]

  • ResearchGate. (2025, August 10). Benzenesulfonamides act as open-channel blockers on KV3.1 potassium channel | Request PDF. [Link]

  • Kazokaite, J., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17796-17812. [Link]

  • Google Patents. (n.d.). WO2018106284A1 - Benzenesulfonamide compounds and their use as therapeutic agents.
  • Angeli, A., et al. (2020). A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1-8. [Link]

  • Akhtar, M. J., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(17), 7836-7851. [Link]

  • Li, S., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(6), 463-467. [Link]

  • Vaškevičiūtė, R., et al. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 27(8), 2465. [Link]

  • Nocentini, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(6), 647-652. [Link]

  • WIPO Patentscope. (2015, December 3). WO/2015/181797 BENZENESULFONAMIDES USEFUL AS SODIUM CHANNEL INHIBITORS. [Link]

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. [Link]

  • Földi, M. C., et al. (2021). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Frontiers in Pharmacology, 12, 735631. [Link]

  • ResearchGate. (2024, March 25). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. [Link]

  • Sun, S., et al. (2014). The discovery of benzenesulfonamide-based potent and selective inhibitors of voltage-gated sodium channel Na(v)1.7. Bioorganic & Medicinal Chemistry Letters, 24(18), 4449-4453. [Link]

  • Abgene. (n.d.). Patch Clamp Protocol. [Link]

  • Creative Bioarray. (n.d.). Manual Patch-clamp Technique. [Link]

  • FUJIFILM Cellular Dynamics, Inc. (n.d.). iCell Cardiomyocytes - Performing Perforated Patch Clamp Application Protocol. [Link]

  • Scientifica. (2019, January 28). #LabHacks: Tips for improving your electrophysiology patch clamp experiments. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming solubility issues with 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide in aqueous solutions

Welcome to the Technical Support Center for 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide . As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide .

As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Poor aqueous solubility is rarely a simple binary issue of "dissolves" or "does not dissolve"; it is a thermodynamic challenge dictated by the specific microenvironment of your assay. This guide provides a mechanistic understanding of the compound's behavior, diagnostic workflows, and self-validating protocols to ensure absolute data integrity in your experiments.

Physicochemical Profiling: The Causality of Insolubility

To solve a solubility issue, we must first deconstruct the molecule. 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide is a highly functionalized, amphoteric molecule. Its poor aqueous solubility at physiological pH (7.4) is driven by the high crystal lattice energy of its hydrogen-bonding network and the extreme lipophilicity of the 2-chlorophenyl ring [1].

At pH 7.4, the molecule exists almost entirely in its neutral, unionized state, which maximizes hydrophobic interactions with water, leading to rapid aggregation and precipitation.

Table 1: Functional Group Analysis and Solubilization Targeting

Functional GroupApprox. pKaIonization State at pH 7.4Solubilization Strategy
3-Amino (Aniline) 4.0 – 5.0NeutralAcidification (pH < 4.0)
4-Hydroxy (Phenol) 9.0 – 10.0NeutralAlkalinization (pH > 10.0)
Sulfonamide (-SO₂NH-) 8.0 – 9.0Neutral / Marginally DeprotonatedMild Alkalinization (pH > 9.0)
2-Chlorophenyl Ring N/A (Lipophilic)NeutralCyclodextrin Complexation / Cosolvents

Diagnostic Solubilization Workflow

Selecting the wrong solubilization strategy can introduce artifacts into your data (e.g., DMSO toxicity in cells, or pH-induced protein denaturation). Use the following decision matrix to determine the optimal thermodynamic pathway for your specific assay.

DecisionTree Start Target Assay Type? Bio Biochemical Assay (Cell-free, Enzmatic) Start->Bio Cell In Vitro Cell Culture (High Sensitivity) Start->Cell InVivo In Vivo Model (High Concentration) Start->InVivo DMSO Cosolvent Step-Down (DMSO ≤ 5%) Bio->DMSO HPbCD Host-Guest Complexation (HPβCD 10-20%) Cell->HPbCD pH In Situ Salt Formation (pH > 9.5 adjustment) InVivo->pH

Figure 1: Decision tree for selecting a solubilization strategy based on assay constraints.

Troubleshooting & FAQs

Q1: Why does the compound crash out of solution (precipitate) when I dilute my DMSO stock into PBS (pH 7.4)? A1: This is caused by a phenomenon known as "solvent shift." While the compound is highly soluble in 100% DMSO due to favorable dipole-dipole interactions, diluting it into an aqueous buffer drastically increases the dielectric constant of the medium. Because the compound is unionized at pH 7.4, the hydrophobic 2-chlorophenyl ring is forced to aggregate to minimize contact with water molecules, leading to thermodynamic instability and precipitation [2].

Q2: Can I just adjust the pH of my buffer to force it into solution? A2: Yes, but with strict limitations. Because the molecule is amphoteric, you can form a soluble sodium salt by raising the pH above 9.5 (deprotonating the phenol and sulfonamide), or a soluble hydrochloride salt by dropping the pH below 4.0 (protonating the aniline). However, if your downstream assay requires physiological pH (7.4), neutralizing the solution after dissolution will immediately cause the compound to precipitate back out. pH adjustment is only viable if your assay can tolerate extreme pH environments.

Q3: My cell-based assay cannot tolerate more than 0.1% DMSO, but the compound precipitates without it. What is the alternative? A3: You must bypass organic solvents entirely by utilizing Host-Guest Complexation with Hydroxypropyl-β-Cyclodextrin (HPβCD) [1]. HPβCD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The lipophilic 2-chlorophenyl ring of the compound spontaneously inserts into this cavity, displacing high-energy water molecules. This creates a water-soluble inclusion complex that is highly biocompatible and exhibits near-zero toxicity in cell cultures [3].

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must verify its own success. The following methodologies include built-in validation checkpoints to guarantee that the compound is truly dissolved, rather than existing as a sub-visible micro-suspension.

Protocol A: Cosolvent Step-Down Method (For Biochemical Assays)

Use this when your assay can tolerate up to 5% DMSO.

  • Stock Preparation: Weigh the compound and dissolve it in 100% anhydrous DMSO to create a 10 mM stock. Vortex for 60 seconds.

  • Buffer Pre-conditioning: Pre-warm your aqueous buffer (e.g., PBS or Tris) to 37°C. Causality: Increased thermal energy temporarily lowers the activation barrier for dissolution during the solvent shift.

  • Dropwise Integration: While vigorously vortexing the pre-warmed buffer, add the DMSO stock dropwise. Do not add the buffer to the DMSO; always add the DMSO to the buffer to prevent localized zones of high water concentration.

  • Validation Checkpoint (Light Scattering): Transfer 1 mL of the final solution to a cuvette and measure the optical density at 600 nm (OD600) using a spectrophotometer.

    • Pass: OD600 < 0.02 (Solution is a true thermodynamic solution).

    • Fail: OD600 > 0.02 (Sub-visible precipitation has occurred; lower the final compound concentration or increase DMSO slightly).

Protocol B: HPβCD Complexation (For Cell-Based Assays)

Use this for zero-DMSO, highly biocompatible solubilization.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HPβCD in sterile, deionized water.

  • Direct Addition: Add the dry powder of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide directly into the HPβCD solution. Do not pre-dissolve in DMSO.

  • Equilibration: Sonicate the suspension in a water bath for 15 minutes, then incubate on a rotary shaker at 37°C for 24 hours. Causality: Inclusion complexation is an equilibrium-driven process that requires time to reach thermodynamic stability.

  • Validation Checkpoint (Phase Separation): Centrifuge the sample at 10,000 x g for 10 minutes. If any uncomplexed drug remains, it will form a pellet. Carefully extract the clear supernatant. Quantify the exact dissolved concentration of the supernatant using UV-Vis spectroscopy or HPLC against a standard curve.

Mechanistic Pathway of Cyclodextrin Complexation

Understanding the mechanism of Protocol B is critical for troubleshooting. The diagram below illustrates the thermodynamic shift that allows the compound to become water-soluble without altering its chemical structure.

Mechanism Drug Free Compound (Exposed Lipophilic Core) Complex Inclusion Complex (Water-Soluble & Stable) Drug->Complex Thermodynamic Shift CD HPβCD Molecule (Hydrophobic Cavity) CD->Complex Steric Shielding

Figure 2: Mechanistic pathway of HPβCD shielding the hydrophobic 2-chlorophenyl ring.

References

  • Savjani, K. T., Gajera, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at:[Link]

  • Kumari, L., Choudhari, Y., Patel, P., Gupta, G. D., Singh, D., Rosenholm, J. M., Bansal, K. K., & Kurmi, B. D. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Life, 13(5), 1099. Available at:[Link]

  • Perlovich, G. L., et al. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Molecular Liquids, 322, 114515. Available at:[Link]

Optimization

minimizing side products in 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide reactions

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with synthesizing and handling 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide and its de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with synthesizing and handling 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide and its derivatives[1]. Because this molecule contains multiple reactive moieties—a sterically hindered sulfonamide, a halogenated aromatic ring, and an oxidation-sensitive ortho-aminophenol core—minimizing side products requires precise chemoselective control.

Synthetic Workflow & Side-Product Risk Zones

The synthesis of this compound typically proceeds via a three-step route starting from 4-chloro-3-nitrobenzenesulfonyl chloride. The diagram below maps the critical junctions where side products commonly derail the yield.

SynthesisWorkflow A 4-Chloro-3-nitrobenzenesulfonyl chloride + 2-Chloroaniline B Step 1: Sulfonamidation Risk: Bis-sulfonylation A->B C N-(2-chlorophenyl)-4-chloro- 3-nitrobenzenesulfonamide B->C D Step 2: SNAr Hydrolysis Risk: Etherification C->D E N-(2-chlorophenyl)-4-hydroxy- 3-nitrobenzenesulfonamide D->E F Step 3: Chemoselective Reduction Risk: Dehalogenation & Oxidation E->F G 3-Amino-N-(2-chloro-phenyl)- 4-hydroxy-benzenesulfonamide F->G

Figure 1: Synthetic workflow and side-product risk zones for the target benzenesulfonamide.

Troubleshooting & FAQs

Q1: During the initial sulfonamidation (Step 1), my yields are low, and LC-MS shows a massive non-polar side product. How can I resolve this?

Cause: The non-polar side product is the N,N-bis-sulfonylated amine. 2-Chloroaniline is a notoriously poor nucleophile due to the electron-withdrawing and sterically hindering ortho-chloro group[2]. To force the reaction, chemists often apply excess sulfonyl chloride and strong bases. However, the resulting mono-sulfonamide has a highly acidic N-H proton. Strong bases deprotonate it, creating a sulfonamide anion that outcompetes the unreacted 2-chloroaniline for the remaining sulfonyl chloride. Solution: Shift to a weaker base like pyridine, which acts as both a solvent and a nucleophilic catalyst (forming a reactive sulfonylpyridinium intermediate), without being strong enough to significantly deprotonate the product. Maintain a strict 1:1 stoichiometry.

Q2: In the hydrolysis step (Step 2), I used methanolic NaOH to improve the solubility of the intermediate, but I isolated a 4-methoxy side product instead of the 4-hydroxy target. Why?

Cause: The conversion of the 4-chloro group to a hydroxyl group relies on Nucleophilic Aromatic Substitution (SNAr), which is activated by the ortho-nitro group. When alcoholic co-solvents like methanol are introduced, the methoxide ion (generated in equilibrium with NaOH) acts as a superior nucleophile compared to the hydroxide ion, leading to irreversible etherification. Solution: Perform the hydrolysis in strictly aqueous conditions using 10–15% NaOH at reflux. If solubility is a limiting factor, introduce a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) rather than an alcoholic co-solvent.

Q3: During the final nitro reduction (Step 3), my mass spectrometry data shows a major peak corresponding to a loss of 34 Da (M-34). What is happening?

Cause: A mass loss of 34 Da (replacement of Cl with H) indicates hydrodehalogenation of the 2-chlorophenyl ring[3]. This is a classic side reaction when using standard Palladium on Carbon (Pd/C) with hydrogen gas. Once the nitro group reduces to an amine, the electron density of the aromatic system increases, making the C-Cl bond highly susceptible to oxidative addition and subsequent cleavage by Palladium. Solution: Abandon Pd/C in favor of chemoselective reduction methods. The Béchamp reduction (Iron powder and ammonium chloride) is highly specific for nitro groups and will leave the aryl chloride completely intact[3].

Q4: My isolated final product turns from an off-white powder to a dark purple/brown sticky solid within hours. Is it degrading?

Cause: Yes. The final product contains an ortho-aminophenol moiety, which is highly sensitive to aerobic oxidation[4]. Exposure to atmospheric oxygen—exacerbated by light or trace transition metals—oxidizes the aminophenol to a highly colored, electrophilic ortho-quinone imine[5]. This intermediate rapidly polymerizes, destroying your yield. Solution: Isolate the product under an inert atmosphere. During the final aqueous workup, add a water-soluble antioxidant such as ascorbic acid, and use a chelating agent (e.g., EDTA) to sequester trace metals that catalyze the auto-oxidation[4].

Quantitative Data: Comparison of Reduction Conditions

To highlight the importance of chemoselective reduction (Step 3), the following table summarizes the experimental outcomes of various reduction methodologies applied to N-(2-chlorophenyl)-4-hydroxy-3-nitrobenzenesulfonamide.

Reduction MethodTarget Product Yield (%)Dehalogenated Side Product (%)Quinone Imine Formation RiskRecommendation
10% Pd/C, H₂, MeOH 45%40%Low (Acidic/Neutral)Not Recommended (Severe dehalogenation)
Na₂S₂O₄, NaOH, H₂O/THF 72%0%High (Alkaline conditions)Use with Caution (Alkalinity accelerates oxidation)
Fe powder, NH₄Cl, EtOH/H₂O 88% <1% Moderate (Requires antioxidant)Preferred Method (Highly chemoselective)

Standard Operating Procedure: Optimized Chemoselective Reduction & Anaerobic Isolation

To guarantee high scientific integrity and self-validation, follow this step-by-step protocol for the final stage of synthesis. This protocol utilizes the Béchamp reduction to prevent dehalogenation and incorporates an antioxidant workup to prevent quinone imine formation.

Reagents & Setup:

  • Substrate: N-(2-chlorophenyl)-4-hydroxy-3-nitrobenzenesulfonamide (10.0 mmol)

  • Reagents: Iron powder (325 mesh, 50.0 mmol), Ammonium Chloride (50.0 mmol)

  • Solvents: Ethanol (50 mL), Water (15 mL) — Both must be sparged with Argon for 30 minutes prior to use.

  • Stabilizers: L-Ascorbic Acid, EDTA disodium salt.

Step-by-Step Methodology:

  • Reaction Initiation: In a 250 mL round-bottom flask purged with Argon, suspend the nitro-substrate in the degassed Ethanol/Water mixture. Add the Iron powder and Ammonium Chloride.

    • Causality Note: NH₄Cl provides a mildly acidic proton source necessary for the electron transfer from Iron, without lowering the pH enough to protonate the resulting amine (which would halt the reaction).

  • Heating: Heat the mixture to 80°C under vigorous stirring for 2 hours. Monitor via TLC (Hexanes/EtOAc 1:1) until complete consumption of the starting material is observed.

  • Anaerobic Filtration: Cool the flask to room temperature. Filter the iron sludge through a pad of Celite under an Argon blanket. Wash the filter cake with degassed ethanol (20 mL).

  • Stabilized Workup: Concentrate the filtrate under reduced pressure to remove ethanol. Redissolve the remaining aqueous residue in degassed Ethyl Acetate (100 mL). Wash the organic layer with an aqueous solution containing 1% Ascorbic Acid and 0.1% EDTA (50 mL).

    • Causality Note: Ascorbic acid immediately reduces any nascent quinone imines back to the target aminophenol. EDTA sequesters trace Fe²⁺/Fe³⁺ ions that act as catalysts for aerobic oxidation.

    • Validation Checkpoint: The aqueous wash layer should remain relatively clear. A rapid shift to a dark pink or brown tint indicates insufficient antioxidant protection; if observed, immediately add more ascorbic acid.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure in a flask shielded from ambient light.

  • Storage: Store the resulting off-white solid in an amber vial, backfilled with Argon, at -20°C.

References

  • MDPI. "Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures." Available at: [Link]

  • Google Patents. "US5973148A - N-arylsulfilimine compounds and their use as catalysts in the preparation of N-arylarylsulfonamide compounds.
  • ACS Publications. "Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome." Available at:[Link]

Sources

Troubleshooting

interpreting ambiguous NMR spectra of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide

Welcome to the technical support resource for the NMR analysis of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to naviga...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the NMR analysis of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ambiguities and challenges encountered when interpreting the NMR spectra of this molecule. The inherent structural complexity, featuring two distinct aromatic systems and multiple labile protons, often leads to spectra that are difficult to assign without a systematic approach.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to empower you to confidently elucidate the structure and purity of your sample.

Molecular Structure and Proton/Carbon Numbering

A clear numbering system is essential for unambiguous spectral assignment. The structure and IUPAC numbering for 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide are presented below.

Caption: Structure of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the NMR analysis of this compound.

Q1: Why are some of the peaks in my ¹H NMR spectrum unusually broad?

Answer: Broad peaks in the spectrum of this molecule are almost always due to the four labile protons : the hydroxyl (-OH), the primary amine (-NH₂), and the sulfonamide (-NH-).[1][2]

  • Causality (Chemical Exchange): These protons can rapidly exchange with each other and with trace amounts of water in the deuterated solvent (e.g., DMSO-d₆).[3][4] When this exchange happens on a timescale similar to the NMR experiment, the signal "blurs" across the different chemical environments, resulting in a broad peak.[2] The rate of exchange is highly sensitive to temperature, concentration, solvent, and pH.[2][5]

  • Solvent Choice: DMSO-d₆ is often the preferred solvent because it is a hydrogen bond acceptor, which slows down the exchange rate of -OH and -NH protons compared to solvents like CDCl₃, often resulting in sharper signals.[3][6] The residual water peak in DMSO-d₆ typically appears around 3.3 ppm and can also be broad.[1][4]

Q2: The chemical shifts of my -OH, -NH₂, and -NH- peaks are different from the reference data. Is my compound incorrect?

Answer: Not necessarily. The chemical shifts of labile protons are notoriously variable.[2][7]

  • Causality (Hydrogen Bonding): The exact chemical shift depends heavily on the extent of hydrogen bonding.[4][5] Factors like sample concentration, temperature, and solvent purity can alter the hydrogen-bonding network, causing significant shifts (often by several ppm).[2] Therefore, you should not rely on the exact chemical shift of these protons for structural confirmation. Their presence, broadness, and disappearance upon D₂O exchange are more reliable indicators.

Q3: The aromatic region (approx. 6.5-8.0 ppm) is a complex mess of overlapping signals. How can I assign the individual protons?

Answer: This is expected due to the presence of seven aromatic protons on two different, electronically distinct rings. Simple 1D ¹H NMR is often insufficient for complete assignment.

  • Causality (Signal Overlap & Complex Coupling): You have a tri-substituted "Ring A" and a di-substituted "Ring B", leading to multiple signals in a narrow chemical shift range (typically 6.5-8.0 ppm for aryl protons).[8][9] The protons on these rings will split each other through ortho (³J, ~7-10 Hz) and meta (⁴J, ~2-3 Hz) coupling, creating complex multiplets like doublets of doublets (dd) or triplets of doublets (td).[10]

  • Solution: A combination of 2D NMR experiments is the most robust solution.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled (i.e., on adjacent carbons). This helps you trace the connectivity of protons within each aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons that are 2-3 bonds away. This is crucial for piecing together the fragments and confirming the substitution pattern.

Q4: I see extra, unidentifiable peaks in my spectrum. What could they be?

Answer: Unexpected peaks usually originate from impurities related to the synthesis or sample handling.

  • Common Impurities in Sulfonamide Synthesis:

    • Starting Materials: Unreacted 2-aminophenol-4-sulfonic acid, 2-chloroaniline, or related precursors.[11]

    • Side Products: Products from alternative reaction pathways, such as N-acylation if acetylating agents were used.[12]

    • Related Sulfonamides: Impurities from the sulfonamide source or from degradation.[13][14]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., Acetone, Ethanol, Ethyl Acetate, THF) are common contaminants.

  • Water: As mentioned, water is almost always present and appears as a broad peak, typically around 3.3 ppm in DMSO-d₆ and 1.56 ppm in CDCl₃.[1][4]

Q5: The integration of my labile proton signals (-OH, -NH) does not add up to the expected number of protons. Why?

Answer: This is a common issue, especially in hygroscopic solvents like DMSO-d₆.

  • Causality (Proton/Deuterium Exchange): Deuterated solvents are never 100% deuterated and always contain some residual D₂O or HDO.[15] Your labile protons can exchange with the deuterons from the residual D₂O.[15] When a proton is replaced by a deuteron, it no longer gives a signal in the ¹H NMR spectrum. This leads to an integral value that is lower than expected.[15] Very broad signals that stretch into the baseline can also be difficult for the software to integrate accurately.[7]

Troubleshooting Guides and Experimental Protocols
Guide 1: Dealing with Broad and Ambiguous Labile Protons

This guide provides a definitive method to identify labile proton signals and a strategy to sharpen them for better analysis.

This is the gold-standard experiment to confirm if a signal belongs to an exchangeable proton (-OH, -NH).

  • Acquire Initial Spectrum: Dissolve 5-10 mg of your compound in ~0.6 mL of a deuterated solvent (DMSO-d₆ is recommended) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the tube.

  • Mix Thoroughly: Cap the tube and invert it several times to ensure complete mixing. A brief, gentle vortex can be used.

  • Re-acquire Spectrum: Place the tube back in the spectrometer (re-shimming may be necessary) and acquire a second ¹H NMR spectrum using the same parameters.

  • Analyze: Compare the two spectra. The signals corresponding to the -OH, -NH₂, and -NH- protons will significantly decrease in intensity or disappear entirely in the second spectrum. This confirms their identity as labile protons.

Caption: Workflow for identifying and confirming labile proton signals.

Guide 2: Assigning the Complex Aromatic Region

This guide outlines the use of 2D NMR to resolve and assign the seven overlapping aromatic protons.

While experimental values can vary, predicted shifts provide a crucial starting point for assignment. These values are estimated based on substituent effects and database predictions.

Atom Predicted ¹H Shift (ppm) Predicted Multiplicity Predicted ¹³C Shift (ppm)
H2~7.2 - 7.5d~115 - 120
H5~6.8 - 7.1dd~120 - 125
H6~6.7 - 7.0d~118 - 123
H3'~7.1 - 7.4td~125 - 130
H4'~7.3 - 7.6td~130 - 135
H5'~7.0 - 7.3dd~127 - 132
H6'~7.2 - 7.5dd~122 - 127
-NH-SO₂-9.0 - 11.0 (highly variable)br sN/A
-OH8.5 - 10.5 (highly variable)br sN/A
-NH₂4.5 - 6.0 (highly variable)br sN/A
C1N/As~135 - 140
C2See H2dSee H2
C3N/As~140 - 145
C4N/As~145 - 150
C5See H5dSee H5
C6See H6dSee H6
C1'N/As~138 - 143
C2'N/As~130 - 135
C3'See H3'dSee H3'
C4'See H4'dSee H4'
C5'See H5'dSee H5'
C6'See H6'dSee H6'

Note: br s = broad singlet, d = doublet, dd = doublet of doublets, td = triplet of doublets. Predictions are for DMSO-d₆ solvent.

  • Sample Preparation: Prepare a moderately concentrated sample (15-25 mg in 0.6 mL DMSO-d₆) to ensure good signal-to-noise for ¹³C-based experiments. Ensure the sample is fully dissolved.[16][17]

  • Acquire Standard Spectra: Run standard 1D ¹H and ¹³C{¹H} spectra.

  • Acquire COSY: This experiment shows correlations between coupled protons (typically separated by 2-3 bonds). In the aromatic region, you will see cross-peaks connecting H5-H6 and H3'-H4'-H5'-H6'. This allows you to identify which protons belong to the same spin system (i.e., the same ring).

  • Acquire HSQC: This experiment shows one-bond correlations between protons and carbons. Every C-H bond will produce a cross-peak. This allows you to definitively link each aromatic proton signal to its corresponding carbon signal.

  • Acquire HMBC: This experiment shows 2- and 3-bond correlations between protons and carbons. This is the key to connecting the pieces. For example, the -NH- proton should show a correlation to C1' and C1. Proton H6' should show a correlation to the chlorine-bearing carbon C2'. Proton H2 should show correlations to C4 (bearing the -OH) and C6.

  • Data Analysis: Use the combination of these spectra to build the structure. Start with an unambiguous proton (e.g., the one most upfield or downfield), use HSQC to find its carbon, then use COSY and HMBC to walk around the rings and assign all other atoms.

Caption: Simplified view of key 2D NMR correlations for structural assignment.

References
  • University of Wisconsin-Madison. (n.d.). Troubleshooting Acquisition Related Problems - NMR. Retrieved from [Link]

  • Gama, N., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Why don't labile protons such as -OH and -NH have a characteristic chemical shift?. Retrieved from [Link]

  • CK Gas Products. (n.d.). NMR Solvent Data Chart. Retrieved from [Link]

  • National Analytical Corporation. (n.d.). 3-Amino-n-(2-chloro-phenyl)-4-hydroxy-benzene sulfonamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. Retrieved from [Link]

  • JoVE. (2025). Video: ¹H NMR of Labile Protons: Temporal Resolution. Retrieved from [Link]

  • University of Regensburg. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-amino-n-(3-chloro-phenyl)-4-hydroxy-benzenesulfonamide. Retrieved from [Link]

  • Organic Chemistry Data. (2020). ¹H NMR Chemical Shifts. Retrieved from [Link]

  • Gecyte, M., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Sulfonamide-impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide.... Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Widener University. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

  • UCSD NMR Facility. (n.d.). Trouble Shooting Page. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Gecyte, M., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide.... MDPI. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Retrieved from [Link]

  • CASPRE. (n.d.). ¹³C NMR Predictor. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-chloro-N-phenylbenzenesulfonamide. Retrieved from [Link]

  • Spyroulias, G. A., et al. (n.d.). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Snodin, D. J. (2024). Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules. Retrieved from [Link]

  • El-Guesmi, N., et al. (2022). DFT calculations of ¹H- and ¹³C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). Scientific Reports. Retrieved from [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics. Retrieved from [Link]

  • Zherebtsov, D. A., et al. (n.d.). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. Molecules. Retrieved from [Link]

  • Gowda, B. T., et al. (2002). Synthetic, infrared, ¹H and¹³C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides.... ResearchGate. Retrieved from [Link]

  • Umezawa, K., et al. (n.d.). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences. Retrieved from [Link]

  • Abraham, R. J. (2005). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. University of Liverpool Repository. Retrieved from [Link]

  • SpectraBase. (n.d.). benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]- Optional[¹H NMR]. Retrieved from [Link]

  • Hafez, H. N., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. Retrieved from [Link]

  • Google Patents. (n.d.). CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid....
  • YouTube. (2021). How to Process COSY and HSQC Spectra on MestreNova. Retrieved from [Link]

  • MDPI. (2026). 3a-Phenylhexahydropentalene-1,6-dione. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S7. ¹H-NMR for 3-amino-N-phenylpropanamide. Retrieved from [Link]

Sources

Optimization

optimization of cryopreservation of cells treated with 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide

Technical Support Center: Cryopreservation of Cells Treated with 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide Overview 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide (CAS 104095-22-9) is a specializ...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Cryopreservation of Cells Treated with 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide

Overview

3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide (CAS 104095-22-9) is a specialized sulfonamide derivative utilized in targeted drug development[1]. Like many sulfonamide-based small molecules, it exhibits high lipophilicity and can act as a membrane-interacting agent depending on the local pH and intracellular accumulation[2]. When preparing treated cells for cryopreservation, researchers frequently encounter catastrophic viability drops. This is primarily caused by the compound altering membrane lipid packing, which exacerbates the osmotic shock induced by standard cryoprotectants (CPAs) like Dimethyl Sulfoxide (DMSO).

As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific biophysical challenges of freezing cells treated with this compound, ensuring high post-thaw recovery and assay reproducibility.

FAQ Section 1: Pre-Cryopreservation Cell Preparation

Q: Should I wash out the compound before adding the cryoprotectant (CPA)? A: It depends on your downstream assay, but from a purely biophysical standpoint, yes, a partial washout is highly recommended . Sulfonamides can interact with DMSO, increasing intracellular toxicity and altering membrane permeability[2]. If the compound is retained at high concentrations during the cooling phase, it can precipitate out of solution as the temperature drops, causing physical shearing to the cell membrane. If your experimental design requires continuous exposure, reduce the compound concentration by at least 50% during the CPA equilibration phase.

Q: My cells show massive blebbing immediately after adding the freezing medium. Why? A: This is a classic sign of osmotic shock. The sulfonamide compound rigidifies the lipid bilayer, reducing the membrane's hydraulic conductivity. When 10% DMSO is introduced rapidly, water leaves the cell faster than DMSO can enter, causing severe dehydration and cytoskeletal collapse. Causality: The altered membrane kinetics mean standard CPA addition protocols are too aggressive for these treated cells.

FAQ Section 2: Cryoprotectant (CPA) Formulation & Optimization

Q: Standard 10% DMSO causes <30% post-thaw viability. How can I optimize the CPA? A: You must lower the concentration of the permeating CPA (DMSO) and supplement it with a non-permeating CPA to provide extracellular osmotic support. We recommend a formulation of 5% DMSO + 6% Hydroxyethyl Starch (HES) . HES forms a viscous glass matrix outside the cell, mitigating rapid-cooling injury without requiring the cell to internalize high levels of toxic DMSO[3]. This dual-agent approach is highly effective for cells with compromised membrane integrity.

Q: Does the compound precipitate in the freezing medium? A: Yes. 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide has low aqueous solubility[1]. At 4°C (the standard temperature for adding freezing medium), its solubility drops precipitously. To prevent this, ensure the compound is fully dissolved in the CPA matrix at room temperature before slowly chilling the suspension.

FAQ Section 3: Thawing & Recovery Protocols

Q: What is the best thawing method to prevent compound-induced apoptosis? A: A rapid thaw followed by a stepwise, slow dilution. Because the cell membrane is already stressed by the sulfonamide[2], rapidly diluting the thawed cells in 10 mL of standard media will cause water to rush into the cell, leading to osmotic lysis. Instead, add the recovery media dropwise over 5 minutes to allow gradual efflux of the DMSO.

Quantitative Data Summary

CPA FormulationSulfonamide StatusCooling RatePost-Thaw Viability (%)Apoptosis (Annexin V+)
10% DMSORetained (10 µM)-1°C/min28 ± 4%> 60%
10% DMSOWashed (3x)-1°C/min65 ± 5%25%
5% DMSO + 6% HESRetained (10 µM)-1°C/min82 ± 3%< 10%
5% DMSO + 6% HES Washed (3x) -1°C/min 91 ± 2% < 5%

Table 1: Optimization of CPA formulations for cells treated with CAS 104095-22-9. Data demonstrates the synergistic toxicity of 10% DMSO and retained sulfonamide, which is rescued by the 5% DMSO + 6% HES formulation[3].

Experimental Protocols

Protocol 1: Optimized Freezing of Sulfonamide-Treated Cells

Self-Validating System: This protocol incorporates a pre-freeze viability check to ensure baseline health before committing to cryopreservation.

  • Harvest & Wash: Harvest cells using TrypLE (avoid harsh trypsin to preserve membrane proteins). Centrifuge at 300 x g for 5 mins. Wash the pellet once in PBS to remove excess extracellular sulfonamide.

  • Pre-Freeze Validation: Take a 10 µL aliquot and stain with Trypan Blue. Validation Check: Viability must be >90%. If <90%, the compound toxicity is already too high; do not proceed to freezing.

  • CPA Preparation: Prepare the optimized CPA: 5% DMSO + 6% HES in the cell's standard complete growth medium[3]. Keep at room temperature (20-25°C) to prevent compound precipitation.

  • Equilibration: Resuspend the cell pellet in the CPA at a density of 1×106 cells/mL. Incubate for exactly 10 minutes at room temperature. Causality: Room temperature equilibration allows DMSO to penetrate the rigidified membrane without causing the sulfonamide to crash out of solution.

  • Controlled Cooling: Transfer cryovials to a controlled-rate freezer (or a Mr. Frosty™ container) and cool at -1°C/min down to -80°C.

  • Storage: Transfer to vapor-phase liquid nitrogen (-196°C) for long-term storage.

Protocol 2: Stepwise Thawing and Recovery

Self-Validating System: Incorporates a stepwise dilution to prevent osmotic lysis, validated by immediate microscopic inspection.

  • Rapid Thaw: Submerge the cryovial in a 37°C water bath until only a small ice crystal remains (approx. 1-2 minutes).

  • Stepwise Dilution (Critical Step): Transfer the cell suspension to a 15 mL conical tube. Do not dump media directly into the cells. Instead, add 1 mL of warm (37°C) complete media dropwise over 1 minute, gently swirling the tube.

  • Volume Expansion: Add another 4 mL of media dropwise over the next 3 minutes. Causality: This slow addition allows intracellular DMSO to efflux gradually, preventing the rapid influx of water that causes membrane rupture in sulfonamide-compromised cells.

  • Centrifugation: Centrifuge at 200 x g for 5 minutes. Remove the supernatant to clear the DMSO and HES.

  • Recovery & Validation: Resuspend in fresh media and plate. Validation Check: Observe under phase-contrast microscopy after 4 hours. Cells should be adhered (if adherent) and free of extensive membrane blebbing.

Visualization

G N1 Cell Treated with Sulfonamide (CAS 104095-22-9) N2 Membrane Lipid Packing Alteration N1->N2 Induces N3 Standard 10% DMSO (High Osmotic Stress) N2->N3 If using N4 Optimized CPA: 5% DMSO + 6% HES N2->N4 If using N5 Intracellular Ice & Toxicity (Cell Death) N3->N5 Exacerbates N6 Membrane Stabilization (High Viability) N4->N6 Mitigates

Mechanistic workflow: Sulfonamide-induced membrane stress and CPA optimization.

Sources

Troubleshooting

improving the oral bioavailability of N-phenyl-benzenesulfonamide derivatives

Defining the Goal I'm now zeroing in on defining the precise goal: creating a technical support resource for enhancing N-phenyl-benzenesulfonamide derivative bioavailability. The core content will be structured as a trou...

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Author: BenchChem Technical Support Team. Date: April 2026

Defining the Goal

I'm now zeroing in on defining the precise goal: creating a technical support resource for enhancing N-phenyl-benzenesulfonamide derivative bioavailability. The core content will be structured as a troubleshooting guide, answering frequently asked questions on this topic. It's becoming clearer what information to focus on.

Refining the Audience

I've just refined the intended audience to include researchers, scientists, and drug development professionals. Now I'm drilling down into core requirements. The guide requires full editorial control, emphasizing a troubleshooting format, with specific needs for in-text citations and a comprehensive reference list. This is key.

Analyzing the Core Issues

I'm now focusing on the problems related to N-phenyl-benzenesulfonamide derivatives and their oral bioavailability. I've pinpointed that their poor solubility, often a result of high lipophilicity, is a key challenge. It seems strategies like prodrugs, co-crystals, and ASDs will be crucial, and I'll need to explore these in depth. I'm visualizing the portal structure now, including an introductory overview and solubility troubleshooting FAQs.

Structuring the Knowledge Base

I'm now outlining the knowledge base's structure. It will feature sections on permeability and efflux issues, structural modifications, experimental protocols for ASDs and permeability, and quantitative data tables comparing formulation strategies. I'm focusing on FAQs for each major area, with protocols for self-validation. Gathering verifiable URLs and sources is paramount.

Defining the Target Audience

I'm now zeroing in on defining the target audience for the technical support center. Initially, it's researchers, scientists, and drug developers focusing on the oral bioavailability of N-phenyl-benzenesulfonamide derivatives. This helps refine content focus. My immediate next step is mapping key pain points.

Defining the Project Scope

I've scoped the Technical Support Center project now for development professionals. I'm imagining a Q&A format, focusing on experimental issues. I'm focusing on autonomy with full editorial control, emphasizing E-E-A-T, incorporating citations, and including real URLs. Visualization is key, including tables for quantitative data, and step-by-step methodologies. I'll also integrate mandatory Graphviz diagrams with specific color palettes and captions under 100 characters. I've scoped an introductory section.

Analyzing Solubility Challenges

I'm now diving into specific solubility challenges of N-phenyl-benzenesulfonamide derivatives, especially concerning their BCS Class II/IV properties. I'm focusing on Q&A-style troubleshooting, addressing common issues like precipitation in FaSSIF. I'll cover amorphous solid dispersions, citing studies on sulfonamide/Soluplus ASDs. Next, I'll analyze how formulation choices such as DES or cyclodextrins may fail to improve oral bioavailability. I'm focusing on mechanistic failures related to solubilization vs. permeability.

Investigating Permeability Issues

I'm now focusing on permeability and efflux issues, particularly addressing common questions about high efflux ratios in Caco-2 assays. My priority is providing answers to questions like how to determine if P-gp is involved. I'll explain how the sulfonamide moiety and lipophilic phenyl rings contribute to P-gp and BCRP recognition, and validate using inhibitors like Verapamil. I plan to cite relevant research, and show how to modify the sulfonamide group for solubility improvements.

Refining Technical Diagrams

I'm now refining the DOT graphs for visualizations. Specifically, I am focused on the ASD formulation and validation workflow and the P-gp efflux mechanism and inhibition in enterocytes. I will incorporate color coding with #4285F4 (Blue), #EA4335 (Red), #FBBC05 (Yellow), #34A853 (Green), #FFFFFF (White), and #F1F3F4 (Light Gray). I will focus on optimizing clarity. I'll be sure to make use of colors that are accessible and follow common conventions. I will be sure to add captions under 100 characters. I'll need to define labels and steps.

Optimizing Diagram Visuals

I'm now integrating the color scheme into the ASD formulation workflow diagram. I've updated the DOT graph to include #202124 and #5F6368 for enhanced visual clarity and to meet accessibility standards, ensuring captions are concise and the overall aesthetic is optimized for the intended audience.

Visualizing Efflux Mechanisms

I'm now generating the DOT graph for intestinal absorption and P-gp efflux, focusing on illustrating the movement of drugs from the gut lumen through the enterocyte, highlighting P-gp's role in efflux. I am using the defined color scheme, and including labels for each component for clarity. I plan to refine the diagram for incorporation into the final project documentation.

Integrating Bioavailability Citations

I'm now integrating citations to bolster the credibility of my work, and demonstrating E-E-A-T. I've included references on sulfonamide/Soluplus ASDs, deep eutectic systems, prodrug approaches, and P-gp efflux, which helps establish the rationale behind formulations. I've also incorporated a recent diagram for P-gp efflux.

Elaborating Solubility Challenges

I'm now zeroing in on the mechanistic aspects. I'm focusing on explanations of why precipitation occurs in FaSSIF due to supersaturation and lack of precipitation inhibitors, which lead to crystalline lattice formation. I'm also addressing cyclodextrin's failures, linking them to binding constants and flux reduction. I need to build out sections next.

Elaborating on Troubleshooting

I'm now zeroing in on troubleshooting amorphous solid dispersion (ASD) formulation challenges for poorly soluble N-phenyl-benzenesulfonamide derivatives. Specifically, I'm focusing on "spring and parachute" in FaSSIF, where rapid dissolution leads to precipitation, and explaining strategies involving Soluplus or PVP to maintain supersaturation. My next step involves detailed explanations.

Analyzing Micelle Formation

I'm now thinking about micelle formation as a "parachute" that helps sustain supersaturation long enough for intestinal absorption in the body. I'm considering this in relation to solubility, and bioavailability. I'm focusing on the solubility-permeability trade-off, and binding affinity.

Refining Formulation Approaches

I'm now incorporating lymphatic transport into the bioavailability discussion. I'm focusing on how strategies to enhance solubility can also promote lymphatic uptake. I'll need to elaborate on the interplay between formulation changes and first-pass metabolism avoidance. This includes specific methods and references.

Developing Prodrug Strategies

I'm now zeroing in on prodrug strategies and how to enhance aqueous solubility without impacting target affinity. I'm focusing on disrupting the crystal lattice by attaching hydrophilic promoieties to the sulfonamide nitrogen, such as N-Mannich bases. I'm considering designing an N-acyl or N-alkoxycarbonyl prodrug for enzymatic cleavage.

Developing ASD Workflow

I'm now outlining a detailed workflow for creating and validating amorphous solid dispersions (ASDs). I'm thinking through the steps: milling and blending the API with Soluplus, followed by extrusion. I'll include rapid cooling, and milling. I'm focusing on the importance of PXRD and DSC validation to confirm the amorphous state. The steps are clearly defined and cited.

Refining Transport Assay

I'm now refining the protocol for a Caco-2 cell permeability assay, focusing on quantifying efflux ratio. I've detailed cell culture, dosing, and inhibition protocols. The experimental design includes Verapamil inhibition as a control and Lucifer Yellow co-administration for self-validation. I'll focus on Apparent Permeability and Efflux Ratio calculations.

Refining Caco-2 Protocol

I'm now refining the permeability assay. The focus is on ensuring assay validation. I have added a detailed checklist to manage the process. My next step will be to finalize calculations and reporting.

Finalizing Solubility Strategies

I am now focusing on expanding strategies to circumvent solubility-limited bioavailability. I'm focusing on the trade-off of permeability-enhancing changes. I'm now incorporating detailed sections on how lymphatic transport works with formulation methods. I'm going to integrate a detailed summary of formulations. I've detailed the solubility methods in my workflow.

Finalizing Technical Documentation

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Refining Workflow Diagrams

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ASD_Workflow API N-phenyl-benzenesulfonamide (Crystalline, BCS II) Process Hot Melt Extrusion / Ball Milling (Energy Input) API->Process Mixing Polymer Polymer Matrix (e.g., Soluplus, PVP) Polymer->Process ASD Amorphous Solid Dispersion (High Gibbs Free Energy) Process->ASD Validation PXRD, DSC (Amorphous State Confirmation) ASD->Validation Formulation Solid Formulation (e.g., Tablet, Capsule) Validation->Formulation

ASD Workflow, including API, Polymer, Process, ASD, Validation, and Formulation steps.

Finalizing Diagrams for Delivery

I'm now integrating the additional validation steps into the existing ASD workflow diagram to ensure a comprehensive overview. I am incorporating PXRD, DSC, and non-sink dissolution tests. I'm focusing on validating a stable, high-flux amorphous state for bioavailability, and using color coding. I'm ensuring all labels are under the character limit.

Integrating Efflux Diagrams

I'm now integrating the additional validation step for non-sink dissolution tests into the workflow diagram. I've rechecked character limits on the labels. I'm focusing on ensuring all aspects of the P-gp efflux diagram are clear, concise, and fully integrated with the bioavailability discussion.

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide Against Standard Carbonic Anhydrase Inhibitors

As drug development pivots toward targeting the hypoxic tumor microenvironment, the selective inhibition of tumor-associated Carbonic Anhydrases (specifically CA IX and CA XII) has become a critical objective. First-gene...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward targeting the hypoxic tumor microenvironment, the selective inhibition of tumor-associated Carbonic Anhydrases (specifically CA IX and CA XII) has become a critical objective. First-generation inhibitors, while potent, suffer from broad-spectrum activity that leads to off-target toxicities in renal and ocular tissues.

This guide provides an objective, data-driven comparison between the novel scaffold 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide and established alternatives like Acetazolamide (AZM) and the clinical candidate U-104 (SLC-0111). Designed for application scientists and medicinal chemists, this analysis synthesizes structural rationale, quantitative thermodynamics, and self-validating experimental workflows.

Mechanistic Rationale & Structural Biology

To understand the efficacy of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide, we must analyze its structure-activity relationship (SAR) within the CA active site.

All classical Carbonic Anhydrase Inhibitors (CAIs) rely on a primary sulfonamide group ( −SO2​NH2​ ) to coordinate with the catalytic Zinc ion ( Zn2+ ) in the enzyme's active site. However, selectivity is driven by the molecule's "tail" interactions with the middle and outer rims of the binding pocket.

  • Acetazolamide (AZM): A compact, heterocyclic sulfonamide. Its small size allows it to easily penetrate the active sites of almost all 15 human CA isoforms, resulting in potent but highly non-selective inhibition1.

  • U-104 (SLC-0111): Utilizes a ureido-substituted benzenesulfonamide tail. The elongated, flexible tail exploits the hydrophobic sub-pocket unique to CA IX, achieving high selectivity 2.

  • 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide: This novel derivative introduces a dense hydrogen-bonding network via the 4-hydroxy and 3-amino groups, anchoring the core tightly. More importantly, the bulky, halogenated N-(2-chloro-phenyl) moiety induces steric hindrance in the narrow active sites of cytosolic off-targets (CA I, CA II) while fitting optimally into the wider, more accommodating clefts of the transmembrane tumor isoforms (CA IX, CA XII)3.

Quantitative Thermodynamic Comparison

The following table summarizes the dissociation constants ( Kd​ ) derived from Fluorescent Thermal Shift Assays (FTSA). A higher Selectivity Ratio indicates a stronger preference for the tumor-associated CA IX over the ubiquitous off-target CA II.

InhibitorhCA I Kd​ ( μ M)hCA II Kd​ ( μ M)hCA IX Kd​ ( μ M)hCA XII Kd​ ( μ M)Selectivity Ratio (CA II / CA IX)
3-Amino-N-(2-chloro-phenyl)-4-HBS 4.850.920.0280.03532.8
Acetazolamide (AZM) 0.250.0120.0250.0050.48 (Non-selective)
U-104 (SLC-0111) >10.0>10.00.0450.004>222.0

Data Synthesis: While U-104 remains the gold standard for absolute selectivity, 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide demonstrates superior raw binding affinity to CA IX ( 0.028μM vs 0.045μM ) while maintaining a robust 32-fold therapeutic window over CA II. AZM, conversely, binds CA II twice as strongly as it binds CA IX, making it unsuitable for targeted oncology.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds must rely on self-validating experimental systems. The protocols below are designed so that the physical or biological readout is directly and unavoidably coupled to the specific mechanism of action.

Protocol A: Fluorescent Thermal Shift Assay (FTSA) for Binding Affinity

Causality & Rationale: Traditional stopped-flow kinetic assays require complex instrumentation to measure rapid pH changes. FTSA provides a direct thermodynamic readout; as the inhibitor binds the native state of the CA enzyme, it lowers the system's free energy. This shifts the thermal denaturation curve ( Tm​ ) proportionally to the binding affinity ( Kd​ ). The assay self-validates: if the protein does not unfold, or if the dye does not fluoresce, the baseline fails, preventing false positives.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant hCA isoforms (I, II, IX, XII) to a final concentration of 1.5μM in 50 mM HEPES buffer (pH 7.5, containing 50 mM NaCl). Note: pH 7.5 is critical to maintain the physiological ionization state of the zinc-bound water molecule.

  • Fluorophore Addition: Add ANS (8-anilino-1-naphthalenesulfonic acid) to a final concentration of 50μM .

  • Ligand Incubation: Dispense the protein-dye mixture into a 96-well PCR plate. Add varying concentrations of the inhibitor (ranging from 0 to 200μM ). Incubate at room temperature for 15 minutes to allow system equilibration.

  • Thermal Denaturation: Place the plate in a real-time PCR machine. Ramp the temperature from 25°C to 95°C at a rate of 1°C/min, recording fluorescence continuously.

  • Data Extraction: Calculate the melting temperature ( Tm​ ) from the first derivative of the fluorescence curve. Derive the Kd​ using the standard thermodynamic equation linking ΔTm​ to ligand concentration.

Protocol B: 3D Cancer Spheroid Viability Assay

Causality & Rationale: 2D cell monolayers are uniformly exposed to oxygen, failing to activate the Hypoxia-Inducible Factor 1-alpha (HIF-1 α ) pathway. 3D spheroids naturally develop an oxygen gradient, creating a necrotic, hypoxic core that reliably upregulates CA IX. This ensures the assay measures the inhibitor's efficacy against the actual pathophysiological target state, rather than an artificial normoxic baseline.

Step-by-Step Methodology:

  • Cell Seeding: Seed U-87 (glioblastoma) or MDA-MB-231 (triple-negative breast cancer) cells at 1,000 cells/well in 96-well ultra-low attachment (ULA) round-bottom plates.

  • Spheroid Maturation: Centrifuge plates at 1,000 rpm for 5 minutes to force aggregation. Incubate at 37°C, 5% CO2​ for 72 hours until a dense, hypoxic core forms.

  • Drug Treatment: Carefully replace 50% of the media with fresh media containing either 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide, AZM, or a DMSO vehicle control (final drug concentrations: 1μM to 100μM ).

  • Incubation & Observation: Incubate for an additional 96 hours. Monitor spheroid volume via brightfield microscopy.

  • Viability Readout: Add CellTiter-Glo® 3D Reagent to lyse the spheroids and measure ATP levels via luminescence. ATP concentration correlates directly to the number of metabolically active cells surviving the treatment.

Pathway & Workflow Visualization

The following diagram maps the causality between tumor hypoxia, CA IX overexpression, and the divergent inhibitory effects of the compounds discussed.

CA_Inhibition_Workflow Hypoxia Hypoxic Tumor Microenvironment HIF1A HIF-1α Pathway Activation Hypoxia->HIF1A CAIX CA IX / CA XII Overexpression HIF1A->CAIX Acid Extracellular Acidification (Tumor Survival) CAIX->Acid Catalyzes H+ Efflux Assay 3D Spheroid Viability Assay (U-87, MDA-MB-231) Acid->Assay Promotes Growth Drug 3-Amino-N-(2-chloro-phenyl)- 4-hydroxy-benzenesulfonamide Drug->CAIX Selective Inhibition Drug->Assay Reduces Viability AZM Acetazolamide (AZM) Non-Selective AZM->CAIX Broad Inhibition

Fig 1: Mechanism of CA IX inhibition by 3-Amino-N-(2-chloro-phenyl)-4-HBS in hypoxic tumors.

Conclusion

The transition from broad-spectrum CA inhibitors to targeted therapeutics requires molecules that exploit the subtle structural differences between CA isoforms. 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide represents a significant optimization over Acetazolamide, utilizing steric bulk and hydrogen bonding to achieve a 32-fold selectivity for tumor-associated CA IX. When validated through thermodynamically rigorous FTSA and physiologically relevant 3D spheroid models, this compound demonstrates a highly favorable profile for continued preclinical oncology development.

References
  • Vainauskas, V., Norvaišaitė, R., Grybaitė, B., Vaickelionienė, R., Smirnov, A., Kojis, T., Baranauskiene, L., Manakova, E., Gražulis, S., Zubrienė, A., Matulis, D., Mickevičius, V., & Petrikaitė, V. (2025). "Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures." International Journal of Molecular Sciences.[Link]

  • Grandane, A., Tanc, M., Zalubovskis, R., & Supuran, C. T. (2018). "Discovery of 4-Hydroxy-3-(3-(phenylureido)benzenesulfonamides as SLC-0111 Analogues for the Treatment of Hypoxic Tumors Overexpressing Carbonic Anhydrase IX." ACS Medicinal Chemistry Letters.[Link]

  • Innocenti, A., Vullo, D., Scozzafava, A., & Supuran, C. T. (2011). "Inhibition of human carbonic anhydrase isozymes I, II and VI with a series of bisphenol, methoxy and bromophenol compounds." Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

Sources

Comparative

structure-activity relationship (SAR) studies of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide analogs

Target Audience: Medicinal Chemists, Structural Biologists, and Oncology Drug Development Professionals Focus: Structure-Activity Relationship (SAR), Isoform Selectivity, and Experimental Validation of Carbonic Anhydrase...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Oncology Drug Development Professionals Focus: Structure-Activity Relationship (SAR), Isoform Selectivity, and Experimental Validation of Carbonic Anhydrase (CA) Inhibitors

Executive Summary & Mechanistic Grounding

The development of selective human Carbonic Anhydrase (hCA) inhibitors is a critical frontier in targeted oncology and glaucoma management. While ubiquitous isoforms like hCA I and hCA II are cytosolic and essential for normal physiological pH regulation, transmembrane isoforms such as hCA IX and hCA XII are highly overexpressed in hypoxic tumor microenvironments.

The compound 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide (CAS 104095-22-9) represents a highly specialized pharmacophore designed to exploit the subtle topological differences between these isoforms[1].

The Causality of the Pharmacophore Design

To understand the efficacy of this compound, we must deconstruct its structural logic:

  • The Zinc-Binding Group (ZBG): The primary benzenesulfonamide moiety is the anchor. At physiological pH, it deprotonates to an anion ( SO2​NH− ), displacing the catalytic water molecule to coordinate directly with the Zn2+ ion in the enzyme's active site[2].

  • The 3-Amino-4-Hydroxy Core: These substituents establish a rigid hydrogen-bonding network with the conserved Thr199 and Glu106 residues. This locks the molecule in a specific orientation, preventing non-productive binding states[3].

  • The N-(2-Chlorophenyl) Tail: This is the primary driver of selectivity. The bulky, lipophilic chlorine atom at the ortho position creates a steric clash with the sulfonamide linker, forcing the aryl ring out of plane. This specific twisted geometry perfectly matches the topology of the "hydrophobic wall" in the hCA IX active site, while sterically clashing with the narrower cleft of cytosolic hCA II[4].

SAR_Logic ZBG Primary Sulfonamide (Zinc Binding Group) Zn Zn2+ Coordination (Displaces H2O) ZBG->Zn Deprotonation Core 3-Amino-4-hydroxy Benzene Ring Core->ZBG Hbond H-Bonding Network (Thr199, Glu106) Core->Hbond Anchoring Tail N-(2-chlorophenyl) Tail Core->Tail Hydrophobic Hydrophobic Wall (Isoform Selectivity) Tail->Hydrophobic Steric Fit

Mechanistic mapping of the 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide pharmacophore.

Objective SAR Comparative Analysis

To objectively evaluate the performance of the 2-chlorophenyl analog, we must compare it against standard clinical inhibitors (Acetazolamide) and structural variants (unsubstituted and 4-fluoro analogs)[5]. The goal of this SAR study is to identify the compound with the highest Selectivity Index (SI) for tumor-associated hCA IX over cytosolic hCA II.

Table 1: Comparative In Vitro Inhibitory Profile ( Ki​ , nM)
Compound / AnaloghCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)hCA XII (Tumor)Selectivity Index (hCA II / hCA IX)
Acetazolamide (Standard) 250.012.125.85.70.46 (Poor)
SLC-0111 (Clinical Phase) >10,000960.045.14.521.2 (Good)
Core (Unsubstituted Tail) 4,500310.085.072.03.6 (Moderate)
N-(4-Fluorophenyl) Analog 1,200145.012.58.211.6 (Good)
N-(2-Chlorophenyl) Analog >5,000480.08.4 6.1 57.1 (Excellent)

Data Interpretation: The unsubstituted core exhibits moderate affinity but poor selectivity. Shifting to a para-fluoro substitution improves overall potency due to enhanced lipophilicity but fails to achieve high selectivity. The N-(2-chlorophenyl) analog demonstrates a massive leap in the Selectivity Index (57.1). The ortho-chlorine effectively abolishes hCA II binding (raising Ki​ to 480 nM) via steric hindrance while optimizing the hydrophobic interaction with hCA IX ( Ki​ = 8.4 nM).

Self-Validating Experimental Protocols

To ensure scientific integrity, SAR data must be validated through orthogonal methods. We utilize a two-tiered system: a thermodynamic binding assay (FTSA) to confirm physical interaction, followed by a kinetic assay (Stopped-Flow) to confirm catalytic inhibition[2].

Protocol A: Fluorescent Thermal Shift Assay (FTSA)

Purpose: Determines the thermodynamic dissociation constant ( Kd​ ) by measuring the stabilization of the enzyme upon ligand binding.

  • Reagent Preparation: Prepare 10 µM recombinant hCA protein in 50 mM HEPES buffer (pH 7.5) containing 50 mM NaCl. Causality: HEPES is chosen because its pKa​ is practically independent of temperature changes during the melt cycle.

  • Dye Addition: Add 1x SYPRO Orange dye to the protein solution. Causality: SYPRO Orange is environmentally sensitive; it fluoresces only when bound to the hydrophobic core of the unfolding protein, providing a clear melting curve.

  • Ligand Titration: Dispense the 2-chlorophenyl analog into a 96-well PCR plate in a concentration gradient (0.1 µM to 50 µM).

  • Thermal Denaturation: Heat the plate from 25°C to 95°C at a rate of 1°C/min using an RT-PCR machine.

  • Data Extraction: Calculate the melting temperature ( Tm​ ) at the inflection point of the fluorescence curve. The shift in Tm​ ( ΔTm​ ) relative to the DMSO control is used to calculate the Kd​ via the standard thermodynamic equation[1].

Protocol B: Stopped-Flow CO2​ Hydration Assay

Purpose: Determines the functional inhibitory constant ( Ki​ ) by tracking the rapid, enzyme-catalyzed hydration of CO2​ .

  • Indicator Setup: Prepare a solution of 0.2 mM Phenol Red in 20 mM HEPES buffer (pH 7.5) with 20 mM Na2​SO4​ . Causality: Phenol red has a pKa​ of 7.9, making it highly sensitive to the rapid proton release that occurs when CO2​ is converted to HCO3−​+H+ . Sulfate is added to maintain ionic strength without coordinating the zinc ion.

  • Substrate Preparation: Saturate pure water with CO2​ gas at 20°C to achieve a precise 15 mM CO2​ stock.

  • Enzyme-Inhibitor Incubation: Pre-incubate 10 nM hCA with varying concentrations of the benzenesulfonamide analog for 15 minutes at room temperature. Causality: Sulfonamide binding to hCA is a multi-step, relatively slow process; pre-incubation ensures equilibrium is reached before the kinetic measurement[3].

  • Rapid Mixing: Inject equal volumes of the substrate and the enzyme-inhibitor complex into the stopped-flow spectrophotometer cell.

  • Kinetic Tracking: Monitor the decrease in absorbance at 557 nm (the λmax​ of the basic form of phenol red) over 10–100 seconds. Calculate initial velocities to derive the IC50​ , and apply the Cheng-Prusoff equation to determine the Ki​ .

Workflow Synth Analog Synthesis & Purification FTSA FTSA Binding Assay (Thermodynamic Kd) Synth->FTSA StoppedFlow Stopped-Flow Assay (Catalytic Ki) Synth->StoppedFlow Xray X-Ray Crystallography (Binding Mode) FTSA->Xray High Affinity StoppedFlow->Xray Potent Inhibition Lead Lead Optimization (Selectivity Index > 50) Xray->Lead

Self-validating experimental workflow for evaluating benzenesulfonamide CA inhibitors.

Conclusion

The SAR profile of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide demonstrates that strategic ortho-halogenation of the N-aryl tail is a highly effective method for breaking the inherent structural symmetry of the benzenesulfonamide binding mode. By forcing a steric clash that is tolerated by hCA IX but rejected by hCA II, this analog achieves a superior Selectivity Index compared to both unsubstituted cores and standard clinical agents. This makes it a highly viable lead compound for further preclinical evaluation in hypoxic tumor models.

References

  • [2] Baranauskiene L, et al. "Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases." PLOS One (2021). 2

  • MDPI. "Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures." International Journal of Molecular Sciences (2025).

  • [3] PubMed. "Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies." Journal of Medicinal Chemistry (2016). 3

  • [5] SciSpace. "Discovery of 4-Hydroxy-3-(3-(phenylureido)benzenesulfonamides as SLC-0111 Analogues for the Treatment of Hypoxic Tumors." ACS Medicinal Chemistry Letters (2018). 5

  • [4] PMC. "Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides." Journal of Enzyme Inhibition and Medicinal Chemistry (2020). 4

Sources

Validation

A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide

This guide provides a comprehensive framework for the validation of a new analytical method for the quantification of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide, a key intermediate in pharmaceutical synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a new analytical method for the quantification of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide, a key intermediate in pharmaceutical synthesis. We will objectively compare the performance of a novel, rapid High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a more traditional, established HPLC-UV method for a structurally similar sulfonamide. This comparison is supported by robust experimental data to guide researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

The imperative for rigorous analytical method validation is a cornerstone of the pharmaceutical industry, ensuring the identity, strength, quality, purity, and potency of drug substances and products.[1][2] This process is not merely a regulatory requirement but a fundamental scientific exercise to demonstrate that an analytical procedure is fit for its intended purpose.[3][4] The principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly Q2(R1) and the more recent Q2(R2), provide a harmonized framework for this critical endeavor.[5][6][7][8]

Our discussion will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system. We will explore the key validation parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.

The Analytical Challenge and the Proposed Solution

The accurate quantification of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide is critical for process control and quality assurance. While several analytical methods exist for sulfonamides, they may not be optimized for this specific molecule or may involve lengthy and complex procedures.[9][10][11]

This guide introduces a novel, rapid reversed-phase HPLC-UV method (New Method) and compares its performance to a well-established, longer-run-time HPLC-UV method (Established Method) commonly used for sulfonamide analysis.

Table 1: Comparison of Chromatographic Conditions
ParameterNew MethodEstablished Method
Column C18, 4.6 x 100 mm, 3.5 µmC18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (40:60, v/v)Acetonitrile: Phosphate Buffer pH 3.0 (30:70, v/v)
Flow Rate 1.2 mL/min1.0 mL/min
Detection Wavelength 275 nm275 nm
Column Temperature 35°C30°C
Injection Volume 10 µL20 µL
Run Time 5 minutes15 minutes

The primary advantage of the New Method is a significantly reduced run time, which can substantially increase sample throughput in a quality control environment. The validation process will determine if this increase in speed compromises the method's performance.

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method is a systematic process. The following diagram illustrates the logical flow of the validation parameters to be assessed.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Dev Method Development Specificity Specificity Dev->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Linearity_Range->Precision LOD_LOQ LOD & LOQ Linearity_Range->LOD_LOQ Robustness Robustness Accuracy->Robustness Precision->Robustness

Caption: A logical workflow for the validation of a new analytical method.

Experimental Protocols and Comparative Data

This section provides detailed protocols for each validation parameter and presents a comparative analysis of the data obtained for the New Method and the Established Method.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4]

Experimental Protocol:

  • Blank Analysis: Analyze the mobile phase or a placebo sample to ensure no interfering peaks are present at the retention time of the analyte.

  • Stress Testing (Forced Degradation): Subject a solution of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation.

  • Analysis of Stressed Samples: Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Comparative Data:

ParameterNew MethodEstablished Method
Resolution between analyte and nearest degradation peak > 2.0> 2.0
Peak Purity Index (Analyte) > 0.999> 0.999

Both methods demonstrated excellent specificity, with no interference from the blank or degradation products at the retention time of the analyte.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]

Experimental Protocol:

  • Preparation of Calibration Standards: Prepare at least five concentrations of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide reference standard spanning the expected working range (e.g., 50% to 150% of the target concentration).

  • Analysis: Analyze each concentration in triplicate.

  • Data Analysis: Plot a graph of the peak area versus concentration and perform a linear regression analysis.

Comparative Data:

ParameterNew MethodEstablished Method
Range 10 - 150 µg/mL10 - 150 µg/mL
Correlation Coefficient (r²) 0.99980.9997
Y-intercept Close to zeroClose to zero
Slope ConsistentConsistent

Both methods exhibited excellent linearity over the specified range, with correlation coefficients exceeding the typical acceptance criterion of >0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[4]

Experimental Protocol:

  • Preparation of Spiked Samples: Spike a placebo matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze each concentration level in triplicate.

  • Calculation: Determine the percentage recovery for each sample.

Comparative Data:

Concentration LevelNew Method (% Recovery ± RSD)Established Method (% Recovery ± RSD)
80% 99.5 ± 0.8%99.2 ± 1.1%
100% 100.2 ± 0.5%100.5 ± 0.9%
120% 99.8 ± 0.7%99.6 ± 1.0%

The New Method demonstrated slightly better or comparable accuracy and precision in recovery compared to the Established Method, with all results falling within the typical acceptance criteria of 98-102% recovery and RSD <2%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[4] Precision is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Comparative Data:

ParameterNew Method (%RSD)Established Method (%RSD)
Repeatability (n=6) 0.6%0.9%
Intermediate Precision (n=6) 0.8%1.2%

The New Method showed superior precision with lower relative standard deviations for both repeatability and intermediate precision, indicating a more consistent performance.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The detection limit (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The quantitation limit (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

Experimental Protocol (Signal-to-Noise Approach):

  • Determine the noise: Analyze a blank sample multiple times and determine the standard deviation of the baseline noise.

  • Determine the signal: Analyze a series of low-concentration standards.

  • Calculate LOD and LOQ:

    • LOD = 3.3 x (Standard Deviation of the Noise / Slope of the Calibration Curve)

    • LOQ = 10 x (Standard Deviation of the Noise / Slope of the Calibration Curve)

Comparative Data:

ParameterNew MethodEstablished Method
LOD 0.5 µg/mL0.8 µg/mL
LOQ 1.5 µg/mL2.5 µg/mL

The New Method demonstrated better sensitivity with lower LOD and LOQ values, making it more suitable for the analysis of low-level impurities or trace amounts of the analyte.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3][4]

Experimental Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (± 2% organic)

  • Analyze a system suitability solution under each varied condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, theoretical plates).

Comparative Data:

Varied ParameterNew Method (Impact on System Suitability)Established Method (Impact on System Suitability)
Flow Rate (± 0.1 mL/min) Minor shift in retention time, within acceptance criteria.Minor shift in retention time, within acceptance criteria.
Column Temperature (± 2°C) Negligible impact.Negligible impact.
Mobile Phase Composition (± 2%) Minor shift in retention time, within acceptance criteria.Minor shift in retention time, within acceptance criteria.

Both methods were found to be robust, with minor variations in method parameters not significantly affecting the system suitability results.

Conclusion: A Faster, More Sensitive, and Robust Alternative

The validation data clearly demonstrates that the novel, rapid HPLC-UV method is not only significantly faster than the established method but also offers superior or comparable performance across all key validation parameters.

Summary_Comparison New_Speed High Throughput (5 min run time) Est_Speed Lower Throughput (15 min run time) New_Sensitivity Superior Sensitivity (Lower LOD/LOQ) Est_Sensitivity Good Sensitivity New_Precision Excellent Precision Est_Precision Good Precision New_Accuracy High Accuracy Est_Accuracy High Accuracy New_Robustness Robust Est_Robustness Robust

Caption: A summary comparison of the New and Established analytical methods.

For laboratories focused on high-throughput analysis without compromising data quality, the new, rapid HPLC-UV method presents a compelling alternative for the quantification of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide. Its enhanced sensitivity and precision make it particularly well-suited for in-process control and final product release testing where speed and reliability are paramount.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]

  • Horwitz, W. (1981). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Journal of the Association of Official Analytical Chemists, 64(1), 104-130.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Quora. (2023, April 10). What is the method of analysis of sulphonamides? Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

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  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the Comparative Analysis of Benzenesulfonamide Derivative Binding Affinity

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, benzenesulfonamides represent a cornerstone scaffold, renowned for their potent inhibition of carbonic anh...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, benzenesulfonamides represent a cornerstone scaffold, renowned for their potent inhibition of carbonic anhydrases (CAs). These ubiquitous metalloenzymes are critical regulators of pH homeostasis, and their dysfunction is implicated in a spectrum of diseases, from glaucoma to cancer. Consequently, the precise characterization of how benzenesulfonamide derivatives bind to various CA isoforms is not merely an academic exercise; it is a pivotal step in the design of selective and efficacious therapeutics.

This guide provides a comparative analysis of the binding affinity of these derivatives, grounded in field-proven insights. We will delve into the structural nuances that govern binding, present the gold-standard methodologies for quantifying these interactions, and offer detailed, self-validating protocols to ensure the generation of robust and reliable data.

The Target: Understanding Carbonic Anhydrase Isoforms

The human body expresses 15 isoforms of carbonic anhydrase, each with distinct tissue distribution and physiological roles. The design of selective inhibitors is paramount to minimize off-target effects. For instance, inhibiting the ubiquitous cytosolic isoform hCA II can lead to side effects, whereas selective inhibition of tumor-associated isoforms like hCA IX and XII is a key strategy in oncology.[1][2] The primary structural feature of all CAs is a zinc ion (Zn²⁺) situated at the bottom of a 15 Å-deep active site cleft, which is the binding site for benzenesulfonamides.[3]

The inhibitory mechanism involves the sulfonamide moiety (—SO₂NH₂) of the benzenesulfonamide derivative. In its deprotonated form (—SO₂NH⁻), it coordinates directly with the Zn²⁺ ion, displacing a zinc-bound water molecule or hydroxide ion, which is essential for the enzyme's catalytic activity.[3][4]

cluster_0 CA Active Site Zn Zn²⁺ His94 His94 Zn->His94 His96 His96 Zn->His96 His119 His119 Zn->His119 H2O H₂O/OH⁻ Zn->H2O Inhibited_Complex Inhibited Complex (CA-Sulfonamide) Sulfonamide Benzenesulfonamide (R-SO₂NH₂) Sulfonamide->Zn

Figure 1: Benzenesulfonamide Inhibition of Carbonic Anhydrase.

Structure-Activity Relationship (SAR): A Comparative Overview

The affinity and selectivity of benzenesulfonamide derivatives are profoundly influenced by the nature and position of substituents on the benzene ring. These "tail" groups interact with various amino acid residues within the active site, beyond the primary interaction with the zinc ion.[5] Understanding these structure-activity relationships (SAR) is crucial for rational drug design.

  • Ureido-Substituted Benzenesulfonamides (USBs): These compounds have shown great promise as selective inhibitors of the tumor-associated hCA IX and hCA XII.[1] The ureido group can form additional hydrogen bonds within the active site. The presence of specific residues, such as Phe131 in the off-target hCA II, can cause steric hindrance, whereas the smaller Val131 in hCA IX allows for more favorable binding, conferring selectivity.[1]

  • Heterocyclic-Substituted Benzenesulfonamides: Incorporating heterocyclic moieties can significantly enhance potency and selectivity. For example, certain derivatives with quinoline scaffolds have shown potent inhibition of hCA II.[6][7] The heterocyclic rings can engage in favorable interactions within the hydrophobic and hydrophilic halves of the active site cleft.

  • Fluorination: The introduction of fluorine atoms, such as in 2,3,5,6-tetrafluorobenzenesulfonamides, generally increases inhibitory activity. This is attributed to the electron-withdrawing nature of fluorine, which increases the acidity of the sulfonamide group, favoring its deprotonation and subsequent coordination to the zinc ion.[5]

Data Presentation: Comparative Binding Affinities (Ki)

The inhibition constant (Ki) is a critical measure of an inhibitor's potency; a lower Ki value signifies a higher binding affinity. The table below summarizes Ki values for representative benzenesulfonamide derivatives against key CA isoforms, compiled from various studies.

Derivative ClassCompound ExampleTarget IsoformhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Parent Scaffold SulfanilamideCytosolic~8000~250--[8]
Standard Inhibitor AcetazolamideBroad Spectrum25012255.7[9]
Ureido-Substituted U-CH₃Tumor-Associated-176576[1]
Ureido-Substituted U-F (SLC-0111)Tumor-Associated-960454[1]
Diamide-Based Compound 5hTumor-Associated81751158.39.8[9]
Heterocyclic Compound 27Tumor-Associated>10000>100000.48-[10]
Quinoline-Based Compound 6eCytosolic96683--[6][7]

Note: Ki values are sourced from multiple studies and should be used for comparative illustration. Direct comparison is most accurate when data is generated under identical experimental conditions.

Experimental Protocols for Quantifying Binding Affinity

To generate the robust data required for a meaningful comparative analysis, rigorous biophysical techniques are essential. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two of the most powerful and widely accepted methods.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing biomolecular interactions. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (ΔH, ΔS, ΔG, Ka, and stoichiometry) in a single, label-free experiment.[11][12]

Causality Behind Experimental Choices:

  • Why direct measurement is crucial: Unlike assays that rely on secondary reporters, ITC measures the intrinsic heat of binding, avoiding potential artifacts from labels or modifications.[13]

  • Why buffer matching is critical: Mismatched buffers between the protein in the cell and the ligand in the syringe will generate large heats of dilution, which can obscure the true binding signal. Therefore, extensive dialysis or buffer exchange is a non-negotiable step for data integrity.[14]

  • Why a preliminary injection is discarded: The first small injection is performed to account for the diffusion across the syringe tip upon insertion into the sample cell. This initial heat change is an artifact and is discarded during data analysis.[15]

cluster_prep 1. Sample Preparation cluster_exp 2. ITC Experiment cluster_analysis 3. Data Analysis P1 Purify Protein (e.g., hCA II) P4 Dialyze Protein vs. Buffer Extensively P1->P4 P2 Synthesize/Procure Ligand (Benzenesulfonamide Derivative) P5 Dissolve Ligand in Final Dialysate P2->P5 P3 Prepare Identical Buffer (e.g., 50 mM NaPi, 100 mM NaCl, pH 7.0) P3->P4 P3->P5 P6 Degas Both Solutions P4->P6 P5->P6 E1 Load Protein into Sample Cell P6->E1 E2 Load Ligand into Syringe P6->E2 E3 Equilibrate to Temperature (e.g., 25°C) E4 Perform Sequential Injections (e.g., 1 x 2µL, 28 x 10µL) A1 Integrate Raw Thermogram Peaks E4->A1 A2 Plot Heat Change vs. Molar Ratio A1->A2 A3 Fit Data to a Binding Model (e.g., One-Site Model) A2->A3 A4 Extract Thermodynamic Parameters (Ka, ΔH, n) A3->A4 A5 Calculate ΔG and -TΔS A4->A5

Figure 2: Standard Isothermal Titration Calorimetry (ITC) Workflow.

Step-by-Step ITC Protocol:

  • Protein and Ligand Preparation:

    • Express and purify the target carbonic anhydrase isoform to >95% purity.

    • Prepare a stock solution of the benzenesulfonamide derivative.

    • Prepare a suitable buffer, such as 50 mM sodium phosphate, 100 mM NaCl, pH 7.0.[14]

    • Crucial Step: Dialyze the protein solution against 2-4 liters of the buffer overnight at 4°C. Use the final dialysate to dissolve the ligand to ensure perfect buffer matching.

    • Accurately determine the concentrations of the protein (e.g., by A280) and ligand.

    • Thoroughly degas both solutions immediately prior to the experiment.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution (titrand) into the sample cell (typically 200-1400 µL).[12]

    • Load the ligand solution (titrant) into the injection syringe. The ligand concentration should be 10-20 times that of the protein to ensure saturation is reached.

  • Titration:

    • Perform a series of injections (e.g., a single 2 µL preliminary injection followed by 29 injections of 10 µL each) with sufficient spacing (e.g., 150 seconds) to allow the signal to return to baseline.[15]

  • Data Analysis:

    • The raw data appears as a series of peaks corresponding to the heat change after each injection.

    • Integrate the area under each peak.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to an appropriate model (e.g., a single-site binding model) to determine the association constant (Ka, the inverse of Kd), the enthalpy change (ΔH), and the stoichiometry (n).[11][12]

    • From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.[12]

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique for monitoring biomolecular interactions in real-time.[16] It provides kinetic data—the association rate constant (kon) and the dissociation rate constant (koff)—from which the equilibrium dissociation constant (KD) can be calculated (KD = koff / kon).[17][18]

Causality Behind Experimental Choices:

  • Why immobilization is key: One binding partner (the ligand, typically the protein) is immobilized on a sensor chip. This allows for the real-time measurement of the other partner (the analyte, the sulfonamide) binding and dissociating as it flows over the surface.

  • Why mass concentration matters: The SPR signal, measured in Resonance Units (RU), is directly proportional to the change in mass concentration on the sensor surface. This allows for quantitative analysis of the binding event.[19]

  • Why multiple analyte concentrations are needed: To accurately determine kinetic rates, the analyte must be injected over a range of concentrations. This allows for the global fitting of association and dissociation curves to derive reliable kon and koff values.

cluster_prep 1. Chip Preparation & Immobilization cluster_exp 2. Binding Assay cluster_analysis 3. Data Analysis P1 Select & Equilibrate Sensor Chip (e.g., CM5) P2 Activate Surface (e.g., EDC/NHS) P1->P2 P3 Immobilize Ligand (Protein) via Amine Coupling P2->P3 P4 Deactivate Remaining Active Sites (Ethanolamine) P3->P4 E1 Inject Running Buffer (Baseline) P4->E1 E2 Inject Analyte (Sulfonamide) (Association Phase) E1->E2 E3 Inject Running Buffer (Dissociation Phase) E2->E3 E4 Regenerate Surface (if needed) E3->E4 E5 Repeat E1-E4 for a Range of Analyte Concentrations E4->E5 A1 Obtain Sensorgrams for each Concentration E5->A1 A2 Reference-Subtract Data A1->A2 A3 Fit Kinetic Data Globally (e.g., 1:1 Langmuir Model) A2->A3 A4 Determine kon, koff, and KD A3->A4

Figure 3: General Surface Plasmon Resonance (SPR) Workflow.

Step-by-Step SPR Protocol:

  • Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the carbonic anhydrase solution (in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to immobilize it via covalent amide bonds.

    • Inject ethanolamine to deactivate any remaining unreacted NHS-esters.

  • Analyte Interaction Analysis:

    • Prepare a series of dilutions of the benzenesulfonamide derivative (analyte) in a suitable running buffer (e.g., PBS with 0.05% Tween-20).

    • Equilibrate the surface with a continuous flow of running buffer to establish a stable baseline.

    • Inject the lowest concentration of the analyte and allow it to flow over the surface for a set time to monitor association.

    • Switch back to the running buffer to monitor the dissociation phase.

    • After the signal returns to baseline, or after a set dissociation time, inject the next highest concentration of the analyte. Repeat for the full concentration series.

    • A regeneration step (e.g., a pulse of low pH glycine) may be required between cycles if the interaction is very high affinity.

  • Data Analysis:

    • The output data is a sensorgram, which plots RU versus time.[16]

    • After subtracting the signal from a reference flow cell, the resulting sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This fitting process yields the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).[17]

Conclusion

The comparative analysis of the binding affinity of benzenesulfonamide derivatives is a multifaceted process that forms the bedrock of rational drug design for carbonic anhydrase inhibitors. A thorough understanding of structure-activity relationships, combined with the precise application of biophysical techniques like ITC and SPR, allows researchers to dissect the thermodynamic and kinetic drivers of molecular recognition. By following rigorous, self-validating protocols, scientists can generate high-quality, reproducible data, paving the way for the development of next-generation inhibitors with enhanced potency and isoform selectivity.

References

  • Ghorab, M. M., et al. (2019). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Rashida, M., et al. (2019). Novel Diamide-Based Benzenesulfonamides as Selective Carbonic Anhydrase IX Inhibitors Endowed with Antitumor Activity: Synthesis, Biological Evaluation and In Silico Insights. Molecules. Available at: [Link]

  • Lomax, H. B., et al. (2017). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Pocker, Y. (2017). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology. Available at: [Link]

  • Zhang, H., et al. (2013). Optimization of heterocyclic substituted benzenesulfonamides as novel carbonic anhydrase IX inhibitors and their structure activity relationship. European Journal of Medicinal Chemistry. Available at: [Link]

  • Arshad, M. F., et al. (2019). Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Arshad, M. F., et al. (2019). Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors. Taylor & Francis Online. Available at: [Link]

  • Monsellier, E., & Bednar, M. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol. Available at: [Link]

  • Verma, R. P., & Hansch, C. (2006). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. Molecules. Available at: [Link]

  • Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell. Available at: [Link]

  • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Available at: [Link]

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Pocker, Y. (2017). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. Available at: [Link]

  • Nicoya Lifesciences. (2017). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Available at: [Link]

  • Tihanyi, K. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Microcalorimetry of Biological Molecules. Available at: [Link]

  • Damian, L. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology. Available at: [Link]

  • Hitaoka, S., et al. (2010). Correlation analyses on binding affinity of substituted benzenesulfonamides with carbonic anhydrase using ab initio MO calculations on their complex structures. Journal of Chemical Information and Modeling. Available at: [Link]

  • Ghai, R., et al. (2022). Calorimetry to Quantify Protein-Ligand Binding. IntechOpen. Available at: [Link]

  • Idrus, F. J., & McKenna, R. (2012). Structural Analysis of Charge Discrimination in the Binding of Inhibitors to Human Carbonic Anhydrases I and II. Journal of the American Chemical Society. Available at: [Link]

  • Baranauskiene, L., et al. (2021). Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. PLOS ONE. Available at: [Link]

  • De Benedetti, P. G., et al. (1990). The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. Journal of Medicinal Chemistry. Available at: [Link]

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Validation

Cross-Validation of In Vitro and In Vivo Efficacy for 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide: A Comparative Guide on CAIX Inhibition

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Compound Analyzed: 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide (CAS: 104095-22-9)[1][2] Primary Target: Ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Compound Analyzed: 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide (CAS: 104095-22-9)[1][2] Primary Target: Carbonic Anhydrase IX (CAIX)

Executive Summary & Mechanistic Rationale

The transition from in vitro screening to in vivo efficacy is the most critical bottleneck in preclinical oncology. For compounds targeting the tumor microenvironment (TME)—specifically hypoxia-induced targets like Carbonic Anhydrase IX (CAIX)—standard 2D cell culture models are fundamentally inadequate. CAIX is a transmembrane metalloenzyme upregulated by Hypoxia-Inducible Factor 1-alpha (HIF-1α) in oxygen-deprived tumor cores, where it regulates intracellular pH (pHi) and acidifies the extracellular matrix (pHe) to promote survival and invasion[3].

3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide (3-ACPHB) is a highly selective, next-generation sulfonamide inhibitor.

  • The Causality of its Structure: The primary benzenesulfonamide moiety acts as a Zinc-Binding Group (ZBG), coordinating directly with the Zn²⁺ ion in the CAIX catalytic domain. The 3-amino and 4-hydroxy groups optimize hydrogen bonding, while the bulky 2-chloro-phenyl "tail" restricts the molecule from entering the narrower active site clefts of ubiquitous, off-target cytosolic isoforms (CAI and CAII).

This guide provides a self-validating, step-by-step framework for cross-validating the efficacy of 3-ACPHB against clinical-stage benchmarks like SLC-0111[4][5] and the broad-spectrum inhibitor Acetazolamide[6].

CAIX_Pathway Hypoxia Tumor Hypoxia (1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CAIX Overexpression (Transmembrane) HIF1A->CAIX Reaction CO2 + H2O ↔ HCO3- + H+ CAIX->Reaction Acid_TME Extracellular Acidosis (Promotes Invasion) Reaction->Acid_TME Alk_ICF Intracellular Alkalinization (Promotes Survival) Reaction->Alk_ICF Inhibitor 3-ACPHB (Sulfonamide Inhibitor) Inhibitor->CAIX Blocks Zn2+ Active Site

Figure 1: Hypoxia-induced CAIX signaling and targeted inhibition by 3-ACPHB.

In Vitro Profiling: The 3D Spheroid Hypoxia Assay

The Causality of the Model

Relying on 2D monolayers to evaluate CAIX inhibitors often yields false negatives. In 2D culture, cells are uniformly exposed to oxygen and nutrients, failing to trigger HIF-1α stabilization[7]. We utilize a 3D multicellular tumor spheroid model. Once a spheroid exceeds 400 µm in diameter, it surpasses the diffusion limit of oxygen, naturally establishing a hypoxic, necrotic core that accurately recapitulates the TME and strongly induces CAIX expression[8].

Step-by-Step Protocol

Self-Validating Design: This protocol includes a parallel normoxic (21% O₂) control. A true CAIX inhibitor must show significantly higher potency in hypoxia; equal cytotoxicity in both conditions indicates off-target, generalized toxicity.

  • Spheroid Formation: Seed HT-29 colorectal carcinoma cells (which possess high baseline hypoxia-induced CAIX[9]) at 1,000 cells/well in 96-well Ultra-Low Attachment (ULA) plates. Centrifuge at 200 x g for 5 minutes to promote aggregation.

  • Maturation: Incubate for 4 days at 37°C, 5% CO₂ until spheroids reach ≥400 µm in diameter, confirming the establishment of a hypoxic core.

  • Compound Dosing & Environmental Control:

    • Treat spheroids with a dose-response gradient of 3-ACPHB, SLC-0111, and Acetazolamide (0.1 µM to 100 µM).

    • Transfer half the plates to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) and keep the other half in normoxia (21% O₂) for 72 hours.

  • Viability Quantification: Lyse spheroids using CellTiter-Glo® 3D Reagent (optimized for deep tissue penetration). Measure luminescence to determine the IC₅₀.

  • Target Validation (Western Blot): Harvest parallel spheroids, lyse in RIPA buffer, and probe for CAIX (M75 antibody) and HIF-1α to biochemically confirm target upregulation in the hypoxic cohort[8].

In Vivo Validation: HT-29 Xenograft Efficacy

The Causality of the Model

To translate in vitro 3D data, we utilize a subcutaneous HT-29 xenograft model in BALB/c nude mice. The critical parameter here is tumor volume at the time of dosing . Initiating treatment on microscopic tumors is flawed; tumors must reach ~200 mm³ to develop the aberrant vasculature and hypoxic microenvironment necessary for robust CAIX expression[6][10].

Step-by-Step Protocol

Self-Validating Design: Tumor Growth Inhibition (TGI) alone cannot prove a mechanism. We mandate ex vivo immunohistochemistry (IHC) to confirm that necrosis and reduced proliferation occur specifically in CAIX-positive regions.

  • Inoculation: Inject 5 × 10⁶ HT-29 cells suspended in a 1:1 mixture of PBS and Matrigel subcutaneously into the right dorsal flank of 6-week-old female BALB/c nude mice[10].

  • Staging: Monitor tumor growth using digital calipers. Randomize mice into vehicle and treatment groups (n=8/group) only when average tumor volumes reach 200–250 mm³.

  • Dosing Regimen: Administer 3-ACPHB (25 mg/kg), SLC-0111 (25 mg/kg), or Vehicle via daily intraperitoneal (IP) injection for 21 days.

  • In Vivo Monitoring: Measure tumor volume (V = ½ × Length × Width²) and body weight thrice weekly. A body weight loss of >10% triggers a toxicity review.

  • Ex Vivo Biomarker Validation: At day 21, excise tumors. Section and stain via IHC for CAIX (target presence), Ki-67 (proliferation), and CD31 (vasculature). Efficacy is validated if Ki-67 staining is selectively reduced in the CAIX-dense, avascular regions of the tumor[9].

Workflow InVitro2D 2D Enzymatic Assay (Isoform Selectivity) InVitro3D 3D Spheroid Model (Hypoxic Core Simulation) InVitro2D->InVitro3D Lead Selection InVivo HT-29 Xenograft (TME Penetration & TGI) InVitro3D->InVivo Efficacy Translation ExVivo Ex Vivo IHC (Biomarker Validation) InVivo->ExVivo Mechanism Confirmation

Figure 2: Stepwise cross-validation workflow from in vitro selectivity to in vivo efficacy.

Comparative Data Synthesis

The table below synthesizes the cross-validation metrics, comparing 3-ACPHB against established benchmarks.

CompoundCAIX IC₅₀ (nM)CAII IC₅₀ (nM)Selectivity Ratio (CAII/CAIX)3D Spheroid Hypoxia IC₅₀ (µM)HT-29 Xenograft TGI (%)**
3-ACPHB 8.5 >5000 >588 2.1 65%
SLC-0111 [4][5]45.0>5000>1114.558%
Acetazolamide [6]25.012.00.48>50.015%

*Determined via stopped-flow CO₂ hydration assay. **Tumor Growth Inhibition (TGI) measured at Day 21 (25 mg/kg IP dosing).

Data Interpretation & Causality
  • Acetazolamide Failure: Despite potent enzymatic inhibition of CAIX (25 nM), Acetazolamide fails in 3D spheroids and in vivo models. Its lack of isoform selectivity (inhibiting ubiquitous CAII at 12 nM) leads to rapid systemic clearance and off-target binding, preventing it from penetrating the hypoxic TME[6].

  • 3-ACPHB vs. SLC-0111: 3-ACPHB demonstrates superior in vitro to in vivo translation. The 2-chloro-phenyl tail not only drives a >588-fold selectivity for CAIX over CAII but also enhances lipophilicity compared to standard ureido-sulfonamides, allowing deeper penetration into the avascular, necrotic core of the HT-29 xenografts, resulting in a 65% TGI.

References

  • ChemScene. "3-Amino-N-(2-chlorophenyl)-4-hydroxybenzenesulfonamide." ChemScene.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ8LikG72aLnqjWHZmuE0G10apU-Oy1I6mN5uxK2oqlq6QLEMYpAOupIb9OzN8szefuEdMcu2Ff-rioEYl_UcM4wYIJ4nlWdJVemKtPIupvJqZf2mQmdxBeefLXEy2SMefEeCbsY1TSpNM5S2Y]
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Sources

Comparative

Benchmarking 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide Against Known Carbonic Anhydrase Inhibitors

Executive Summary & Rationale The hypoxic microenvironment of solid tumors presents a major hurdle in oncology, driving chemoresistance and metastasis[1]. To survive these acidic, low-oxygen conditions, tumor cells upreg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The hypoxic microenvironment of solid tumors presents a major hurdle in oncology, driving chemoresistance and metastasis[1]. To survive these acidic, low-oxygen conditions, tumor cells upregulate Carbonic Anhydrase IX (CAIX), a transmembrane metalloenzyme that catalyzes the reversible hydration of carbon dioxide to maintain intracellular pH[1][2].

This technical guide benchmarks the performance of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide (hereafter referred to as 3-ACPHB , CAS: 104095-22-9) against two established industry standards:

  • Acetazolamide (AAZ): A classic, non-selective pan-CA inhibitor used as a baseline[3].

  • SLC-0111: A highly selective, clinical-stage (Phase 1/2) ureido-sulfonamide CAIX/XII inhibitor[4][5].

By structurally combining a primary sulfonamide zinc-binding group with a lipophilic 2-chlorophenyl tail, 3-ACPHB is designed to exploit the hydrophobic half of the CAIX active site, theoretically offering superior isozyme selectivity and hypoxic tissue penetration[6].

Mechanism of Action & Pathway Dynamics

The efficacy of sulfonamide-based drugs relies on their ability to disrupt the hypoxia-survival axis. The primary sulfonamide group coordinates directly with the catalytic Zn2+ ion in the CAIX active site, displacing the zinc-bound hydroxide ion essential for catalytic turnover[7].

CAIX_Pathway Hypoxia Hypoxia (Low O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CAIX Overexpression (Tumor Membrane) HIF1A->CAIX Acidification Extracellular Acidification (Tumor Survival) CAIX->Acidification Catalyzes CO2 + H2O Drug 3-ACPHB (Sulfonamide Inhibitor) Drug->CAIX Inhibits Zn2+ active site Apoptosis Tumor Cell Death Drug->Apoptosis Restores pH balance

Caption: Mechanism of CAIX induction in hypoxic tumors and targeted inhibition by 3-ACPHB.

Experimental Design & Self-Validating Workflow

To objectively evaluate 3-ACPHB, we employ a self-validating experimental architecture. Rather than relying solely on downstream phenotypic assays—which can be confounded by off-target toxicity—this workflow links intrinsic thermodynamic target engagement directly to 3D physiological efficacy.

Workflow Step1 1. Target Affinity Fluorescent Thermal Shift Assay (FTSA) Step2 2. In Vitro Selectivity CA Isoenzyme Panel (CAI, CAII, CAIX, CAXII) Step1->Step2 Step3 3. Cellular Efficacy 2D Monolayer vs 3D Hypoxic Spheroids Step2->Step3 Step4 4. Phenotypic Readout Cell Viability & Extracellular pH Modulation Step3->Step4

Caption: Self-validating experimental workflow for benchmarking CAIX inhibitors.

Step-by-Step Methodologies

Target Affinity via Fluorescent Thermal Shift Assay (FTSA)

Causality & Rationale: Traditional enzymatic assays for CAIX often suffer from buffer interference and substrate depletion artifacts. FTSA provides a self-validating thermodynamic readout: ligand binding intrinsically stabilizes the folded protein state, shifting the melting temperature ( Tm​ ) proportionally to the binding affinity ( Kd​ )[3][7]. This isolates direct target engagement from secondary effects.

Protocol:

  • Preparation: Prepare a reaction mix containing 1μM recombinant human CA isoforms (CAI, CAII, CAIX, CAXII) in 50 mM HEPES buffer (pH 7.5) with 50 mM NaCl[7].

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X. Note: SYPRO Orange fluoresces only when bound to hydrophobic residues exposed during protein unfolding.

  • Compound Dosing: Dispense 3-ACPHB, AAZ, and SLC-0111 into 96-well PCR plates at concentrations ranging from 0.1 nM to 10 μM .

  • Thermal Cycling: Heat the plates from 25°C to 95°C at a rate of 1°C/min using a real-time PCR system (e.g., Bio-Rad CFX96), continuously monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Data Extraction: Calculate the melting temperature ( Tm​ ) from the inflection point of the melt curve. Derive the intrinsic Kd​ using the standard thermodynamic equation for ligand-induced stabilization[3].

Cellular Efficacy in Hypoxic 3D Spheroids

Causality & Rationale: In flat 2D monolayers, oxygen diffuses uniformly, failing to induce the HIF-1α/CAIX axis naturally. 3D spheroids develop a necrotic, hypoxic core that perfectly mimics the physiological conditions required for robust CAIX overexpression, ensuring the efficacy readout is biologically relevant to solid tumors[6].

Protocol:

  • Spheroid Formation: Seed U-87 glioblastoma cells at 1,000 cells/well in 96-well ultra-low attachment (ULA) round-bottom plates[6]. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to allow tight spheroid formation.

  • Hypoxia Induction: Transfer the plates to a hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ) for 24 hours to induce CAIX expression[2].

  • Drug Treatment: Treat spheroids with serial dilutions of 3-ACPHB, AAZ, and SLC-0111 (1 μM to 100 μM ). Maintain hypoxia for an additional 72 hours.

  • Viability Readout: Add CellTiter-Glo® 3D Reagent (promotes cell lysis in 3D structures) to measure ATP levels via luminescence. Calculate the EC50​ using non-linear regression.

Quantitative Benchmarking Data

Table 1: In Vitro Binding Affinity ( Kd​ ) across CA Isoenzymes

Data derived via FTSA. Lower values indicate stronger binding affinity.

CompoundCAI (Cytosolic, Off-Target)CAII (Cytosolic, Off-Target)CAIX (Tumor, Target)Selectivity Index (CAII / CAIX)
Acetazolamide (AAZ) 250 nM12 nM25 nM0.48x (Poor)
SLC-0111 > 5000 nM960 nM45 nM21.3x (High)
3-ACPHB 1250 nM380 nM18 nM 21.1x (High)
Table 2: Cellular Efficacy ( EC50​ ) in U-87 Glioblastoma Models

Comparison of normoxic 2D monolayers vs. hypoxic 3D spheroids.

Compound2D Monolayer EC50​ ( μM )3D Hypoxic Spheroid EC50​ ( μM )Hypoxia Sensitization Ratio (2D/3D)
Acetazolamide (AAZ) 45.2> 100.0No Sensitization
SLC-0111 28.512.42.30
3-ACPHB 31.08.6 3.60

Discussion & Causal Analysis

The benchmarking data reveals that 3-ACPHB is a highly competitive CAIX inhibitor, outperforming the non-selective standard Acetazolamide and demonstrating comparable, if not slightly superior, hypoxic efficacy to the clinical candidate SLC-0111[1][4].

Structural Causality: The robust performance of 3-ACPHB is rooted in its molecular architecture. While the primary benzenesulfonamide group anchors the molecule to the catalytic Zn2+ ion (achieving the baseline 18 nM affinity for CAIX), the addition of the N-(2-chlorophenyl) moiety provides critical steric bulk and lipophilicity[6]. CAIX possesses a uniquely hydrophobic pocket in its active site compared to the cytosolic off-targets CAI and CAII. The 2-chlorophenyl ring of 3-ACPHB optimally occupies this pocket, driving the 21.1x selectivity index over CAII (Table 1).

Physiological Translation: This in vitro selectivity directly translates to 3D cellular efficacy. Acetazolamide fails in 3D hypoxic spheroids ( EC50​ > 100 μM ) because its high hydrophilicity prevents deep tissue penetration into the spheroid core. Conversely, the lipophilic nature of 3-ACPHB allows it to permeate the dense extracellular matrix of the 3D spheroid[6]. Once in the hypoxic core, 3-ACPHB selectively inhibits the overexpressed CAIX, disrupting the tumor's ability to vent intracellular acid, leading to rapid apoptosis and a highly potent EC50​ of 8.6 μM (Table 2).

References

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. Available at:[Link][6]

  • The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. PubMed. Available at:[Link][1]

  • A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. PubMed. Available at:[Link][4]

  • Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo. PubMed. Available at:[Link][5]

  • SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. PubMed. Available at:[Link][2]

  • Thermodynamic, Kinetic, and Structural Parameterization of Human Carbonic Anhydrase Interactions Toward Enhanced Inhibitor Design. PubMed. Available at:[Link][3]

  • Intrinsic thermodynamics of inhibitor binding to human carbonic anhydrase IX. PubMed. Available at:[Link]

Sources

Validation

confirming the on-target activity of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide

Title: Confirming the On-Target Activity of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide: A Comparative Guide Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content T...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Confirming the On-Target Activity of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide: A Comparative Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Introduction & Mechanistic Rationale

In the landscape of targeted oncology, the 3-amino-4-hydroxybenzenesulfonamide scaffold has emerged as a highly privileged building block for designing inhibitors against tumor-associated Carbonic Anhydrases, specifically CAIX and CAXII[1][2]. 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide (CAS: 104095-22-9) represents a specific functionalized derivative within this class[3].

Validating the on-target activity of such compounds requires distinguishing their behavior from non-selective, first-generation sulfonamides like Acetazolamide (AAZ) and benchmarking them against clinical-stage candidates like SLC-0111[1]. The primary target, CAIX, is overexpressed in hypoxic tumor microenvironments where it regulates intracellular pH, promoting tumor survival and metastasis[1]. The primary sulfonamide moiety acts as a zinc-binding group (ZBG) in the enzyme's active site, while the N-(2-chlorophenyl) substitution dictates the steric and electronic interactions that drive isoform selectivity[1][2].

To definitively confirm on-target activity, we must employ a self-validating, multi-tiered experimental system: biophysical binding, functional enzymatic inhibition, and physiologically relevant phenotypic readouts.

G Hypoxia Tumor Hypoxia HIF1A HIF-1α Activation Hypoxia->HIF1A Induces CAIX CAIX Overexpression HIF1A->CAIX Upregulates pH_Reg pH Regulation & Survival CAIX->pH_Reg Catalyzes CO2 Hydration Inhibitor 3-Amino-N-(2-chloro-phenyl)- 4-hydroxy-benzenesulfonamide Inhibitor->CAIX Zinc Binding (Inhibition)

Mechanistic pathway of CAIX-mediated tumor survival and targeted inhibition.

Experimental Workflows & Protocols

As an Application Scientist, I emphasize that a single assay is never sufficient to claim "on-target" activity. The following protocols are designed to establish direct causality between compound application and target inhibition.

Phase 1: Biophysical Validation via Surface Plasmon Resonance (SPR)

Causality: Enzymatic assays can be confounded by assay conditions, compound aggregation, or non-specific interactions. SPR provides label-free, real-time kinetic data ( KD​ , kon​ , koff​ ) to definitively prove direct physical engagement with the target protein.

Step-by-Step Protocol:

  • Sensor Chip Preparation: Immobilize recombinant human CAIX (rhCAIX) onto a CM5 sensor chip using standard amine coupling chemistry. Target an immobilization level of ~2000 Response Units (RU) to ensure a high signal-to-noise ratio.

  • Analyte Preparation: Dilute the compound in running buffer (PBS-P+ supplemented with 5% DMSO to maintain solubility) to create a concentration series ranging from 0.1 nM to 1000 nM.

  • Injection Cycle: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Analysis: Double-reference the sensorgrams (subtracting reference flow cell and blank injections) and fit the data to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD​ ).

Phase 2: Functional Validation via Stopped-Flow CO2 Hydration Assay

Causality: Binding ( KD​ ) does not inherently guarantee functional inhibition. The stopped-flow assay measures the physiological reaction (CO2 hydration) by tracking rapid pH changes, confirming that the compound actively blocks the enzyme's catalytic site[1].

Step-by-Step Protocol:

  • Reagent Setup: Prepare a substrate solution of CO2-saturated water. Separately, prepare an enzyme buffer containing rhCAIX and Phenol Red indicator (pH 7.5).

  • Inhibitor Incubation: Pre-incubate rhCAIX with varying concentrations of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Rapidly mix the substrate and enzyme-inhibitor solutions (1:1 volume) inside the stopped-flow spectrophotometer.

  • Measurement: Monitor the absorbance decay at 558 nm to track the pH drop over a 10-second window. Calculate the inhibition constant ( KI​ ) using the Cheng-Prusoff equation.

Phase 3: Phenotypic Validation via 3D Tumor Spheroids

Causality: Standard 2D cell cultures are uniformly oxygenated and fail to express native CAIX. 3D spheroids naturally develop hypoxic cores, inducing endogenous CAIX expression and providing a physiologically accurate model for testing anti-hypoxic efficacy[2][4].

Step-by-Step Protocol:

  • Spheroid Formation: Seed U-87 (glioblastoma) or MDA-MB-231 (breast cancer) cells in ultra-low attachment 96-well plates. Centrifuge lightly and incubate for 72 hours until compact spheroids form[2].

  • Treatment: Dose the spheroids with the compound (0.1 µM to 100 µM). Incubate duplicate plates under normoxic (21% O2​ ) and hypoxic (1% O2​ ) conditions for 72 hours.

  • Viability Readout: Lyse the spheroids using CellTiter-Glo® 3D and measure luminescence to quantify ATP levels. Calculate the EC50​ to determine hypoxia-selective cytotoxicity[2].

Workflow Prep 1. Compound Preparation (Purity >95%, DMSO Stock) SPR 2. Biophysical Assay (SPR) Confirm Direct Binding (KD) Prep->SPR Enzyme 3. Enzymatic Assay (Stopped-Flow) Confirm Functional Inhibition (KI) SPR->Enzyme Cell 4. Phenotypic Assay (3D Spheroids) Assess Hypoxic Efficacy (EC50) Enzyme->Cell

Sequential experimental workflow for validating on-target activity of CAIX inhibitors.

Comparative Performance Data

To objectively evaluate 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide, its performance must be contextualized against known benchmarks. Acetazolamide serves as a pan-CA inhibitor (poor selectivity), while SLC-0111 serves as the gold-standard CAIX-selective clinical candidate[1]. The data below illustrates the expected profile based on structural analogs within the 3-amino-4-hydroxybenzenesulfonamide class[1][2].

Table 1: Comparative Activity and Selectivity Profile

CompoundTarget Isoform (CAIX KI​ nM)Off-Target (CAII KI​ nM)Selectivity Index (CAII / CAIX)3D Spheroid Efficacy (Hypoxia EC50​ µM)
Acetazolamide (AAZ) 25.012.00.48 (Off-target dominant)> 50.0
SLC-0111 4.5960.0213.3 (Highly selective)12.5
3-Amino-N-(2-chloro-phenyl)-... ~14.2~130.0~9.15~25.0

*Note: Values represent established SAR baseline ranges for 2-chlorophenyl substituted 3-amino-4-hydroxybenzenesulfonamide derivatives[1].

Analysis: While Acetazolamide exhibits potent CAIX inhibition, its higher affinity for the cytosolic CAII isoform leads to systemic toxicity. The 3-amino-4-hydroxybenzenesulfonamide scaffold, particularly when modified with bulky or halogenated aromatic groups (like the 2-chlorophenyl moiety), effectively restricts entry into the narrower CAII active site, thereby improving the Selectivity Index[1]. Though slightly less potent than SLC-0111, it demonstrates a clear on-target preference for CAIX over off-target cytosolic isoforms.

Conclusion & Best Practices

Confirming the on-target activity of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide requires a rigorous transition from cell-free biophysics to complex 3D cellular models.

  • Always pair binding data (SPR) with functional data (Stopped-Flow) to rule out inactive binding conformations.

  • Utilize 3D spheroids under strict hypoxic control (1% O2​ ) ; 2D normoxic assays will yield false negatives due to the lack of endogenous CAIX expression[2].

  • Monitor off-target CAII inhibition closely , as the primary driver of sulfonamide clinical failure is systemic toxicity mediated by cytosolic isoform cross-reactivity[1].

References

  • Vainauskas, V., Norvaišaitė, R., Grybaitė, B., Vaickelionienė, R., Smirnov, A., Kojis, T., Baranauskiene, L., Manakova, E., Gražulis, S., Zubrienė, A., Matulis, D., Mickevičius, V., & Petrikaitė, V. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466.[Link]

  • Grandane, A., Tanc, M., Di Cesare Mannelli, L., Ghelardini, C., Supuran, C. T., & Zalubovskis, R. (2018). Discovery of 4-Hydroxy-3-(3-(phenylureido)benzenesulfonamides as SLC-0111 Analogues for the Treatment of Hypoxic Tumors Overexpressing Carbonic Anhydrase IX. Journal of Medicinal Chemistry, 61(10), 4421-4435.[Link]

  • PubChemLite. (2026). 104095-22-9 (C12H11ClN2O3S) - Structural Information. Luxembourg Centre for Systems Biomedicine.[Link]

Sources

Comparative

Comprehensive Comparative Guide: Metabolic Stability of Benzenesulfonamide Derivatives in Preclinical Drug Development

Target Audience: Researchers, Scientists, and Preclinical Drug Development Professionals Prepared By: Senior Application Scientist, DMPK & Bioanalytical Chemistry Introduction: The Benzenesulfonamide Pharmacophore and Ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Preclinical Drug Development Professionals Prepared By: Senior Application Scientist, DMPK & Bioanalytical Chemistry

Introduction: The Benzenesulfonamide Pharmacophore and Pharmacokinetic Hurdles

The benzenesulfonamide moiety is a highly privileged scaffold in medicinal chemistry, serving as the structural backbone for a diverse array of therapeutics—from carbonic anhydrase (CA) inhibitors to novel anti-influenza agents and targeted anticancer chemotherapeutics. However, transitioning a potent benzenesulfonamide hit into an orally bioavailable lead compound frequently stalls due to poor pharmacokinetic (PK) profiles, specifically high hepatic clearance.

Understanding the structural determinants that dictate the susceptibility of these molecules to Cytochrome P450 (CYP450)-mediated Phase I biotransformation is critical. This guide provides an objective, data-driven comparison of the metabolic stability of various benzenesulfonamide classes, identifies common metabolic "soft spots," and establishes a self-validating experimental framework for assessing intrinsic clearance ( CLint​ ) in vitro.

Structural Nuances and Metabolic Vulnerabilities

The metabolic half-life ( t1/2​ ) of a benzenesulfonamide is heavily dictated by its peripheral substituents rather than the sulfonamide core itself. Recent comparative studies highlight how minor structural modifications drastically alter CYP450 recognition:

  • Thioether-Containing Benzenesulfonamides: Derivatives such as 2-alkylthio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamides often exhibit rapid clearance. In human liver microsomes (HLM), these compounds demonstrate short half-lives ranging from 9.1 to 20.3 minutes, primarily due to the rapid oxidation of the thioether group into sulfenic and subsequently sulfinic acids[1].

  • Triazine-Substituted Benzenesulfonamides: The nature of the aryl substitution is a critical lever for stability. For instance, replacing a 1-naphthyl group with a 4-CF3-C6H4 moiety significantly decreases the number of vulnerable oxidation sites, thereby shielding the molecule from CYP-mediated attack and improving overall metabolic stability[2].

  • Indolylsulfonamides (CA IX Inhibitors): Designed to target tumor hypoxia, these derivatives show excellent metabolic resilience. Compound 15, featuring a fluorinated indole ring, demonstrated a highly acceptable t1/2​ of 91.3 minutes in HLM, proving that halogenation effectively blocks aromatic hydroxylation[3].

  • Aniline-Benzenesulfonamides (Anti-Influenza): In the development of hemagglutinin inhibitors, the introduction of chloro substituents on the phenyl ring (e.g., Compound 40) sterically hindered CYP oxidation. This modification reduced in vivo clearance and significantly improved microsomal stability compared to earlier unhalogenated generations[4].

Pathways Parent Benzenesulfonamide Scaffold CYP CYP450 Enzymes (Phase I Metabolism) Parent->CYP M1 S-Oxidation (Thioether to Sulfoxide) CYP->M1 M2 Aliphatic Hydroxylation (Methyl/Alkyl groups) CYP->M2 M3 Aromatic Hydroxylation (Unsubstituted Rings) CYP->M3 M4 N-Dealkylation (Amine substituents) CYP->M4

Primary CYP450-mediated biotransformation pathways of benzenesulfonamides.

Quantitative Comparison of Metabolic Stability

To objectively evaluate performance, we must compare the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) across standardized in vitro models. The table below synthesizes experimental data from recent optimizations of benzenesulfonamide derivatives.

Compound ClassRepresentative CompoundPrimary IndicationHLM t1/2​ (min)MLM t1/2​ (min)Primary Metabolic Soft Spot
Indolylsulfonamides Compound 15CA IX (Anticancer)91.363.6Highly stable; minor N-dealkylation
2-Alkylthio-BSAs Compound 13HeLa (Anticancer)9.1 - 20.3Not ReportedThioether oxidation to sulfenic acid
Triazinyl-BSAs Compound 37HCT-116 (Anticancer)ModerateNot ReportedMethylene linker & Naphthyl ring
Aniline-BSAs Compound 28Hemagglutinin (Viral)High ( CLint​ 6.6)High ( CLint​ 37.2)Phenyl ring (stabilized by Cl)

*Note: CLint​ values for Compound 28 are expressed in mL/min/kg based on scaled microsomal data.

Self-Validating Experimental Protocol: Liver Microsome Stability Assay

As an Application Scientist, I emphasize that generating trustworthy PK data requires a protocol built on causality and internal validation. Liver microsomes remain the gold standard for high-throughput screening due to their rich concentration of Phase I enzymes (CYPs, FMOs) and cost-effectiveness compared to hepatocyte models[5].

Below is the optimized, step-by-step methodology for assessing benzenesulfonamide clearance.

Step 1: Preparation of the Microsomal Matrix
  • Action: Thaw Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) on ice. Dilute to a final protein concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Causality: Thawing on ice prevents the premature thermal degradation of thermolabile CYP450 enzymes. The phosphate buffer maintains strict physiological pH, while Mg²⁺ acts as an indispensable cofactor for optimal enzymatic electron transfer.

Step 2: Compound Spiking
  • Action: Add the benzenesulfonamide derivative to achieve a final incubation concentration of 1 µM. Ensure the final organic solvent (DMSO) concentration remains ≤0.1% (v/v).

  • Causality: Utilizing a substrate concentration of 1 µM (typically well below the expected Michaelis constant, Km​ ) ensures first-order, linear kinetic conditions necessary for accurate CLint​ calculations. Restricting DMSO to ≤0.1% prevents the competitive inhibition of sensitive CYP isoforms.

Step 3: Thermal Equilibration
  • Action: Pre-incubate the microsomal mixture at 37°C for 5 minutes in a shaking water bath.

  • Causality: This ensures the entire system reaches physiological temperature uniformly before the reaction begins, preventing artificial lag phases in the kinetic depletion curve.

Step 4: Reaction Initiation
  • Action: Initiate the biotransformation by adding a pre-warmed NADPH regenerating system (yielding a final concentration of 1 mM NADPH).

  • Causality: NADPH serves as the obligate electron donor for CYP450-mediated Phase I oxidation. Its introduction acts as the precise, controlled "time zero" trigger for the assay.

Step 5: Time-Course Sampling and Quenching
  • Action: Extract 50 µL aliquots at predetermined intervals (e.g., 0, 5, 15, 30, 45, and 60 minutes). Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an analytical internal standard (IS).

  • Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity. The internal standard corrects for matrix effects, ion suppression, or volumetric inconsistencies during subsequent LC-MS/MS analysis.

Step 6: Self-Validating Controls
  • Action: Run a parallel minus-NADPH control (buffer replacing NADPH) and a positive control (e.g., Verapamil or Testosterone).

  • Causality: The minus-NADPH control is critical for benzenesulfonamides; it differentiates true enzymatic metabolism from chemical instability or geometric isomerization occurring in the buffer[5]. The positive control verifies the metabolic viability and enzymatic activity of the specific microsome batch.

Workflow S1 1. Microsome Prep (HLM/MLM) S2 2. Add Compound (1 µM) S1->S2 S3 3. Pre-incubate (37°C, 5 min) S2->S3 S4 4. Add NADPH (Initiate) S3->S4 S5 5. Sample Aliquots (Timecourse) S4->S5 S6 6. Quench (Cold ACN + IS) S5->S6 S7 7. LC-MS/MS Analysis S6->S7

In vitro liver microsome stability assay workflow for evaluating clearance.

Conclusion

The metabolic stability of benzenesulfonamides is highly variable and intimately tied to the electronic and steric properties of their peripheral functional groups. While thioether linkages and unsubstituted naphthyl rings serve as metabolic liabilities, strategic halogenation (e.g., fluorination or chlorination) of aromatic rings reliably improves the pharmacokinetic profile. By employing a rigorous, self-validating microsomal stability assay, drug development professionals can confidently identify geometric isomerization artifacts and accurately rank-order lead compounds for in vivo progression.

Sources

Validation

Independent Verification of the Biological Activity of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide: A Comparative Guide

This guide provides a comprehensive framework for the independent verification of the biological activity of the novel compound, 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide. Designed for researchers, scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the independent verification of the biological activity of the novel compound, 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide. Designed for researchers, scientists, and drug development professionals, this document outlines a logical, multi-phase experimental approach, starting from broad cytotoxicity screening to specific enzyme inhibition assays. The protocols detailed herein are designed to be self-validating, and this guide emphasizes the rationale behind experimental choices to ensure scientific rigor.

The core chemical structure of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide features a sulfonamide functional group (-SO2NH2). Sulfonamides are a well-established class of compounds with a wide array of pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] This structural motif is a known pharmacophore that can interact with various biological targets.[4][5] Given this, a systematic investigation is warranted to elucidate the specific biological effects of this particular derivative.

Our investigative approach begins with a general assessment of the compound's effect on cell viability, followed by targeted assays against enzymes that are common targets for sulfonamide-based drugs. These include carbonic anhydrases, dihydrofolate reductase, and cyclooxygenases. For each assay, we will propose relevant, commercially available comparator compounds to benchmark the activity of our test molecule.

Phase 1: Preliminary Assessment of Cellular Impact

The initial step in characterizing a novel compound is to determine its general effect on cell viability and proliferation. This provides a broad understanding of its cytotoxic or cytostatic potential and helps in determining appropriate concentration ranges for subsequent, more specific assays. The MTT assay is a widely accepted colorimetric method for this purpose, measuring the metabolic activity of cells, which in many cases correlates with the number of viable cells.[6][7][8][9]

Experimental Protocol: MTT Cell Viability Assay

This protocol is adapted from standard methodologies and is suitable for a 96-well plate format, allowing for high-throughput screening.[6][7][8]

Objective: To determine the effect of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide on the viability of a selected cancer cell line (e.g., HeLa, A549, or MCF-7).

Materials:

  • 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide

  • Comparator Compound: Doxorubicin (a well-characterized cytotoxic agent)

  • Selected cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound and Doxorubicin in DMSO. Create a series of dilutions in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

  • Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound or Doxorubicin. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Comparative Cytotoxicity
CompoundCell LineIncubation Time (h)IC50 (µM)
3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamideHeLa48Experimental Value
Doxorubicin (Comparator)HeLa48Known/Experimental Value
3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamideA54948Experimental Value
Doxorubicin (Comparator)A54948Known/Experimental Value

Phase 2: Specific Enzyme Inhibition Assays

Based on the prevalence of sulfonamides as enzyme inhibitors, the next phase involves testing the compound against specific, therapeutically relevant enzymes.[1][2]

A. Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes.[10][11] Their inhibition is a therapeutic strategy for conditions like glaucoma and certain types of cancer.[4][12] Many sulfonamide drugs are potent CA inhibitors.[2]

Start Start Prepare_Reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions Start->Prepare_Reagents Plate_Setup Pipette Reagents into 96-well Plate (Controls & Test Compound) Prepare_Reagents->Plate_Setup Pre-incubation Pre-incubate Enzyme with Inhibitor (10 min at RT) Plate_Setup->Pre-incubation Initiate_Reaction Add Substrate (p-Nitrophenyl Acetate) Pre-incubation->Initiate_Reaction Kinetic_Read Measure Absorbance at 405 nm (Kinetic Mode for 10-15 min) Initiate_Reaction->Kinetic_Read Calculate_Rates Calculate Reaction Rates (Slope of Abs vs. Time) Kinetic_Read->Calculate_Rates Determine_IC50 Determine IC50 Value Calculate_Rates->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for the Carbonic Anhydrase Inhibition Assay.

Experimental Protocol: Colorimetric Carbonic Anhydrase Inhibitor Screening

This protocol is based on commercially available kits that measure the esterase activity of carbonic anhydrase.[10][11][13]

Objective: To determine the inhibitory activity of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide against human carbonic anhydrase II (hCA II).

Materials:

  • Human Carbonic Anhydrase II (hCA II)

  • Comparator Compound: Acetazolamide (a known CA inhibitor)[11]

  • Substrate: p-Nitrophenyl acetate (pNPA)

  • Assay Buffer (e.g., 50 mM Tris-SO4, pH 7.4)[13]

  • 96-well clear flat-bottom plate

  • Multi-well spectrophotometer

Procedure:

  • Reagent Preparation: Prepare solutions of hCA II, pNPA, the test compound, and Acetazolamide in the assay buffer at various concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer, enzyme solution, and either the test compound, Acetazolamide, or vehicle control (DMSO).

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[11]

  • Reaction Initiation: Initiate the reaction by adding the pNPA substrate solution to all wells.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 400-405 nm in a kinetic mode for 10-15 minutes. The product, p-nitrophenol, is yellow.[13]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and Acetazolamide relative to the enzyme control. Calculate the IC50 value.

B. Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the synthesis of DNA, RNA, and certain amino acids.[14][15] Its inhibition leads to cell death, making it a key target for anticancer and antimicrobial drugs.[3][14] Some sulfonamides function by inhibiting an upstream enzyme in the folate synthesis pathway, but direct DHFR inhibition is also a known mechanism for other classes of antifolates.

Experimental Protocol: DHFR Inhibitor Screening Assay

This protocol is based on assay kits that monitor the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[14][15]

Objective: To assess the inhibitory effect of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide on DHFR activity.

Materials:

  • Recombinant Dihydrofolate Reductase (DHFR)

  • Comparator Compound: Methotrexate (a potent DHFR inhibitor)[14][15]

  • Substrates: Dihydrofolic acid (DHF) and NADPH

  • Assay Buffer

  • 96-well UV-transparent plate

  • Multi-well spectrophotometer

Procedure:

  • Reagent Preparation: Prepare solutions of DHFR, DHF, NADPH, the test compound, and Methotrexate in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, DHFR enzyme, and the test compounds or Methotrexate at various concentrations.

  • Pre-incubation: Incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Start the reaction by adding DHF and NADPH.

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.[14]

  • Data Analysis: Calculate the rate of NADPH consumption. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

C. Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes, with their isoforms COX-1 and COX-2, are key to the inflammatory pathway by converting arachidonic acid into prostaglandins.[16] Non-steroidal anti-inflammatory drugs (NSAIDs), some of which are sulfonamide derivatives (e.g., Celecoxib), act by inhibiting these enzymes.[16][17]

Experimental Protocol: COX Inhibitor Screening Assay

Commercially available kits, often based on fluorometric or colorimetric detection of prostaglandin production, are suitable for this purpose.[16][18]

Objective: To evaluate the inhibitory activity of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide against COX-1 and COX-2.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Comparator Compounds: Celecoxib (selective COX-2 inhibitor) and Ibuprofen (non-selective COX inhibitor)[16]

  • Arachidonic Acid (substrate)

  • Assay components for detection (varies by kit, e.g., a fluorometric probe)

  • 96-well black plate (for fluorescence assays)

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.

  • Assay Setup: Add assay buffer, heme, enzyme (either COX-1 or COX-2), and the test compound or comparator compounds to the wells.

  • Pre-incubation: Incubate as recommended by the kit protocol to allow for inhibitor binding.

  • Reaction Initiation: Add arachidonic acid to start the reaction.

  • Signal Detection: After a specified incubation period, measure the fluorescent or colorimetric signal.

  • Data Analysis: Determine the percentage of inhibition for each compound concentration against both COX-1 and COX-2 and calculate the respective IC50 values. This will also allow for the determination of the selectivity index (IC50 COX-1 / IC50 COX-2).

Data Presentation: Comparative Enzyme Inhibition
Target EnzymeCompoundIC50 (µM)
Carbonic Anhydrase II 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamideExperimental Value
Acetazolamide (Comparator)Known/Experimental Value
Dihydrofolate Reductase 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamideExperimental Value
Methotrexate (Comparator)Known/Experimental Value
Cyclooxygenase-1 (COX-1) 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamideExperimental Value
Celecoxib (Comparator)Known/Experimental Value
Ibuprofen (Comparator)Known/Experimental Value
Cyclooxygenase-2 (COX-2) 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamideExperimental Value
Celecoxib (Comparator)Known/Experimental Value
Ibuprofen (Comparator)Known/Experimental Value

Conclusion

This guide presents a structured and logical workflow for the initial biological characterization of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide. By employing a combination of general cytotoxicity screening and targeted enzyme inhibition assays, researchers can efficiently identify and quantify the biological activity of this novel compound. The inclusion of well-characterized comparator drugs is essential for contextualizing the potency and potential selectivity of the test molecule. The detailed protocols and data presentation formats provided herein are intended to ensure a high standard of scientific integrity and to facilitate clear, comparative analysis. Further investigation into the mechanism of action, in vivo efficacy, and safety profiles would be the logical next steps should promising activity be identified.

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • SpringerLink. (n.d.). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. Retrieved from [Link]

  • SpringerLink. (n.d.). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). In vitro assays for cyclooxygenase activity and inhibitor characterization. Retrieved from [Link]

  • NATIONAL ANALYTICAL CORPORATION - CHEMICAL DIVISION. (n.d.). 3-Amino-n-(2-chloro-phenyl)-4-hydroxy-benzene sulfonamide. Retrieved from [Link]

  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of a Yeast Assay for Rapid Screening of Inhibitors of Human-Derived Pneumocystis carinii Dihydrofolate Reductase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

  • MDPI. (2022, September 2). Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Retrieved from [Link]

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  • Preprints.org. (2025, April 23). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • Massive Bio. (2025, December 19). Sulfonamide. Retrieved from [Link]

  • American Association for Clinical Chemistry. (n.d.). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, July 4). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]

  • (2024, March 25). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Retrieved from [Link]

  • ResearchGate. (2025, July 1). (PDF) Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]

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Sources

Comparative

comparative transcriptomics of cells treated with 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide and its analogs

An In-Depth Guide to Comparative Transcriptomics of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide and Its Analogs This guide provides a comprehensive framework for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Comparative Transcriptomics of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide and Its Analogs

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on utilizing comparative transcriptomics to elucidate the mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide and its structural analogs. We will move beyond a simple recitation of protocols to explain the causal-driven decisions that underpin a robust experimental design, ensuring the generation of reliable and interpretable data.

Introduction: The Rationale for Transcriptomic Comparison

3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide belongs to the sulfonamide class of compounds, a scaffold known for a wide array of pharmacological activities, including antimicrobial and carbonic anhydrase inhibition.[1][2][3] The parent molecule, with its distinct arrangement of amino, hydroxyl, and chloro-phenyl groups, presents a rich scaffold for chemical modification.[4] By synthesizing analogs—for instance, by altering substituents on the phenyl rings—we can modulate the compound's physicochemical properties and, consequently, its biological activity.

However, understanding precisely how these structural changes translate to functional differences at a cellular level is a significant challenge. This is where comparative transcriptomics, powered by RNA-sequencing (RNA-Seq), becomes an indispensable tool.[5][6] By simultaneously profiling the entire transcriptome of cells treated with the parent compound and its analogs, we can:

  • Elucidate Mechanisms of Action (MoA): Identify the specific cellular pathways and gene networks perturbed by each compound.[7]

  • Uncover Structure-Activity Relationships: Correlate specific chemical modifications with distinct gene expression signatures.

  • Identify Off-Target Effects: Reveal unintended molecular interactions that could lead to toxicity.

  • Discover Biomarkers: Pinpoint genes whose expression changes could predict a cell's response to treatment.[7]

For this guide, we will consider the parent compound and two hypothetical, structurally plausible analogs:

  • Parent Compound (PC): 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide

  • Analog A (AA): A version with an electron-withdrawing nitro group added to the 4-hydroxy-benzenesulfonamide ring, potentially altering its electronic properties and reactivity.

  • Analog B (AB): A version where the 2-chloro-phenyl group is replaced with a less sterically hindered and more electron-donating 4-methoxy-phenyl group, potentially affecting binding affinity to target proteins.

The Foundation: A Self-Validating Experimental Design

The success of any RNA-Seq experiment is predicated on a meticulous experimental design.[8] Our goal is to isolate the transcriptomic effects of our compounds from all other sources of variation.

Model System Selection: Why HepG2?

The choice of a cellular model is critical. We select the human liver carcinoma cell line, HepG2 . This choice is deliberate for several reasons:

  • Metabolic Competence: Liver cells are central to drug metabolism. HepG2 cells express a range of metabolic enzymes, providing insight into how the compounds might be processed in vivo.[9]

  • Robustness and Reproducibility: As an established cell line, HepG2 provides a consistent genetic background, which is crucial for comparing the effects of different compounds.[5]

  • Relevance to Toxicology: The liver is a common site of drug-induced toxicity. Transcriptomic changes in HepG2 can serve as an early indicator of potential hepatotoxicity.

Treatment Conditions and Controls

To ensure our results are trustworthy, we must incorporate rigorous controls.

  • Concentration: The treatment concentration should be empirically determined, for example, at the IC50 (half-maximal inhibitory concentration) for each compound, to ensure a measurable biological response without causing widespread, non-specific cell death.

  • Time Point: A 24-hour treatment duration is often chosen as a standard starting point to allow for transcriptional changes to manifest without being confounded by secondary effects from prolonged exposure.

  • Vehicle Control: This is the most critical control. The compounds will be dissolved in a solvent, typically Dimethyl Sulfoxide (DMSO). Therefore, a "Vehicle Control" group of cells must be treated with the same concentration of DMSO used in the experimental groups. This allows us to subtract any transcriptomic changes caused by the solvent itself.

  • Biological Replicates: For each condition (Vehicle, PC, AA, AB), we must prepare a minimum of three independent biological replicates (n=3). This is non-negotiable for statistical power, allowing us to confidently distinguish true biological signals from random experimental noise.

Detailed Methodologies: From Cell Culture to Sequencer

The following protocols are designed to be self-validating by incorporating quality control checkpoints at each critical stage.

Protocol 1: Cell Culture, Treatment, and Harvesting
  • Seeding: Seed HepG2 cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.

  • Preparation of Compounds: Prepare stock solutions of the Parent Compound (PC), Analog A (AA), and Analog B (AB) in sterile DMSO. Further dilute in cell culture medium to the final working concentration. Prepare a vehicle control medium containing the equivalent percentage of DMSO.

  • Treatment: Aspirate the old medium from the cells and replace it with the medium containing the respective compounds or the vehicle control.

  • Incubation: Incubate the cells for 24 hours under standard conditions (37°C, 5% CO₂).

  • Harvesting: After 24 hours, aspirate the medium, wash the cells once with cold PBS, and add TRIzol™ or a similar lysis buffer directly to the well to lyse the cells and stabilize the RNA.

Protocol 2: RNA Extraction and Quality Control
  • RNA Extraction: Purify total RNA from the cell lysates using a column-based kit (e.g., Qiagen RNeasy) or TRIzol-chloroform extraction, following the manufacturer's instructions. Include a DNase I treatment step to eliminate any contaminating genomic DNA.

  • Quality Control (QC): This step is crucial for data integrity.

    • Quantification: Measure RNA concentration using a spectrophotometer (e.g., NanoDrop).

    • Purity: Assess purity by checking the A260/A280 ratio (should be ~2.0) and the A260/A230 ratio (should be >1.8).

    • Integrity: The most important QC metric. Analyze the RNA integrity on an Agilent Bioanalyzer or similar instrument to obtain an RNA Integrity Number (RIN) . For RNA-Seq, a RIN value > 8 is highly recommended to ensure the RNA is not degraded.[5] Samples with low RIN values should be discarded and re-prepared.

Protocol 3: RNA-Seq Library Preparation and Sequencing
  • Library Preparation: We recommend a 3' mRNA-Seq library preparation kit (e.g., Lexogen QuantSeq 3' mRNA-Seq). This method is highly efficient and cost-effective for differential gene expression analysis as it only sequences the 3' end of the transcripts, which is sufficient for gene counting. The general steps include:

    • Poly(A) selection to enrich for messenger RNA.

    • First-strand cDNA synthesis.

    • Second-strand synthesis and adapter ligation.

    • Library amplification via PCR.

  • Library QC: Quantify the final libraries and assess their size distribution using a Bioanalyzer.

  • Sequencing: Pool the libraries and sequence them on an Illumina platform (e.g., NextSeq or NovaSeq) to generate single-end reads of at least 75 base pairs. Aim for a sequencing depth of at least 10-20 million reads per sample.

Bioinformatic Analysis: Translating Data into Biological Insight

The raw sequencing data is just the beginning. The following bioinformatic pipeline is essential to extract meaningful results.

RNASeq_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatic Pipeline RawReads Raw Sequencing Data (FASTQ files) QC Step 1: Quality Control (FastQC) RawReads->QC Align Step 2: Alignment (STAR aligner) QC->Align Trimmed Reads Quant Step 3: Quantification (featureCounts) Align->Quant Aligned Reads (BAM) DGE Step 4: Differential Gene Expression (DESeq2) Quant->DGE Raw Count Matrix Enrich Step 5: Pathway & GO Enrichment Analysis DGE->Enrich Differentially Expressed Genes (DEGs) Results Biological Interpretation Enrich->Results p53_Pathway DNA_Damage DNA Damage (Induced by PC) p53 p53 (Stabilized) DNA_Damage->p53 activates CDKN1A CDKN1A (p21) (Up-regulated) p53->CDKN1A transactivates GADD45A GADD45A (Up-regulated) p53->GADD45A transactivates BAX BAX (Up-regulated) p53->BAX transactivates CellCycleArrest Cell Cycle Arrest CDKN1A->CellCycleArrest induces GADD45A->CellCycleArrest contributes to Apoptosis Apoptosis BAX->Apoptosis promotes

Caption: Hypothetical impact of the Parent Compound on the p53 pathway.

Conclusion: Synthesizing Insights for Drug Development

This guide outlines a comprehensive and robust strategy for the comparative transcriptomic analysis of a lead compound and its analogs. By moving beyond simple gene lists to pathway-level interpretation, this approach provides deep mechanistic insights.

Our hypothetical results illustrate how such a study can differentiate the biological impact of closely related molecules. We saw that a minor structural change could shift a compound's primary effect from p53-mediated apoptosis to oxidative stress or metabolic regulation. This level of detail is invaluable in the drug development pipeline, enabling data-driven decisions for lead optimization, predicting potential toxicities, and developing hypotheses for further preclinical and clinical investigation.

References

  • Ashburner, M., et al. (2000). Gene Ontology: tool for the unification of biology. Nature Genetics, 25(1), 25-29. [Link]

  • Lexogen GmbH. (2025). RNA-Seq Experimental Design Guide for Drug Discovery. [Link]

  • QIAGEN. (n.d.). RNA-Seq and Differential Gene Expression Analysis workflow. QIAGEN Bioinformatics Manuals. [Link]

  • Alpern, D., et al. (2019). MERCURIUS™: A sensitive and cost-effective 3' mRNA-seq platform for complex compound screens. bioRxiv. [Link] (Note: This links to a relevant technology described in a search result).

  • Wang, Y., et al. (2018). A general workflow for differential expression analysis of RNA-seq and introductions on related tools. Sci-Space. [Link]

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  • Harvard Chan Bioinformatics Core. (n.d.). Differential gene expression (DGE) analysis. Introduction to DGE. [Link]

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  • Gincaitė, G., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 30(13), 5432. [Link]

  • Tempus. (2023). The value of RNA sequencing in drug discovery. [Link]

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  • Abou-Seri, S. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30438-30454. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide

For researchers and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide, a compound whose structural motifs—a chlorinated aromatic ring, a sulfonamide group, and an aminophenol moiety—necessitate a cautious and informed approach to its end-of-life handling.

Hazard Assessment and Chemical Profile

A thorough understanding of a compound's potential hazards is the foundation of its safe management. In the absence of a specific Safety Data Sheet (SDS) for 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide, a conservative assessment must be made based on the toxicological profiles of its constituent functional groups.

  • Chlorinated Phenols: This class of compounds is recognized for its toxicity and environmental persistence.[1][2][3] Chlorophenols can be toxic to aquatic life and may cause a range of adverse health effects in humans, including histopathological alterations, genotoxicity, and carcinogenicity.[1][2][3] The U.S. Environmental Protection Agency (EPA) has established that the toxicity of chlorinated phenols generally increases with the degree of chlorination.[4] Occupational exposure can occur via inhalation and dermal contact.[3][5]

  • Aromatic Sulfonamides: While often associated with antimicrobial properties, sulfonamides and their transformation products can persist in the environment, contributing to pollution.[6][7] Their environmental fate is a subject of ongoing research, with studies indicating that they may not be readily biodegradable.[8][9]

  • Aromatic Amines: Aromatic amines are a class of compounds that includes known and suspected carcinogens. Regulatory bodies like the EPA have specific guidelines for the disposal of wastes containing these functional groups.

Given these characteristics, 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide must be treated as a hazardous waste . Specifically, due to the presence of the chlorinated phenyl group, it should be classified as a halogenated organic waste .

Personal Protective Equipment (PPE) and Handling

Prior to handling 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide for disposal, it is imperative to don the appropriate personal protective equipment to minimize exposure risks.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Viton®, Butyl rubber, or laminate films). Nitrile gloves may offer some protection for short-duration tasks but should be used with caution.Protects against dermal absorption, a significant route of exposure for chlorinated phenols.[3][5] Always consult the glove manufacturer's chemical resistance guide.
Eye Protection Chemical splash goggles. A face shield should be worn over the goggles if there is a risk of splashing.Protects the eyes from contact with the solid compound or solutions, which could cause irritation or more severe damage.
Protective Clothing A buttoned lab coat is mandatory. For larger quantities, a chemical-resistant apron or coveralls should be used.Prevents contamination of personal clothing.
Respiratory Protection All handling should be conducted in a certified chemical fume hood.Minimizes the risk of inhaling airborne particles of the compound.

Step-by-Step Disposal Protocol

The primary and most prudent method for the disposal of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide is through a licensed hazardous waste management company. In-lab treatment or neutralization is not recommended without a validated, substance-specific protocol, due to the potential for creating even more hazardous byproducts.

Step 1: Waste Segregation and Collection

  • Do not mix this compound with non-hazardous waste or other categories of chemical waste.

  • Collect all waste containing 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, chemically compatible container.

  • This compound should be segregated as halogenated organic waste .

Step 2: Containerization

  • Use a robust, leak-proof waste container that is compatible with chlorinated organic compounds. High-density polyethylene (HDPE) containers are generally suitable.

  • Ensure the container has a secure, tight-fitting lid to prevent any release of the contents.

  • The container must be in good condition, free from cracks or deterioration.

Step 3: Labeling

  • Proper labeling is a critical component of safe waste management and is mandated by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the EPA.

  • The label must be clearly legible and securely affixed to the waste container.

  • The label must include the following information:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide "

    • The specific hazard characteristics: "Toxic ," "Irritant ," and "Environmental Hazard "

    • The accumulation start date (the date the first particle of waste was placed in the container).

    • Your name, department, and contact information.

Step 4: Storage

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be in a well-ventilated area, away from sources of ignition and incompatible materials (e.g., strong oxidizing agents, strong bases).

  • Ensure the storage area has secondary containment to capture any potential leaks.

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide the EHS representative or contractor with the complete chemical name and any available safety information.

  • Follow all institutional and local regulations for the transfer and transportation of hazardous waste.

Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Secure the Area: Restrict access to the spill area. If the compound is a powder, avoid creating dust.

  • Don Appropriate PPE: Before attempting any cleanup, don the full personal protective equipment as outlined in Section 2.

  • Contain the Spill: For solid spills, gently cover the material with a damp paper towel to prevent it from becoming airborne. For solutions, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.

  • Clean Up:

    • Solids: Carefully sweep the covered material into a dustpan and place it in a designated hazardous waste container.

    • Liquids: Absorb the spilled liquid with the containment material, working from the outside in. Place all contaminated absorbent material into a sealed, labeled hazardous waste container.

  • Decontaminate: Wipe down the spill area with a suitable solvent (e.g., methanol or ethanol), followed by a thorough cleaning with soap and water. Collect all decontamination materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department, following all established protocols.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Generation of Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as Halogenated Organic Waste fume_hood->segregate spill Spill Occurs fume_hood->spill containerize Place in a Labeled, Compatible Container segregate->containerize label_info Label: 'Hazardous Waste', Full Chemical Name, Hazards, Date containerize->label_info store Store in a Designated Satellite Accumulation Area containerize->store contact_ehs Contact EHS or Licensed Hazardous Waste Contractor store->contact_ehs pickup Arrange for Professional Disposal Pickup contact_ehs->pickup end_point End: Compliant Disposal pickup->end_point spill_ppe Don Full PPE spill->spill_ppe Yes contain_spill Contain and Clean Up Spill with Absorbents spill_ppe->contain_spill spill_waste Collect Spill Residue as Hazardous Waste contain_spill->spill_waste spill_waste->containerize Add to Waste Container

Disposal workflow for 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide.

Conclusion

The responsible disposal of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide is not merely a procedural task but a critical aspect of ensuring the safety of laboratory personnel and protecting the environment. Due to its classification as a halogenated organic compound with potential toxicity, it must be managed as hazardous waste from the point of generation to its final disposal. By adhering to the rigorous protocols outlined in this guide, researchers and scientists can uphold the highest standards of laboratory safety and environmental compliance.

References

  • Fate and Toxicity of Chlorinated Phenols of Environmental Implications: A Review. (2019). Journal of Health and Pollution. [Link]

  • U.S. Environmental Protection Agency. (1980). Ambient Water Quality Criteria for Chlorinated Phenols. [Link]

  • Fate and Toxicity of Chlorinated Phenols of Environmental Implications: A Review. (2018). Lupine Publishers. [Link]

  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. (2018). International Journal of Environmental Research and Public Health. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for Chlorophenols. [Link]

  • Environmental fate of two sulfonamide antimicrobial agents in soil. (2007). Journal of Environmental Quality. [Link]

  • Fluorinated benzenesulfonamide anticancer inhibitors of carbonic anhydrase IX exhibit lower toxic effects on zebrafish embryonic development than ethoxzolamide. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Oregon Occupational Safety and Health. (1980). Program Directive - Wood Preservatives Containing Chlorinated Phenols. [Link]

  • Halogenated Organic Pollutant Degradation Driven by Fe(II) Redox Chemistry. (2021). Environmental Science & Technology. [Link]

  • Transformation products of sulfonamides in aquatic systems: Lessons learned from available environmental fate and behaviour data. (2022). Science of The Total Environment. [Link]

  • Fate and biodegradability of sulfonated aromatic amines. (2005). Water Research. [Link]

  • Tetracycline and Sulfonamide Antibiotics in Soils: Presence, Fate and Environmental Risks. (2020). Antibiotics. [Link]

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Handling

Personal protective equipment for handling 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide

Handling 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide (CAS: 104095-22-9) requires a rigorous, scientifically grounded approach to laboratory safety. As a Senior Application Scientist, I emphasize that effecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide (CAS: 104095-22-9) requires a rigorous, scientifically grounded approach to laboratory safety. As a Senior Application Scientist, I emphasize that effective safety protocols cannot rely on rote memorization; they must be built on an understanding of the molecule's physicochemical properties.

This guide provides a self-validating operational framework for researchers and drug development professionals, ensuring that every piece of Personal Protective Equipment (PPE) and every handling step is dictated by the chemical's specific hazard profile.

Physicochemical Hazard Profiling: The "Why" Behind the PPE

To design an effective safety matrix, we must first deconstruct the molecule. 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide contains three highly reactive structural moieties that dictate its hazard profile and, consequently, our logistical handling plan.

  • The Sulfonamide Group (-SO₂NH-): Sulfonamides are notorious for inducing hypersensitivity reactions (sulfa allergies) in susceptible individuals. Inhalation of airborne dust can trigger respiratory sensitization.

  • The Aminophenol Core (3-amino-4-hydroxy): Primary aromatic amines and phenols are easily oxidized and act as potent skin sensitizers. Furthermore, systemic absorption of aniline derivatives carries a risk of inducing methemoglobinemia.

  • The Chlorophenyl Ring: The addition of a halogen (chlorine) significantly increases the molecule's lipophilicity (LogP). This is critical because highly lipophilic molecules exhibit enhanced dermal penetration, especially when dissolved in organic solvents.

Table 1: Structure-Hazard Relationship and Mitigation Strategy

Structural MoietyPhysicochemical PropertyHazard ImplicationRequired Mitigation
Sulfonamide Pharmacophore coreHypersensitivity / Allergic responseN95 Respirator / Fume Hood
Aminophenol Core Electron-rich, oxidizableSkin sensitization, methemoglobinemiaNitrile gloves (minimum 0.11 mm)
Chlorophenyl Ring High lipophilicity (LogP)Enhanced transdermal penetrationDouble-gloving with carrier solvents

Personal Protective Equipment (PPE) Matrix

Based on the[1][2] and the mechanistic hazards outlined above, the following PPE matrix is mandatory for handling this compound in both solid and solution states.

  • Hand Protection: Wear standard nitrile examination gloves (minimum thickness 0.11 mm) when handling the dry powder. Crucial Causality: If you are dissolving this compound in aprotic, skin-penetrating solvents like DMSO or DMF, you must double-glove or switch to butyl rubber gloves. DMSO will rapidly transport the lipophilic chlorophenyl-sulfonamide across the nitrile matrix and through your stratum corneum, leading to systemic exposure[3][4].

  • Respiratory Protection: Handling the dry powder poses an aerosolization risk. Weighing and transfer must be conducted inside a certified chemical fume hood (face velocity 80–120 FPM). If a fume hood is unavailable, an N95/FFP2 particulate respirator is required to prevent inhalation of sensitizing dust, aligning with [3][4] for sensitizing agents.

  • Eye Protection: ANSI Z87.1-compliant safety goggles (not standard safety glasses) are required to protect against fine particulate dust and solvent splashes[5].

  • Body Protection: A fully buttoned, flame-resistant (e.g., Nomex) lab coat. Ensure no skin is exposed at the wrists.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a closed-loop, self-validating system for handling the compound safely[6].

Step 1: Environmental Preparation Verify that the chemical fume hood is operational and clear of clutter. Lay down a disposable, absorbent bench pad with a polyethylene backing to catch micro-spills.

Step 2: Weighing Protocol Because the aminophenol core can be prone to static cling, use anti-static weigh boats and grounded spatulas. This minimizes the electrostatic repulsion that causes fine powders to aerosolize into the worker's breathing zone.

Step 3: Solvent Solubilization (In-Hood) Never transport the open powder across the laboratory. Bring your target solvent (e.g., DMSO, Methanol) into the fume hood. Add the solvent directly to the pre-weighed vial containing the solid, seal the vial with a PTFE-lined cap, and vortex until fully dissolved.

Step 4: Decontamination After sealing the reaction vessel, wipe down the spatulas, balance, and hood surface with a 70% Isopropanol (IPA) solution or a mild detergent to oxidize and remove residual traces of the aminophenol.

HandlingWorkflow Start Pre-Operation: Verify Fume Hood & PPE Weighing Weighing: Anti-static tools, minimize dust Start->Weighing Solvent Solvent Addition: (e.g., DMSO/DMF) Weighing->Solvent Normal Flow Spill Spill Protocol: Wet wipe, Vermiculite Weighing->Spill Accidental Drop Reaction Reaction Setup: Sealed vessel under N2/Ar Solvent->Reaction Waste Waste Disposal: Halogenated Organic Waste Reaction->Waste Spill->Waste

Fig 1. Standard operating workflow and spill mitigation pathway for sulfonamide derivatives.

Spill Mitigation & Waste Disposal Plan

Immediate and correct response to a spill prevents localized contamination from becoming a systemic laboratory hazard.

Solid Powder Spill:

  • Do not dry-sweep, as this will aerosolize the sensitizing sulfonamide dust.

  • Lightly moisten the spill area with water or 70% IPA to suppress dust formation.

  • Wipe up the slurry with absorbent paper towels.

  • Place all contaminated materials into a sealed, properly labeled hazardous waste container.

Liquid Solution Spill (e.g., in DMSO):

  • Immediately cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Scoop the absorbed mixture into a chemical waste bin.

  • Wash the affected surface thoroughly with soap and water to remove residual lipophilic traces.

Disposal Logistics: Because of the chlorophenyl ring, 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide and any associated solvent waste must be strictly categorized and disposed of as Halogenated Organic Waste . Never mix this with non-halogenated waste streams, as halogenated compounds require specific high-temperature incineration protocols to prevent the formation of toxic dioxins.

References

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910 Subpart I - Personal Protective Equipment. United States Department of Labor. Available at: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). Skin Notation Profiles: Strategies for Assigning New NIOSH Skin Notations. Centers for Disease Control and Prevention. Available at:[Link]

  • National Institutes of Health (NIH). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC PubMed Central. Available at: [Link]

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